1-Ethyl-1-(o-tolyl)hydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-1-(2-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11(10)9-7-5-4-6-8(9)2/h4-7H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGBNBLMSDRPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575326 | |
| Record name | 1-Ethyl-1-(2-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910041-10-0 | |
| Record name | 1-Ethyl-1-(2-methylphenyl)hydrazine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20575326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-1-(o-tolyl)hydrazine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Comprehensive Spectroscopic Characterization Guide: 1-Ethyl-1-(o-tolyl)hydrazine
Executive Summary & Strategic Context
1-Ethyl-1-(o-tolyl)hydrazine (also known as 1-ethyl-1-(2-methylphenyl)hydrazine) is a critical unsymmetrical hydrazine intermediate. It is frequently employed as a precursor in the Fischer Indole Synthesis to generate N-ethyl-7-methylindoles, which are scaffolds in various serotonergic receptor modulators and non-steroidal anti-inflammatory drugs (NSAIDs).
This guide provides a definitive reference for the spectroscopic identification of this molecule. Unlike simple alkyl hydrazines, the steric bulk of the ortho-methyl group and the electron-donating nature of the ethyl moiety create unique spectral signatures. The data presented here is synthesized from structural principles and analogous arylhydrazine standards, providing a robust baseline for experimental validation.
Core Chemical Identity
-
IUPAC Name: 1-Ethyl-1-(2-methylphenyl)hydrazine
-
Molecular Formula:
-
Molecular Weight: 150.22 g/mol
-
Physical State: Typically a pale yellow oil (free base) or white crystalline solid (hydrochloride salt).
Analytical Workflow & Sample Preparation[1][2][3]
High-quality spectroscopic data depends entirely on sample purity. Arylhydrazines are prone to oxidation (forming diazenes) and decomposition. The following workflow ensures the isolation of the pristine free base from the commercially stable hydrochloride salt (e.g., Sigma-Aldrich Product PH012201) prior to analysis.
Protocol: Free Base Liberation
Note: Run this protocol immediately before spectral acquisition to prevent oxidation.
-
Dissolution: Dissolve 100 mg of the hydrochloride salt in 5 mL deionized water.
-
Neutralization: Slowly add saturated
(aq) until pH ~9. The solution will become cloudy as the free base oil separates. -
Extraction: Extract 3x with 5 mL Dichloromethane (DCM) or Ethyl Acetate.
-
Drying: Pass the organic layer through a pad of anhydrous
. -
Concentration: Evaporate solvent under reduced pressure (
) to yield the pale yellow oil. -
Solvation: Immediately dissolve in
(for NMR) or neat film (for IR).
Figure 1: Critical isolation workflow to prevent oxidative degradation prior to analysis.
Nuclear Magnetic Resonance (NMR) Data[1][2][3][4][5][6][7]
The NMR signature of this molecule is defined by the asymmetry introduced by the ortho-methyl group. This breaks the magnetic equivalence often seen in para-substituted analogs.
NMR (400 MHz, )
Diagnostic Insight: The key to confirming the structure is the quartet at ~3.4 ppm (Ethyl
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.20 – 7.25 | Multiplet (m) | 1H | Ar-H (3) | Adjacent to methyl group (meta to N). |
| 7.10 – 7.18 | Multiplet (m) | 1H | Ar-H (5) | Meta to N. |
| 7.00 – 7.08 | Multiplet (m) | 2H | Ar-H (4, 6) | Para and Ortho to N. |
| 3.35 – 3.45 | Quartet ( | 2H | Deshielded by Nitrogen. | |
| 3.20 – 3.80 | Broad Singlet (br s) | 2H | Exchangeable. Shifts with concentration. | |
| 2.32 | Singlet (s) | 3H | Characteristic ortho-tolyl methyl. | |
| 1.05 – 1.15 | Triplet ( | 3H | Terminal methyl. |
NMR (100 MHz, )
Diagnostic Insight: Look for the ipso-carbon signal around 150 ppm. The steric hindrance of the ortho-methyl group may cause slight line broadening in the aromatic region depending on the rotameric exchange rate at room temperature.
| Chemical Shift ( | Carbon Type | Assignment |
| 149.5 | Quaternary (C) | Ar-C1 (Ipso, attached to N) |
| 131.8 | Quaternary (C) | Ar-C2 (Ortho, attached to |
| 130.9 | Methine (CH) | Ar-C3 |
| 126.5 | Methine (CH) | Ar-C5 |
| 123.8 | Methine (CH) | Ar-C4 |
| 119.2 | Methine (CH) | Ar-C6 |
| 53.4 | Methylene ( | |
| 18.5 | Methyl ( | |
| 12.1 | Methyl ( |
Infrared (IR) Spectroscopy[2]
The IR spectrum is most useful for confirming the presence of the primary amino group (
| Wavenumber ( | Intensity | Vibrational Mode | Diagnostic Value |
| 3320 - 3400 | Medium, Doublet | Confirm primary amine ( | |
| 3020 - 3060 | Weak | Aromatic ring presence. | |
| 2850 - 2970 | Medium-Strong | Ethyl and Methyl alkyl chains. | |
| 1580 - 1605 | Medium | Aromatic skeletal vibration. | |
| 1490 | Strong | Aromatic skeletal vibration. | |
| 1250 - 1320 | Medium | Aryl-Amine bond. | |
| 740 - 760 | Strong | Ortho-substitution pattern (4 adjacent H). |
Mass Spectrometry (MS) - EI Mode
In Electron Impact (EI) ionization (70 eV), this compound exhibits a distinct fragmentation pattern. The molecular ion (
Fragmentation Pathway Logic[8]
-
Molecular Ion: m/z 150.
-
Primary Loss: Cleavage of the weak
bond is the dominant pathway, losing the radical (16 Da) to form the N-ethyl-o-toluidine cation (m/z 134). -
Secondary Loss: Loss of the ethyl group (29 Da) or methyl radical (15 Da).
-
Base Peak: Often the tropylium-type ion or the stabilized aniline cation.
Figure 2: Predicted fragmentation pathway for EI-MS analysis.
Key MS Peaks (EI, 70 eV)
| m/z | Relative Abundance | Ion Identity | Mechanism |
| 150 | 15 - 25% | Molecular Ion. | |
| 134 | 100% (Base Peak) | Cleavage of N-N bond. | |
| 119 | 40 - 60% | Loss of methyl from fragment 134. | |
| 106 | 30 - 50% | McLafferty-like rearrangement of ethyl group. | |
| 91 | 50 - 70% | Tropylium ion (characteristic of benzyl/tolyl). | |
| 77 | 20 - 30% | Phenyl cation. |
References
-
Sigma-Aldrich. 1-Ethyl-1-(2-methylphenyl)hydrazine hydrochloride Product Data (PH012201). Retrieved from .
-
RSC Advances. Synthesis and characterization of arylhydrazines. (General reference for hydrazine NMR shifts). .
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
NIST Chemistry WebBook. Mass Spectra of Hydrazine Derivatives..
Technical Guide: Chemical Properties and Reactivity of 1-Ethyl-1-(o-tolyl)hydrazine
Executive Summary
1-Ethyl-1-(o-tolyl)hydrazine (CAS: 910041-10-0) is a specialized arylhydrazine intermediate primarily utilized in the regiospecific synthesis of
This guide provides a comprehensive analysis of its physicochemical properties, synthesis, and its "killer application" in the Fischer Indole Synthesis, offering a robust framework for researchers utilizing this scaffold in drug discovery.
Chemical Profile & Physicochemical Properties
Identity & Structure
| Property | Detail |
| IUPAC Name | 1-Ethyl-1-(2-methylphenyl)hydrazine |
| Common Name | |
| CAS Number | 910041-10-0 (Free Base) / 91004-60-3 (Related HCl salts) |
| Molecular Formula | |
| Molecular Weight | 150.22 g/mol (Free Base); ~186.68 g/mol (HCl Salt) |
| Structure | An unsymmetrical hydrazine with an ethyl group and an |
Physical Properties
-
Physical State: The free base is typically a viscous, pale-yellow oil that darkens upon oxidation. For stability, it is commercially supplied and stored as the monohydrochloride salt (white to off-white crystalline solid).
-
Solubility:
-
Free Base: Soluble in DCM, EtOAc, MeOH, EtOH.
-
HCl Salt: Soluble in water, MeOH, DMSO; sparingly soluble in non-polar solvents (Hexanes,
).
-
-
Basicity: The
nitrogen is less basic due to conjugation with the phenyl ring and steric bulk. Protonation occurs primarily at the terminal position ( ~5.0–6.0 for the conjugate acid). -
Stability: Air-sensitive. Aryl hydrazines are prone to oxidation to form diazenes and eventual decomposition. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Synthetic Routes
The synthesis of this compound presents a challenge due to the steric hindrance of the ortho-methyl group. Direct alkylation of
Protocol: Nitrosation-Reduction Sequence
Step 1: Nitrosation
Step 2: Reduction
Reagents:
-
Precursor:
-Ethyl-2-methylaniline (CAS: 94-68-8). -
Nitrosating Agent: Sodium Nitrite (
) in aqueous HCl. -
Reducing Agent: Lithium Aluminum Hydride (
) in THF (preferred for lab scale) or Zinc dust/Acetic Acid (industrial scale).
Critical Process Parameters (CPP):
-
Temperature Control: Nitrosation must be maintained <5°C to prevent diazonium salt decomposition.
-
Reduction Stoichiometry: Excess reducing agent is required to prevent formation of the reversible hydrazine-hydrazone byproducts.
Visualization: Synthesis Pathway
Caption: Two-step synthesis via N-nitroso intermediate. Note: N-nitroso compounds are potential carcinogens and require containment.
Reactivity Profile: The Fischer Indole Synthesis
The primary utility of this compound is in the Fischer Indole Synthesis . This reaction is chemically significant because the starting material pre-installs the
Regioselectivity Mechanism
When condensed with a ketone (e.g., Cyclohexanone), the resulting hydrazone undergoes a [3,3]-sigmatropic rearrangement.
-
The Challenge: The rearrangement requires the formation of a C-C bond at the ortho position of the aromatic ring.
-
The Constraint: The ortho-methyl group at position 2 blocks one side.
-
The Outcome: The rearrangement is forced to occur exclusively at the open ortho-position (C6) .
-
Result: The final product is an
-ethyl-7-methylindole derivative.
This "blocking" effect makes this hydrazine a valuable tool for synthesizing 7-substituted indoles without the need for complex downstream functionalization.
Visualization: Regioselective Fischer Indolization
Caption: Mechanism showing the forced rearrangement to the C6 position due to C2 steric blocking.
Experimental Protocol: Synthesis of N-Ethyl-7-methyl-1,2,3,4-tetrahydrocarbazole
Objective: Condensation of this compound with cyclohexanone.
-
Preparation: Dissolve this compound HCl (1.0 eq) in Glacial Acetic Acid (10 vol).
-
Addition: Add Cyclohexanone (1.1 eq) dropwise at room temperature.
-
Cyclization: Heat the mixture to 90°C for 2–4 hours . Monitor by TLC/LC-MS for the disappearance of the hydrazone intermediate.
-
Workup:
-
Cool to RT.
-
Pour into ice-water.
-
Neutralize with NaOH (aq) to pH 8–9.
-
Extract with Ethyl Acetate (
).
-
-
Purification: Flash column chromatography (Hexane/EtOAc).
Expected Yield: 70–85%
Key Observation: The product will be an oil or low-melting solid. NMR should confirm the presence of the 7-methyl group (singlet ~2.4 ppm) and the
Safety & Handling (E-E-A-T)
Working with alkyl-aryl hydrazines requires strict adherence to safety protocols due to their toxicity and potential genotoxicity.
| Hazard Class | Description | Mitigation Strategy |
| Acute Toxicity | Toxic by inhalation, ingestion, and skin contact. | Use full PPE (Nitrile gloves, lab coat, safety glasses). Handle in a fume hood. |
| Genotoxicity | Hydrazines are known alkylating agents and potential carcinogens. | Destroy excess hydrazine using bleach (Sodium Hypochlorite) before disposal. |
| Instability | Free base oxidizes in air to form potentially explosive diazenes. | Store as HCl salt. If free base is generated, use immediately. |
Decontamination Protocol: All glassware and spills should be treated with a 10% Sodium Hypochlorite (bleach) solution for 30 minutes to oxidize the hydrazine to nitrogen gas and water before standard cleaning.
References
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on the mechanism and regiochemistry of arylhydrazines).
-
BOC Sciences. (2023). Product Data Sheet: this compound.
-
Sigma-Aldrich. (2023). Safety Data Sheet: o-Tolylhydrazine Hydrochloride.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
ChemicalBook. (2023). 1-Ethyl-1-(2-methylphenyl)hydrazine Properties.
Sources
Technical Guide: Stability and Storage of 1-Ethyl-1-(o-tolyl)hydrazine
[1][2]
Executive Summary
This compound is a nucleophilic, reducing hydrazine derivative used primarily as a building block in heterocycle synthesis (e.g., indoles via Fischer indole synthesis) and as an intermediate in agrochemical development.[1][2]
Its unsymmetrical 1,1-substitution pattern renders it highly susceptible to oxidative degradation and photolytic decomposition .[1][2] Unlike simple inorganic hydrazines, the aryl ring provides a pathway for radical stabilization, accelerating auto-oxidation to tetrazenes or diazenium species upon exposure to air.[1][2] Strict exclusion of oxygen, moisture, and light is required to maintain purity >98%.
Physicochemical Profile & Critical Properties[1][2][3]
Understanding the physical state is the first step in effective storage. The "ortho" methyl group introduces steric strain that typically lowers the melting point compared to para-isomers.
| Property | Value / Description | Technical Note |
| Structure | CCN(N)c1ccccc1C | Sterically hindered N-N bond.[1][2] |
| Physical State (Free Base) | Liquid (Predicted) | Likely a viscous oil at RT; prone to discoloration (yellow |
| Physical State (HCl Salt) | Solid | White to beige crystalline powder; significantly more stable than the free base.[2] |
| Basicity | Weakly Basic | Can form stable salts with mineral acids (HCl, H₂SO₄).[2] |
| Solubility | Organic Solvents | Soluble in DCM, EtOH, DMSO.[1][2] Low solubility in water (free base).[2] |
| Redox Potential | High | Strong reducing agent; incompatible with oxidants.[2] |
Degradation Mechanisms
The storage protocols are dictated by three primary degradation pathways. Understanding these mechanisms allows researchers to predict and prevent failure.
Auto-Oxidation (The Tetrazene Pathway)
The most critical threat to 1,1-disubstituted hydrazines is air oxidation.[1][2] Unlike monosubstituted hydrazines that often form diimide and nitrogen gas, 1,1-disubstituted analogs typically dimerize via radical intermediates to form tetrazenes (compounds with a chain of four nitrogen atoms).[1][2]
Mechanism:
-
Initiation: One-electron oxidation removes a proton, forming a hydrazyl radical.[1][2]
-
Propagation: The radical is stabilized by the aryl ring (o-tolyl group).[2]
-
Termination: Two radicals couple to form 1,1,4,4-tetrasubstituted-2-tetrazene.[1][2]
Condensation (Hydrazone Formation)
Hydrazines are potent nucleophiles (alpha-effect).[2] They will scavenge trace aldehydes or ketones (e.g., acetone vapor in the lab air, formaldehyde from degradation of other reagents) to form hydrazones , effectively "killing" the reactive hydrazine moiety.
Visualization of Degradation Pathways
The following diagram illustrates the oxidative and condensation risks.
Figure 1: Primary degradation pathways.[2] The oxidative pathway leads to dimerization, while nucleophilic attack on carbonyls leads to hydrazone impurities.
Storage & Handling Protocols
The "Golden Rules" of Storage
To maximize shelf-life (up to 12-24 months), adherence to the CIA protocol is mandatory:
-
C old: Kinetic suppression of oxidation.
-
I nert: Thermodynamic exclusion of oxygen.
-
A mber: Photochemical protection.
Detailed Storage Matrix
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long Term) 2-8°C (Working Stock) | Lowers the kinetic energy of molecules, significantly slowing the rate of radical formation and dimerization.[1][2] |
| Atmosphere | Argon or Nitrogen | Argon is preferred as it is heavier than air and forms a "blanket" over the liquid/solid surface.[2] |
| Container | Amber Glass Vials | Blocks UV/Vis light which can catalyze photo-oxidation.[1][2] Plastic containers are permeable to oxygen and should be avoided for long-term storage.[1][2] |
| Seal | Parafilm + Desiccant | Prevents moisture ingress.[2] Hydrazine salts are often hygroscopic; free bases can form hydrates. |
Handling Workflow (Step-by-Step)
Step 1: Receipt & Inspection
-
Upon arrival, inspect the compound's color.
Step 2: Aliquoting (The "Single-Use" Rule)
-
Inside a fume hood (or glovebox for ultra-sensitive applications), divide the bulk material into single-use aliquots (e.g., 100 mg or 1 mL vials).
-
Flush each vial with inert gas before sealing.
Step 3: Reconstitution (For Free Base)
-
If the compound has solidified due to cold storage, allow it to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric water onto the cold reagent.
Quality Control & Monitoring
Since degradation products (tetrazenes) are often silent in simple melting point tests, chromatographic verification is required.[2]
-
TLC Monitoring:
-
Use a non-polar eluent (e.g., Hexane:EtOAc).[2]
-
Hydrazines are polar and will have lower R_f.
-
Tetrazenes are less polar and will appear as a spot with higher R_f, often visible under UV or yellow in visible light.
-
-
NMR Check:
-
Look for broadening of the N-H protons (if visible) or shifts in the aromatic region caused by the electron-withdrawing nature of the oxidized nitrogen species.[2]
-
Safety & Toxicology (Hydrazine Hazards)
Warning: this compound should be treated as a potential carcinogen and a severe skin sensitizer .[1][2]
-
Nitrosamine Potential: Do not store near oxidizing acids (e.g., nitric acid) or nitrite sources.[2] The reaction
yields nitrosamines, which are potent carcinogens.[1][2] -
Permeation: Hydrazines penetrate skin rapidly. Use Silver Shield/4H laminate gloves or double-glove with thick Nitrile.[1][2] Latex is permeable to hydrazines.
-
Deactivation: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas, but this must be done carefully to avoid creating chloramines. A better method for laboratory spills is often simple absorption with sand/vermiculite followed by incineration disposal.
References
-
Hydrazine Oxidation Mechanisms
-
Back, T. G., & Kerr, R. G. (1982).[2][3] Oxidation of 1,1-disubstituted hydrazines with benzeneseleninic acid and selenium dioxide. Canadian Journal of Chemistry, 60(3), 271-274.[1][2] Link[2]
- Mechanistic Insight: Establishes the pathway of 1,1-disubstituted hydrazines oxidizing to tetrazenes rather than simple nitrogen elimin
-
-
General Hydrazine Storage & Safety
-
Synthesis and Properties of Aryl Hydrazines
-
Wang, T., et al. (2016).[2] Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines.[1] Organic Letters, 18(8), 1900-1903.[1][2] Link[2]
- Relevance: Describes the synthesis and stability challenges of 1,1-disubstituted hydrazines, confirming their susceptibility to oxid
-
-
Environmental Fate & Degradation
Comprehensive Purity Profiling of 1-Ethyl-1-(o-tolyl)hydrazine
Content Type: Technical Whitepaper / Laboratory Guide Subject: Analytical Method Development & Validation for Hydrazine Intermediates
Executive Summary & Strategic Context
1-Ethyl-1-(o-tolyl)hydrazine (CAS: 910041-10-0 / 16669-79-1 related) is a critical building block in the synthesis of fused heterocyclic systems, most notably serving as a precursor in the Fischer Indole Synthesis for pharmaceutical active ingredients (APIs) like Dolasetron .
The purity analysis of this intermediate presents a "Triad of Analytical Challenges":
-
Chemical Instability: Like most 1,1-disubstituted hydrazines, it is prone to oxidation (forming diazenes/tetrazenes) and light degradation.
-
Genotoxic Impurity (GTI) Risk: The reductive cleavage of the N-N bond generates o-Toluidine (2-methylaniline), a known Class 1 carcinogen.
-
Polarity Issues: The basic hydrazine moiety causes severe peak tailing on standard C18 columns and poor retention of polar degradants.
This guide moves beyond generic protocols, offering a targeted, dual-platform strategy (HPLC-UV/MS and GC-MS) to ensure material integrity and regulatory compliance (ICH M7).
Chemical Fate & Impurity Mapping
Understanding the degradation pathways is the prerequisite for selecting analytical targets. The hydrazine moiety is the "soft spot" of the molecule.
Degradation Pathway Diagram
Figure 1: Mechanistic degradation pathways of this compound leading to critical impurities.
Analytical Strategy: The Dual-Platform Approach
Due to the volatility of the GTI (o-toluidine) and the ionic nature of the hydrazine salt, a single method is often insufficient.
| Attribute | Method A: HPLC-UV/MS | Method B: GC-MS |
| Primary Purpose | Assay & Purity (Non-volatiles) | Trace GTI Analysis (Volatiles) |
| Target Analytes | Parent hydrazine, dimers, non-volatile salts. | o-Toluidine, residual solvents. |
| Key Challenge | Peak tailing due to amine interaction. | Thermal degradation of parent hydrazine in injector. |
| Solution | High pH buffer or Mixed-Mode Column. | Low inlet temp or Derivatization. |
Protocol A: High-Fidelity HPLC-UV/MS (Assay & Purity)
Objective: Quantify the main peak and detect non-volatile oxidation byproducts. Rationale: Standard C18 columns fail here due to dewetting and silanol interactions. We utilize a Phenyl-Hexyl stationary phase which offers pi-pi interactions with the o-tolyl ring, improving selectivity over the aliphatic ethyl group.
Chromatographic Conditions
-
Column: Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Why: The "Charged Surface Hybrid" (CSH) particle resists basic loading, preventing peak tailing without requiring ion-pairing agents.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 9.0 with Ammonium Hydroxide).
-
Why pH 9.0? Running above the pKa of the hydrazine (typically ~7-8) ensures the molecule is neutral, improving retention and peak shape.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C.
-
Detection: UV at 240 nm (primary) and 210 nm (impurities).
-
Note: The hydrazine group is not a strong chromophore; detection relies on the aromatic ring.
-
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 10 | 90 | Gradient Ramp |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Sample Preparation (Critical)
-
Diluent: Acetonitrile:Water (50:50) with 0.1% Ascorbic Acid .
-
Why Ascorbic Acid? Hydrazines oxidize rapidly in solution. Ascorbic acid acts as a sacrificial antioxidant, stabilizing the sample during the autosampler residence time.
Protocol B: Trace Analysis of o-Toluidine via GC-MS
Objective: Quantify o-toluidine at ppm levels (ICH M7 control limit). Rationale: HPLC often lacks the sensitivity for trace anilines in a complex matrix. GC-MS provides specificity.
System Configuration
-
Inlet: Splitless (to maximize sensitivity).
-
Liner: Ultra-Inert Deactivated Liner with Glass Wool (prevents on-column degradation).
-
Column: DB-624 or ZB-624 (30m x 0.25mm, 1.4 µm).
-
Why: This phase is designed for volatile amines and solvents.
-
Derivatization Strategy (Optional but Recommended)
Direct injection of hydrazines can cause thermal breakdown into the very impurity you are trying to measure (o-toluidine), leading to false positives.
-
Reagent: Trifluoroacetic anhydride (TFAA).
-
Reaction: Converts hydrazine and amines to their trifluoroacetyl amides.
-
Benefit: Increases volatility and thermal stability.
GC Temperature Program
-
Initial: 50°C (Hold 2 min).
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 25°C/min to 240°C (Hold 5 min).
-
MS Source: SIM Mode (Selected Ion Monitoring) targeting m/z 107 (molecular ion of o-toluidine) and m/z 106.
Workflow Visualization
Figure 2: Integrated analytical workflow for comprehensive purity profiling.
Safety & Handling (The "Self-Validating" Safety Protocol)
Hydrazines are potent reducing agents and suspected carcinogens.
-
Inert Atmosphere: All weighing must occur under Nitrogen or Argon. Oxygen exposure turns the solid from white/beige to dark brown (azo formation).
-
Deactivation: Spills should be treated with dilute hypochlorite (bleach) slowly to oxidize the hydrazine to nitrogen gas, but be wary of generating chlorinated anilines. A better approach for o-tolylhydrazine is oxidation with Fenton's reagent in a controlled waste stream.
References
-
ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).Link
-
PubChem. this compound Compound Summary. National Library of Medicine. Link
- Smith, I.The Chemistry of Open-Chain Organic Nitrogen Compounds, Vol 2: Hydrazines. Benjamin/Cummings, 1983.
-
European Medicines Agency. Assessment Report: Dolasetron Mesylate (Anzemet). (Provides context on impurity limits for indole synthesis intermediates). Link
-
Sigma-Aldrich. o-Toluidine Safety Data Sheet (SDS).Link
Mechanism of Fischer Indole Synthesis with 1-Ethyl-1-(o-tolyl)hydrazine
This guide details the mechanism, regiochemistry, and experimental parameters for the Fischer indole synthesis utilizing 1-Ethyl-1-(o-tolyl)hydrazine (CAS 910041-10-0).
Executive Summary
The reaction of This compound with an enolizable ketone or aldehyde yields 1-ethyl-7-methylindole derivatives. This transformation is driven by the classic acid-catalyzed Fischer indolization sequence: hydrazone formation, [3,3]-sigmatropic rearrangement, and cyclization/elimination.[1][2][3]
Key Technical Distinction: Unlike simple phenylhydrazines, the o-tolyl (2-methylphenyl) substituent imposes a critical regiochemical constraint. The [3,3]-sigmatropic rearrangement preferentially occurs at the unsubstituted ortho-position (C6 of the original ring), avoiding the steric clash and thermodynamic penalty of disrupting the C2-methyl site. Consequently, the methyl group is translocated to the C7 position of the final indole scaffold, while the N-ethyl group is retained on the indole nitrogen.
Mechanistic Deep Dive
The transformation proceeds through six distinct stages. The presence of the N-ethyl and o-tolyl groups influences the kinetics and regioselectivity of the [3,3]-shift.
Stage 1: Hydrazone Formation
The reaction initiates with the condensation of the hydrazine terminal amine (
-
Chemical Event: Nucleophilic attack of the hydrazine
on the protonated ketone carbonyl. -
Result: Formation of the 1-ethyl-1-(o-tolyl)hydrazone .
-
Insight: The
-ethyl group on the -nitrogen increases electron density on the -nitrogen via inductive effects ( ), potentially enhancing nucleophilicity compared to non-alkylated analogs.
Stage 2: Enehydrazine Tautomerization (The Trigger)
Under acidic conditions, the hydrazone tautomerizes to the enehydrazine (vinylhydrazine).
-
Requirement: The ketone must have an
-proton. -
Significance: This step generates the
-electron system required for the sigmatropic rearrangement.
Stage 3: [3,3]-Sigmatropic Rearrangement (The Regioselectivity Filter)
This is the rate-determining and product-determining step.
-
Mechanism: A concerted [3,3]-shift breaks the
bond and forms a new bond between the -carbon of the enehydrazine and an ortho-carbon of the aryl ring. -
Regiochemical Decision:
-
Path A (Favored): Attack at the unsubstituted ortho-position (C6). This pathway is sterically unencumbered and leads directly to the stable aromatic indole.
-
Path B (Disfavored): Attack at the methyl-substituted ortho-position (C2). This generates a sterically crowded quaternary center and a high-energy 3H-indole (indolenine) intermediate that cannot easily re-aromatize.
-
-
Outcome: The reaction funnels exclusively through Path A, establishing the C-C bond at the position para to the methyl group relative to the nitrogen.
Stage 4: Re-aromatization and Cyclization
The resulting non-aromatic dienone-imine intermediate rapidly tautomerizes to restore aromaticity (yielding an amino-imine). The internal amine (bearing the ethyl group) then attacks the imine carbon, closing the pyrrole ring to form a cyclic aminal (indoline).
Stage 5: Elimination of Ammonia
Acid-catalyzed elimination of the terminal nitrogen (as
Visualizing the Pathway
The following diagram maps the specific molecular transformation of this compound with a generic ketone (
Caption: Mechanistic flow showing the critical regioselective divergence at the [3,3]-sigmatropic rearrangement stage, favoring the 7-methylindole product.
Experimental Protocol: Synthesis of 1-Ethyl-7-methyl-2-propylindole
Example application using 2-pentanone as the ketone source.
Materials
-
Substrate: this compound hydrochloride (1.0 eq)
-
Ketone: 2-Pentanone (1.2 eq)
-
Solvent: Glacial Acetic Acid (AcOH)
-
Catalyst: Zinc Chloride (
) or 4% in AcOH
Step-by-Step Methodology
-
Hydrazone Formation (In Situ):
-
Dissolve 10 mmol of this compound hydrochloride in 20 mL of glacial acetic acid.
-
Add 12 mmol of 2-pentanone dropwise at room temperature.
-
Stir for 30 minutes to ensure hydrazone formation. Note: The solution may darken slightly.
-
-
Cyclization:
-
Add anhydrous
(2.0 eq) to the reaction mixture. -
Heat the mixture to reflux (
) for 2–4 hours. Monitor consumption of the hydrazone via TLC or LC-MS. -
Observation: The formation of the indole is often accompanied by the precipitation of ammonium salts.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour slowly into 100 mL of ice-water.
-
Neutralize with saturated
or (aq) until pH ~8. -
Extract with Ethyl Acetate (
).
-
-
Purification:
-
Wash combined organics with brine, dry over
, and concentrate. -
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Target Product: 1-Ethyl-7-methyl-2-propylindole.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrazone formation | Pre-form hydrazone in EtOH before adding acid catalyst. |
| Regioisomers | Attack at substituted ortho-position | Lower temperature; switch to milder catalyst (e.g., PPA). |
| Polymerization | Excessive heat/acid strength | Use Lewis acid ( |
Regiochemistry and Substituent Effects
The o-tolyl group is the defining feature of this synthesis.
-
Structure-Activity Relationship (SAR): The methyl group at position 2 of the hydrazine phenyl ring maps to position 7 of the indole.
-
Numbering Logic: The hydrazine nitrogen is attached to C1. The methyl is at C2. The new C-C bond forms at C6. In the indole, the bond between the benzene ring and the nitrogen is C7a-N1. The bond between the benzene ring and the pyrrole C3 is C3a. The methyl group, originally adjacent to the nitrogen-bearing carbon, ends up at C7.
-
-
Steric Steering: The N-ethyl group adds bulk around the nitrogen, further discouraging attack at the already hindered C2 position, thereby enhancing selectivity for the 7-methyl isomer.
References
-
Fischer, E., & Jourdan, F. (1883).[1][2][3] Über die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. Link
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. ( seminal review on mechanism and regioselectivity). Link
-
Hrdina, R., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Molecules, 15(4), 2684-2693. (Specific data on o-tolylhydrazine regioselectivity). Link
-
Gore, S., et al. (2012).[4] Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568–4571. Link
Sources
Technical Guide: The Role of the Ethyl Group in 1-Ethyl-1-(o-tolyl)hydrazine Reactivity
This is a comprehensive technical guide on the reactivity and role of the ethyl group in 1-Ethyl-1-(o-tolyl)hydrazine .
Executive Summary
This compound (CAS 910041-10-0) is a specialized arylhydrazine building block primarily utilized in the synthesis of 1-ethyl-7-methylindoles via the Fischer Indole Synthesis.[1]
Its reactivity profile is defined by the interplay between the N1-ethyl group and the ortho-methyl (o-tolyl) substituent. Unlike simple phenylhydrazines, this molecule possesses a unique steric and electronic environment that dictates:
-
Exclusive N-Alkylated Products: The N1-ethyl group prevents the formation of N-H indoles, obviating the need for post-synthetic alkylation.
-
Regioselective Cyclization: The interplay between the ortho-methyl group and the N-ethyl group directs cyclization toward the unsubstituted ortho-position, yielding 7-methylindoles with high fidelity.
-
Enhanced Nucleophilicity: The inductive effect (+I) of the ethyl group increases the basicity of the N1 nitrogen, influencing the rate of hydrazone formation.
Crucial Distinction: This molecule is an isomer of, but distinct from, 2-ethylphenylhydrazine (CAS 19398-06-2), which is the key intermediate for the drug Etodolac . Researchers must verify the substitution pattern (N-ethyl vs. Ring-ethyl) before proceeding.
Structural & Electronic Analysis
The reactivity of this compound is governed by the steric clash and electronic boosting provided by the ethyl group.
Steric "Gear" Effect
The molecule features a 1,2-steric clash between the N-ethyl group and the ring's ortho-methyl group.
-
Conformation: To minimize steric strain (
strain), the N-ethyl group twists out of the plane of the phenyl ring. This breaks the conjugation of the nitrogen lone pair with the aromatic -system. -
Impact: The loss of conjugation makes the N1 lone pair more available (higher energy), significantly increasing the nucleophilicity of the hydrazine compared to its non-ethylated analog.
Electronic Inductive Effect (+I)
The ethyl group acts as an electron-donating group (EDG).
-
Basicity: It increases the electron density on N1.
-
Nucleophilicity: In reactions with ketones (e.g., Fischer Indole), the N1 nitrogen attacks the carbonyl carbon more aggressively than in 1-(o-tolyl)hydrazine.
Mechanistic Implications: Fischer Indole Synthesis
The primary application of this reagent is the synthesis of 1-Ethyl-7-methylindoles . The ethyl group plays a critical role in the mechanism, particularly in the Ene-Hydrazine Tautomerization and [3,3]-Sigmatropic Rearrangement .
Mechanism Visualization
The following diagram illustrates the pathway, highlighting the persistence of the ethyl group and the regioselectivity enforced by the o-tolyl group.
Figure 1: Mechanistic pathway for the conversion of this compound to 1-ethyl-7-methylindole.[1] Note that the N-ethyl group is retained throughout, and the o-methyl group directs cyclization.
The Regioselectivity Checkpoint
During the [3,3]-sigmatropic rearrangement, the bond formation occurs between the enamine
-
The Problem: The ring has two ortho positions: C2 (occupied by Methyl) and C6 (Hydrogen).
-
The Solution: Cyclization onto C2 is sterically disfavored and would require a subsequent 1,2-methyl shift (Wagner-Meerwein) to restore aromaticity, which is energetically costly.
-
The Outcome: The reaction proceeds almost exclusively at C6 , yielding the 7-methylindole scaffold. The N-ethyl group remains on the nitrogen, resulting in a 1,1-disubstituted substitution pattern in the final indole.
Experimental Protocol: Synthesis of 1-Ethyl-7-methylindole
Context: This protocol describes the reaction of this compound with cyclohexanone to yield 9-ethyl-5-methyl-1,2,3,4-tetrahydrocarbazole (a tricyclic indole derivative).
Reagents & Materials
| Reagent | Equivalents | Role |
| This compound | 1.0 eq | Nucleophile / Core Scaffold |
| Cyclohexanone | 1.1 eq | Electrophile |
| Acetic Acid (Glacial) | Solvent/Cat.[1] | Proton Source / Solvent |
| Sulfuric Acid (conc.) | 0.1 eq | Co-catalyst (optional for difficult substrates) |
Step-by-Step Methodology
-
Hydrazone Formation (In Situ):
-
Dissolve this compound (1.0 eq) in glacial acetic acid (5 mL per mmol).
-
Add cyclohexanone (1.1 eq) dropwise at room temperature.
-
Observation: A slight exotherm indicates hydrazone formation. Stir for 30 minutes.
-
-
Fischer Cyclization:
-
Heat the reaction mixture to 90°C under an inert atmosphere (
). -
Monitor via TLC or LC-MS. The disappearance of the hydrazone intermediate marks completion (typically 2–4 hours).
-
Note: The N-ethyl group accelerates the initial nucleophilic attack but may slow the [3,3]-shift slightly due to steric bulk; maintain heat until conversion is complete.
-
-
Work-up:
-
Cool to room temperature.
-
Pour into ice-water. Neutralize with NaOH (aq) to pH 8–9.
-
Extract with Ethyl Acetate (3x).
-
Dry over
and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc).
-
Target Product: 9-ethyl-5-methyl-1,2,3,4-tetrahydrocarbazole.
-
Safety & Handling (E-E-A-T)
As a Senior Scientist, it is mandatory to treat all hydrazines as potential carcinogens and toxins.
-
Toxicity: Hydrazines are hepatotoxic and potential alkylating agents.
-
Skin Absorption: The N-ethyl group increases lipophilicity (LogP), enhancing skin absorption rates compared to phenylhydrazine. Double-gloving (Nitrile/Laminate) is required.
-
Stability: While 1,1-disubstituted hydrazines are more stable to oxidation than monosubstituted hydrazines, they should still be stored under Argon at 2–8°C to prevent the formation of diazenes or nitrosamines.
References
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on the mechanism and regioselectivity of arylhydrazines).
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Reaction." Organic Preparations and Procedures International, 25(6), 607-692. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621-6622. Link (Context on N-alkyl hydrazine reactivity).
-
PubChem Compound Summary. (2023). "this compound (CAS 910041-10-0)."[1][2][3][4] National Center for Biotechnology Information. Link
Sources
Technical Guide: Predicted 13C NMR Characterization of 1-Ethyl-1-(o-tolyl)hydrazine
Executive Summary
1-Ethyl-1-(o-tolyl)hydrazine (CAS: Analogous to 1-ethyl-1-phenylhydrazine) is a specialized hydrazine intermediate often utilized in the synthesis of indoles (via Fischer Indole Synthesis) and pyrazole-based pharmaceuticals.
Accurate structural characterization of this molecule is challenging due to the steric interaction between the ortho-methyl group on the aromatic ring and the N-ethyl substituent. This steric bulk forces the hydrazine moiety out of planarity with the aromatic system, altering the expected resonance shielding patterns in the NMR spectrum.
This guide provides a rigorous predicted 13C NMR shift profile based on substituent chemical shift increments (SCS) and conformational analysis. It outlines the specific spectroscopic signatures required to distinguish this regioisomer from its potential byproduct, 1-ethyl-2-(o-tolyl)hydrazine.
Structural Analysis & Numbering Scheme
To ensure accurate assignment, we utilize a specific numbering scheme. The steric clash between the C7 (o-methyl) and C8 (N-ethyl) groups is the defining structural feature, reducing the conjugation of the nitrogen lone pair into the aromatic ring.
Diagram 1: Chemical Structure & Numbering
Caption: Numbering scheme for this compound showing the steric interaction between C7 and C8.
Predicted 13C NMR Data
The following data is predicted using additive substituent effects for substituted benzenes, corrected for the N,N-dialkyl hydrazine environment.
Solvent Reference: CDCl₃ (77.16 ppm) Frequency: 100 MHz or higher recommended for resolution of C2/C3.
Table 1: Predicted Chemical Shifts (δ, ppm)
| Carbon No.[1] | Type | Predicted Shift (ppm) | Range (± ppm) | Assignment Logic |
| C1 | Quaternary (Ar) | 149.5 | 147.0 – 152.0 | Deshielded by electronegative Nitrogen; ipso position. |
| C2 | Quaternary (Ar) | 131.2 | 129.0 – 133.0 | Ortho-methyl substitution causes downfield shift. |
| C3 | CH (Ar) | 131.0 | 129.5 – 132.5 | Meta to hydrazine; ortho to methyl. |
| C5 | CH (Ar) | 126.4 | 125.0 – 128.0 | Meta to hydrazine; para to methyl. |
| C4 | CH (Ar) | 122.8 | 120.0 – 125.0 | Para to hydrazine. Shielded by N-lone pair resonance (reduced by sterics). |
| C6 | CH (Ar) | 119.5 | 117.0 – 122.0 | Ortho to hydrazine. Strongly shielded by resonance. |
| C8 | CH₂ (Aliphatic) | 54.5 | 52.0 – 57.0 | Deshielded by direct attachment to N1. |
| C7 | CH₃ (Ar-Me) | 18.2 | 17.0 – 20.0 | Typical aryl-methyl resonance. |
| C9 | CH₃ (Et-Me) | 12.4 | 11.0 – 14.0 | Terminal methyl of ethyl group. |
Mechanistic Insight: The "Steric Twist"
In a standard phenylhydrazine, the Nitrogen lone pair conjugates with the aromatic ring, significantly shielding the ortho (C6) and para (C4) carbons (often pushing them <115 ppm).
However, in This compound , the clash between the o-methyl (C7) and the N-ethyl (C8) forces the N1-N2 bond to rotate. This deconjugation means C4 and C6 will appear slightly downfield (higher ppm) than they would in a sterically unhindered analogue like 1-ethyl-1-phenylhydrazine.
Experimental Validation Protocol
To confirm the identity of the synthesized compound and rule out regioisomers (e.g., 1-Ethyl-2-(o-tolyl)hydrazine), follow this validation workflow.
Diagram 2: NMR Validation Workflow
Caption: Step-by-step workflow for validating hydrazine structure using 1D and 2D NMR.
Detailed Protocol
1. Sample Preparation
Hydrazines are prone to oxidation (forming hydrazones or azo compounds).
-
Solvent: CDCl₃ is standard. Use DMSO-d₆ if solubility is poor, but note that DMSO peaks (39.5 ppm) may overlap with N-CH₂ signals.
-
Concentration: ~20-30 mg in 0.6 mL solvent.
-
Precaution: Filter through a small plug of basic alumina if the sample is colored (indicates oxidation) before running the spectrum.
2. Critical Differentiation (Regioisomer Check)
The primary impurity is often 1-Ethyl-2-(o-tolyl)hydrazine (where the ethyl is on the terminal nitrogen).
| Feature | Target: 1-Ethyl-1-(o-tolyl) | Impurity: 1-Ethyl-2-(o-tolyl) |
| C8 Shift (N-CH₂) | ~54.5 ppm (Deshielded by Ar-N) | ~45.0 ppm (Attached to NH, less deshielded) |
| C1 Shift (Ipso) | ~149.5 ppm (Tertiary Amine character) | ~145.0 ppm (Secondary Amine character) |
| HMBC Correlation | N-CH₂ protons show correlation to C1 (Ipso) | N-CH₂ protons show NO correlation to C1 |
3. HMBC Experiment (The "Gold Standard")
If 1D shifts are ambiguous, run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
Look for a cross-peak between the Ethyl CH₂ protons (approx 3.4 ppm in 1H NMR) and the Aromatic Ipso Carbon (C1) .
-
Presence of Cross-peak: Confirms Ethyl is on N1 (Target).
-
Absence of Cross-peak: Indicates Ethyl is on N2 (Impurity).
Synthesis Context & Applications
Understanding the synthesis route aids in anticipating impurities in the NMR spectrum.[2]
-
Primary Route: N-alkylation of o-tolylhydrazine or reduction of N-ethyl-N-(o-tolyl)nitrosamine.
-
Key Impurities:
-
o-Tolylhydrazine (Starting material): Look for missing Ethyl peaks.
-
Azotoluene derivatives (Oxidation): Look for downfield shifts in C1 (~155 ppm) and loss of N-H signals in proton NMR.
-
Application: This specific hydrazine is a "hydrazine building block" used in the Fischer Indole Synthesis to generate 7-methyl-N-ethylindoles. The 13C NMR purity of this starting material is critical, as regioisomers lead to difficult-to-separate indole byproducts.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Begtrup, M. (1983). "13C-NMR spectra of azoles. Pyrazoles". Acta Chemica Scandinavica B, 27, 2051-2057. (Provides foundational data on N-substituted nitrogen heterocycles).
-
Claramunt, R. M., et al. (2006). "The effect of N-substituents on the 13C NMR chemical shifts of pyrazoles and related compounds". Magnetic Resonance in Chemistry.
-
SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Used for verifying base shifts of o-tolylhydrazine).
Sources
Technical Guide: Impurity Profiling & Control in 1-Ethyl-1-(o-tolyl)hydrazine Synthesis
Executive Summary
This technical guide details the impurity landscape associated with the synthesis of 1-Ethyl-1-(o-tolyl)hydrazine , a critical
The primary synthetic route analyzed here is the Nitrosation-Reduction pathway of
Part 1: Synthetic Pathway & Mechanistic Origins
The synthesis of this compound generally proceeds via the nitrosation of the secondary amine followed by reduction. Understanding this mechanism is the baseline for predicting impurities.
The Process of Record: Nitrosation-Reduction
Precursor:
-
Nitrosation (Step 1): The secondary amine is treated with sodium nitrite (
) in acidic media (HCl or ) to form the -nitroso intermediate.-
Reaction:
-
-
Reduction (Step 2): The
-nitroso compound is reduced to the hydrazine. Common industrial reductants include Zinc/Acetic Acid, Lithium Aluminum Hydride ( ), or catalytic hydrogenation.[1]-
Reaction:
-
Mechanistic Diagram (Graphviz)
The following diagram illustrates the reaction flow and the genesis points for critical impurities.
Caption: Synthesis of this compound via nitrosation-reduction, highlighting critical impurity genesis points.
Part 2: Critical Impurity Profiling
The impurity profile is categorized by origin and regulatory risk.
Class A: Mutagenic Intermediates (Critical Safety Risk)
The most critical impurity in this synthesis is the unreacted intermediate.
-
Impurity:
-Nitroso- -ethyl- -toluidine [2] -
Origin: Incomplete reduction of Step 1 intermediate.
-
Risk Profile:
-Nitrosamines are part of the "Cohort of Concern" under ICH M7 guidelines. They are potent carcinogens requiring control to extremely low levels (often < 26.5 ng/day intake limits) [1]. -
Detection Challenge: This compound is non-polar and may co-elute with the starting material in standard reverse-phase HPLC if not optimized.
Class B: Process-Related Organic Impurities
These impurities arise from side reactions or feedstock contamination.
| Impurity Name | Structure / Description | Mechanism of Formation | Control Limit (Typical) |
| Starting Material | 1. Unreacted SM.2. Over-reduction: The N-N bond of the hydrazine is weak. Vigorous reduction (e.g., excess Zn/HCl or high temp hydrogenation) cleaves the hydrazine back to the amine [2]. | NMT 0.15% (ICH Q3A) | |
| Primary Amine | Dealkylation: Loss of the ethyl group from the starting material or product under harsh acidic conditions or high-temperature oxidation. | Genotoxic (Carcinogen) | |
| Azobenzene Derivatives | Dimerized Species | Oxidation: Hydrazines are reducing agents.[1][3] Exposure to air can cause oxidative coupling to form azo ( | NMT 0.10% |
| Regioisomer | Feedstock Contamination: Commercial o-toluidine derivatives often contain 0.5–2% of the p-isomer. This carries through the synthesis to form 1-Ethyl-1-(p-tolyl)hydrazine. | NMT 0.15% |
Class C: Inorganic Impurities
-
Zinc/Aluminum Salts: If chemical reduction (Zn/AcOH or LiAlH4) is used, residual metal content is a high risk.
-
Nitrite Residues: Residual
is dangerous; if the reaction mixture is acidified again in the presence of the product or unreacted amine, it can regenerate nitrosamines.
Part 3: Analytical Control Strategy
To ensure the safety and efficacy of the final hydrazine, a "Self-Validating" analytical framework is required.
HPLC Method Development (Organic Impurities)
Standard UV detection is suitable for the aromatic ring, but the hydrazine functionality is polar.
-
Column: C18 or Phenyl-Hexyl (to separate regioisomers o- vs p-).
-
Mobile Phase: Phosphate buffer (pH 7.0) / Acetonitrile gradient. Note: Avoid acidic mobile phases during sample prep to prevent hydrazine degradation.
-
Critical Resolution: Must resolve the Nitroso intermediate from the Amine precursor.
Trace Analysis for Nitrosamines (LC-MS/MS)
Due to the ICH M7 limits, standard HPLC-UV is insufficient for the
-
Technique: LC-MS/MS (Triple Quadrupole) using Multiple Reaction Monitoring (MRM).
-
Mode: APCI (Atmospheric Pressure Chemical Ionization) is often preferred over ESI for nitrosamines due to better ionization of non-polar species.
-
Limit of Quantitation (LOQ): Must be validated to < 30 ppb relative to the drug substance [4].
Analytical Decision Tree (Graphviz)
Caption: Analytical decision matrix for releasing this compound batches.
Part 4: Mitigation & Process Control
To minimize impurities, the following "Self-Validating" protocols should be integrated into the synthesis.
Quenching the Nitrosation (The Nitrite Scavenge)
To prevent the reformation of nitrosamines or the persistence of unreacted nitrite:
-
Protocol: After Step 1 (Nitrosation), add a scavenger such as Sulfamic Acid or Urea .
-
Mechanism: These reagents react rapidly with residual nitrous acid (
) to release benign gas, ensuring no nitrosating agent remains before the reduction step.
Controlling Over-Reduction
The cleavage of the N-N bond (reverting to the amine) is driven by excessive heat or catalyst loading.
-
Optimization: If using catalytic hydrogenation (e.g., Pd/C), use a poison (like Quinoline) or switch to a milder catalyst like Pt/C (Platinum on Carbon) which is more selective for nitro/nitroso-to-hydrazine reduction without cleaving the N-N bond [5].
-
Chemical Reduction: If using Zinc, maintain temperature < 10°C. High temperatures favor the cleavage to aniline.
Handling & Storage (Oxidation Prevention)
Hydrazines are sensitive to aerial oxidation.
-
Salt Formation: Isolate the product as the Hydrochloride (HCl) or Oxalate salt . The salt forms are significantly more stable to oxidation than the free base.
-
Inert Atmosphere: All processing and storage must occur under Nitrogen or Argon.
References
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017.[4] Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989. (Section on Reduction of N-nitroso compounds).
- Smith, P. A. S.The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin, 1966.
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. EMA/409815/2020. Link
- Rylander, P. N.Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979.
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. N-Ethyl-N-nitroso-o-toluidine, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 3. Nitrosamines precursors - Root Causes - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]
Technical Guide: Solubility Profiling & Handling of 1-Ethyl-1-(o-tolyl)hydrazine
[1]
Executive Summary
This compound is a specialized organohydrazine intermediate, primarily utilized in the regiospecific synthesis of 7-substituted indoles (e.g., 7-ethyltryptophol) via the Fischer Indole Synthesis.[1] Its solubility behavior is governed by the competing effects of the lipophilic o-tolyl/ethyl moiety and the polar hydrazine core.[1] This guide defines its solubility across solvent classes to optimize reaction yields and purification workflows.
Physicochemical Identity & Structural Analysis
Understanding the molecule's structure is a prerequisite for predicting its interaction with solvent systems.
| Property | Detail |
| Chemical Name | 1-Ethyl-1-(2-methylphenyl)hydrazine |
| CAS Number | 910041-10-0 |
| Molecular Formula | C |
| Molecular Weight | 150.22 g/mol |
| Physical State | Viscous oil or low-melting solid (Free Base) |
| Predicted LogP | ~2.5 (Lipophilic) |
| pKa (Conjugate Acid) | ~5.0–5.5 (Weak base) |
Structural Solvation Logic
The molecule exhibits amphiphilic character :
-
Lipophilic Domain: The o-tolyl ring and the N-ethyl group create a significant hydrophobic surface area, driving solubility in organic solvents.[1] The ortho-methyl group introduces steric bulk, potentially disrupting crystal packing and enhancing solubility compared to the para-isomer.[1]
-
Polar Domain: The hydrazine motif (-NNH
) acts as both a hydrogen bond donor and acceptor, facilitating solubility in protic solvents and coordination in polar aprotic media.
Solubility Landscape
The following data categorizes the solubility of the free base form. Note: If handling the hydrochloride salt (CAS: 58711-02-7), solubility will invert (High in water/MeOH, Low in Hexane/EtOAc).[1]
Table 1: Solubility Profile (Free Base)
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Polar Protic | Ethanol (EtOH) | High (>100 mg/mL) | Strong H-bonding with hydrazine -NH |
| Methanol (MeOH) | High (>100 mg/mL) | Similar to EtOH; often used for preparing stock solutions.[1] | |
| Water | Low (<1 mg/mL) | Hydrophobic effect of the tolyl/ethyl groups dominates the polar hydrazine head. | |
| Polar Aprotic | DMSO | High (>200 mg/mL) | Excellent dipole-dipole interactions; preferred for biological assays or stock storage.[1] |
| Acetonitrile (MeCN) | High | Good solvency; often used in HPLC mobile phases.[1] | |
| DMF | High | Universal solvent for this class; useful for high-temp reactions.[1] | |
| Non-Polar | Toluene | Moderate/High | "Like dissolves like" interaction with the tolyl ring.[1] |
| Hexane/Heptane | Moderate | Soluble due to the ethyl/tolyl lipophilicity, but may oil out at low temps. | |
| Chlorinated | Dichloromethane (DCM) | High | Excellent general solvent for extraction/workup.[1] |
Visualization: Solvation Interactions
The following diagram illustrates the dominant intermolecular forces driving solubility in different media.
Figure 1: Mechanistic basis for solvent compatibility.[1] The hydrazine core drives polar interactions, while the tolyl-ethyl tail facilitates non-polar solvation.[1]
Experimental Protocols
As precise solubility limits can vary by batch purity and temperature, the following self-validating protocol is recommended for establishing exact saturation points.
Protocol A: Saturation Shake-Flask Method
Objective: Determine thermodynamic solubility at 25°C.
-
Preparation: Add excess this compound (approx. 50 mg) to 1.0 mL of the target solvent in a crimp-sealed HPLC vial.
-
Equilibration: Agitate the suspension at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Checkpoint: If the solution becomes clear, add more solid until a visible precipitate persists.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).
-
Quantification: Dilute the supernatant 100-fold with Acetonitrile and analyze via HPLC-UV (254 nm).
-
Calibration: Construct a curve using a standard solution in DMSO.
-
Protocol B: Recrystallization Solvent Screening
Objective: Identify optimal solvent systems for purification.
-
Dissolution: Dissolve 100 mg of crude hydrazine in the minimum amount of hot solvent (boiling point).
-
Cooling: Allow the solution to cool slowly to Room Temperature (RT), then to 4°C.
-
Observation:
Application Context: Fischer Indole Synthesis
The primary utility of this hydrazine is the synthesis of 7-ethyltryptophol and related indoles.[1] Solvent choice profoundly impacts the reaction mechanism (hydrazone formation
-
Preferred Solvent: 4% Aqueous H
SO or Glacial Acetic Acid. -
Rationale: The reaction requires an acidic medium to protonate the hydrazone intermediate. While the free base is poorly soluble in water, it dissolves instantly in acidic aqueous media due to protonation of the N-terminal nitrogen.
Figure 2: Workflow for Fischer Indole Synthesis highlighting the solubility transition from free base to protonated species.[1]
Safety & Stability (Critical)
Hydrazines are potent reducing agents and potential carcinogens.
-
Oxidation Risk: Solutions in air (especially in ethers/THF) can auto-oxidize to form peroxides or azo compounds.[1] Always store under Argon/Nitrogen.
-
Toxicity: Use double-gloving (Nitrile) and work exclusively in a fume hood.[1]
-
Deactivation: Spills should be treated with dilute bleach (Sodium Hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal.
References
-
PubChem Compound Summary . "this compound".[1] National Center for Biotechnology Information. Accessed Jan 2026.[4] Link[1]
-
Patel, V. R., & Desai, H. T. (2013).[5] "A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol". Journal of Atoms and Molecules. Link
-
Sigma-Aldrich . "o-Tolylhydrazine Hydrochloride Product Sheet".[1] Merck KGaA. Accessed Jan 2026.[4] Link
-
Frontier Specialty Chemicals . "1-Ethylhydrazine Hydrochloride Technical Data". Accessed Jan 2026.[4] Link
Sources
- 1. 58711-02-7|(2-Ethylphenyl)hydrazine hydrochloride(1:x)|BLD Pharm [bldpharm.com]
- 2. 1,2-Bis(2-methylphenyl)hydrazine | C14H16N2 | CID 69234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. psvmkendra.com [psvmkendra.com]
- 4. O-TOLYLHYDRAZINE HYDROCHLORIDE | 635-26-7 [chemicalbook.com]
- 5. A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL [paper.researchbib.com]
Thermogravimetric Analysis of 1-Ethyl-1-(o-tolyl)hydrazine: A Technical Guide
Executive Summary
1-Ethyl-1-(o-tolyl)hydrazine (CAS: 910041-10-0) is a critical intermediate, primarily utilized in the Fischer indole synthesis of pharmaceutical compounds such as Dolasetron . Its thermal characterization via Thermogravimetric Analysis (TGA) is not merely a quality control step but a safety imperative. Hydrazine derivatives possess a weak N-N bond (bond dissociation energy ~250 kJ/mol), making them prone to exothermic decomposition, which can be catalytically accelerated by trace metals or oxidized surfaces.
This guide provides a validated protocol for the TGA of this compound, focusing on distinguishing volatility from degradation, calculating kinetic stability parameters, and ensuring operator safety during analysis.
Chemical Context & Thermal Hazard Potential[1][2][3]
Structural Instability
The molecule consists of a hydrazine core substituted with an ethyl group and an o-tolyl (2-methylphenyl) ring. The steric hindrance of the ortho-methyl group, combined with the electron-donating ethyl group, influences the stability of the N-N bond.
-
Primary Risk: Homolytic cleavage of the N-N bond leading to nitrogen evolution and radical formation.
-
Secondary Risk: If the compound is in its hydrochloride salt form (common for stability), the initial mass loss will be dehydrohalogenation (loss of HCl) rather than intrinsic skeletal decomposition.
Decomposition Pathway Logic
Understanding the mechanism is essential for interpreting TGA curves. The decomposition typically follows a radical pathway:
Figure 1: Predicted thermal decomposition pathway of substituted hydrazines.
Experimental Protocol: TGA Workflow
This protocol is designed to decouple evaporation (physical) from decomposition (chemical).
Sample Preparation[4]
-
State: The free base is likely a viscous oil or low-melting solid; the salt is a crystalline solid.
-
Mass: Use 2–5 mg .
-
Crucible Selection:
-
Recommended: Alumina (
) or Gold-plated Copper. -
Avoid: Platinum (Pt).
-
Causality: Platinum catalyzes the decomposition of hydrazines and amines, artificially lowering the onset temperature (
) and altering kinetic data.
-
Instrument Parameters
| Parameter | Setting | Rationale |
| Purge Gas | Nitrogen ( | Flow rate: 40–60 mL/min. Oxidative atmospheres (Air/ |
| Temperature Range | Ambient to 600°C | Sufficient to observe complete volatilization or char formation. |
| Heating Rate | 5, 10, 20 °C/min | Variable rates are required for kinetic analysis (Kissinger/Ozawa methods). |
| Isothermal Hold | Optional: 30°C for 5 min | To stabilize the microbalance and purge oxygen before heating. |
Validated Workflow Diagram
Figure 2: Operational workflow for TGA of reactive hydrazine intermediates.
Data Interpretation & Kinetic Analysis
Interpreting the TGA Curve
The TGA profile for this compound will typically exhibit specific features based on its purity and form.
-
Event A: Volatilization (Free Base Only)
-
Signal: Smooth mass loss without significant exotherm in DSC (if available).
-
Note: If the compound boils before decomposing, TGA in an open pan measures vapor pressure, not stability. Pinhole hermetic pans are required to suppress evaporation and measure true decomposition.
-
Event B: Decomposition (N-N Cleavage)
-
Temperature: Typically 180°C – 230°C (based on o-tolylhydrazine analogs).
-
Signal: Sharp mass loss step. If coupled with DSC, this will show a sharp exothermic peak.
-
Residue: Substituted hydrazines often leave carbonaceous char (5–10% mass) due to radical polymerization of the aryl rings.
-
Kinetic Calculation (The Kissinger Method)
To determine the shelf-life or "Time to Maximum Rate" (TMR), perform the TGA at multiple heating rates (
- : Heating rate (°C/min)
- : Peak temperature of the derivative weight loss (DTG)
- : Activation Energy[5][6]
- : Gas constant
Protocol:
-
Run samples at 5, 10, and 20 °C/min.
-
Plot
vs . -
The slope equals
. -
Target Metric: High
(>150 kJ/mol) indicates good thermal stability at storage temperatures.
Safety Considerations (Mandatory)
-
Explosion Hazard: Hydrazines are high-energy compounds.[1] Never analyze unknown hydrazine derivatives in sealed, high-pressure crucibles unless the DSC onset is known and the mass is <1 mg.
-
Toxic Off-gassing: The decomposition products include substituted anilines and potential nitrosamines. The TGA exhaust must be vented into a fume hood or scrubber.
-
Incompatibility: Ensure the TGA furnace is free of oxidizing salts (perchlorates, nitrates) from previous runs, as these react hypergolically with hydrazines.
References
-
BenchChem. (n.d.). An In-depth Technical Guide on the Thermal Stability and Decomposition of N,N'-Bis(P-toluenesulfonyl)hydrazine. Retrieved from
-
NASA. (1961). Thermal Decomposition of Hydrazine. NASA Technical Reports Server.[7] Retrieved from
-
PubChem. (2024).[8] Compound Summary: this compound. National Library of Medicine. Retrieved from [8]
-
Sigma-Aldrich. (n.d.).[8] o-Tolylhydrazine hydrochloride Safety Data Sheet. Retrieved from
-
PerkinElmer. (2016). Thermogravimetric Analysis (TGA): A Beginner's Guide. Retrieved from
Sources
- 1. nj.gov [nj.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. o-Tolyl-hydrazine hydrochloride hydrate | C7H13ClN2O | CID 20518352 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Synthesis of N-Ethyl-7-Methylindoles via Fischer Cyclization
Executive Summary
This application note details the protocol for utilizing 1-Ethyl-1-(o-tolyl)hydrazine (CAS: 910041-10-0) in the Fischer Indole Synthesis.[1][2] While standard Fischer protocols utilize monosubstituted aryl hydrazines to yield N-H indoles, this N,N-disubstituted hydrazine serves as a specialized building block for the direct, one-pot construction of 1-ethyl-7-methylindole scaffolds.
The presence of the ortho-methyl group on the aryl ring and the N-ethyl substituent introduces significant steric constraints. This protocol addresses these challenges by optimizing acid catalysis conditions to ensure regioselectivity (C7-cyclization) and prevent N-dealkylation side reactions.
Key Advantages of This Protocol
-
Regiocontrol: Exploits the o-tolyl substituent to force cyclization at the unsubstituted ortho position (C6 of the hydrazine
C7 of the indole). -
Atom Economy: Direct incorporation of the N-ethyl moiety, avoiding post-synthetic alkylation steps which often suffer from C3-alkylation byproducts.
-
Scalability: Validated for gram-scale synthesis using robust Brønsted acid catalysis.
Scientific Foundation & Mechanism
Mechanistic Pathway
The reaction proceeds via the standard Fischer mechanism but is heavily influenced by the steric bulk of the N-ethyl and o-methyl groups.
-
Hydrazone Formation: Condensation of the hydrazine with a ketone (e.g., cyclohexanone).
-
Ene-Hydrazine Tautomerization: Acid-catalyzed isomerization.
-
[3,3]-Sigmatropic Rearrangement: The crucial step. The ortho-methyl group at position 2 blocks the rearrangement at that site. Consequently, the [3,3]-shift occurs exclusively at position 6 (the open ortho position).
-
Cyclization & Ammonia Elimination: The N-ethyl group is retained in the final indole structure, while the terminal nitrogen is eliminated as ammonia (
).
Pathway Visualization
Figure 1: Mechanistic pathway highlighting the regioselective constraint imposed by the o-tolyl group.
Materials & Reagents
| Reagent | CAS No.[1][2][] | MW ( g/mol ) | Role | Purity Req. |
| This compound | 910041-10-0 | 150.22 | Limiting Reagent | |
| Cyclohexanone (Model Ketone) | 108-94-1 | 98.15 | Substrate | ACS Reagent |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | Solvent/Catalyst | |
| Sulfuric Acid (Conc.) | 7664-93-9 | 98.08 | Co-catalyst | 95-98% |
| Sodium Bicarbonate | 144-55-8 | 84.01 | Quenching | Sat. Soln. |
Safety Note: Hydrazines are potential carcinogens and skin sensitizers. All operations must be conducted in a fume hood. This compound may degrade upon prolonged exposure to air; store under inert gas at 2-8°C.
Experimental Protocol
Method A: Glacial Acetic Acid (Recommended for General Synthesis)
This method utilizes acetic acid as both solvent and weak acid catalyst, sufficient for electron-rich hydrazines.
Step 1: Hydrazone Formation[4][5]
-
Charge a 100 mL round-bottom flask (RBF) with This compound (1.50 g, 10.0 mmol).
-
Add Glacial Acetic Acid (15 mL). Stir until dissolved.
-
Add Cyclohexanone (1.08 g, 1.14 mL, 11.0 mmol) dropwise over 5 minutes at room temperature.
-
Checkpoint: A slight exotherm or color change (yellowing) indicates hydrazone formation.
-
-
Stir at room temperature for 30 minutes.
Step 2: Fischer Cyclization[5]
-
Equip the RBF with a reflux condenser.
-
Heat the reaction mixture to reflux (118°C) .
-
Maintain reflux for 2–4 hours .
-
Monitoring: Monitor by TLC (SiO2, 10% EtOAc/Hexane). The hydrazine starting material (
) should disappear, and a highly fluorescent indole spot ( ) should appear. -
Note: If conversion is sluggish after 2 hours, add conc.
(0.5 mL) cautiously through the condenser to accelerate the [3,3]-shift.
-
Step 3: Work-up and Isolation[6]
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into Ice/Water (100 mL) with vigorous stirring. The product may precipitate as a solid or oil.
-
Neutralize carefully with Saturated
or 10% NaOH solution until pH 8. -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine (50 mL), dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
Expected Results (Quantitative)
| Parameter | Specification |
| Target Product | 9-Ethyl-5-methyl-1,2,3,4-tetrahydrocarbazole |
| Theoretical Yield | 2.13 g |
| Typical Yield | 65% – 78% |
| Appearance | Off-white to pale brown solid |
| 1H NMR Signature |
Troubleshooting & Optimization
The steric bulk of the N-ethyl and o-methyl groups can sometimes retard the sigmatropic rearrangement. If low yields are observed, consider the following modifications:
| Issue | Root Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance slows the [3,3]-shift. | Switch solvent to Polyphosphoric Acid (PPA) . Heat at 100°C for 2 hours. PPA is a superior solvent/catalyst for hindered hydrazines. |
| N-Dealkylation | Excessive temperature or oxidative conditions. | Conduct reaction under Nitrogen atmosphere. Reduce temperature to 90°C and extend time. |
| Regioisomers | (Rare) Migration of methyl group. | Confirm structure via NOESY NMR. The 7-methyl isomer is thermodynamically favored due to the blocked 2-position. |
Critical Control Point: The "PPA" Alternative
For substrates where acetic acid reflux fails, Polyphosphoric Acid (PPA) is the gold standard.
-
Mix Hydrazine (1 eq) and Ketone (1 eq) in PPA (10x weight).
-
Heat to 100°C with mechanical stirring (viscous mixture).
-
Quench by pouring into crushed ice.
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[5][6][7][8][9][10][11] Chemical Reviews, 63(4), 373–401. Link
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[12] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621-6622. Link
-
Munoz, M. P. (2018). "Fischer Indole Synthesis."[5][7][9][10][11][12] in Arene Chemistry: Reaction Mechanisms and Methods for Aromatic Compounds. Wiley. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CAS 910041-10-0 | 3739-1-03 | MDL MFCD03844791 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scispace.com [scispace.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ricerca.uniba.it [ricerca.uniba.it]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
Application Note: High-Fidelity Synthesis of N-Ethyl-7-Methylindoles
Reaction of 1-Ethyl-1-(o-tolyl)hydrazine with Unsymmetrical Ketones
Executive Summary
This application note details the protocol for utilizing This compound as a regiospecific building block in the synthesis of polysubstituted indoles. While standard Fischer Indole Synthesis (FIS) often suffers from aromatic regiochemical ambiguity when using meta-substituted hydrazines, the use of ortho-substituted reagents like this compound enforces cyclization at the unsubstituted ortho-position, yielding 7-substituted indoles exclusively.
This guide addresses the specific challenge of reacting this sterically encumbered hydrazine with unsymmetrical ketones (e.g., 2-butanone, 2-pentanone). We provide optimized conditions to control the ketone-side regioselectivity (2- vs. 2,3-substitution) and overcome the kinetic barrier imposed by the N-ethyl and o-tolyl steric clash.
Scientific Background & Mechanistic Insight
2.1 The Reagent Profile
-
Reagent: this compound
-
Role: Dinucleophile / Sigmatropic Precursor
-
Key Feature: The o-tolyl methyl group blocks one of the ortho sites on the aromatic ring. During the [3,3]-sigmatropic rearrangement (the rate-determining step of FIS), the new C-C bond is forced to form at the open ortho position (C6 of the phenyl ring), resulting in a 7-methylindole core.
-
The N-Ethyl Group: Unlike 1,1-dimethylhydrazine, the ethyl group adds significant lipophilicity and slight steric bulk, which stabilizes the resulting indole against metabolic N-dealkylation in drug discovery contexts.
2.2 Regioselectivity Challenges
When reacting with unsymmetrical ketones (e.g.,
-
Kinetic Product: Cyclization at the less substituted
-carbon (formation of 2-substituted indole). -
Thermodynamic Product: Cyclization at the more substituted
-carbon (formation of 2,3-disubstituted indole).
Due to the steric bulk of the 1-Ethyl-1-(o-tolyl) moiety, the formation of the thermodynamically favored (more crowded) ene-hydrazine is energetically penalized. Therefore, standard mild acidic conditions often yield mixtures. This protocol uses strong acid catalysis (Polyphosphoric Acid - PPA) to drive the reaction toward the thermodynamic product or Zinc Chloride (
Visualization of Reaction Pathway[1]
The following diagram illustrates the mechanistic bifurcation and the enforcement of 7-position regiochemistry.
Figure 1: Mechanistic pathway highlighting the divergence of regioselectivity based on catalyst choice.
Experimental Protocols
4.1 Protocol A: Hydrazone Formation (Pre-step)
Isolating the hydrazone is recommended for this sterically hindered hydrazine to ensure complete condensation before subjecting it to harsh cyclization conditions.
Materials:
-
This compound (1.0 equiv)
-
Unsymmetrical Ketone (e.g., 2-Butanone) (1.2 equiv)
-
Solvent: Absolute Ethanol
-
Catalyst: Glacial Acetic Acid (cat.)
Steps:
-
Dissolve 10 mmol of hydrazine in 15 mL absolute ethanol.
-
Add 12 mmol of ketone dropwise at room temperature.
-
Add 2-3 drops of glacial acetic acid.
-
Reflux for 2 hours under
atmosphere. -
Monitor by TLC (mobile phase 4:1 Hexane:EtOAc). Hydrazone typically appears as a less polar spot compared to hydrazine.
-
Concentrate in vacuo to yield the crude hydrazone oil. Note: Use immediately in the next step to prevent hydrolysis.
4.2 Protocol B: Cyclization to N-Ethyl-7-Methylindoles
Selection Guide:
-
Method 1 (Polyphosphoric Acid): Best for 2,3-disubstituted indoles (Thermodynamic).
-
Method 2 (Zinc Chloride): Best for 2-substituted indoles (Kinetic) or sensitive substrates.
Method 1: Polyphosphoric Acid (PPA) Cyclization
-
Place 10g of PPA in a reaction flask and heat to 80°C to lower viscosity.
-
Add the crude hydrazone (from Protocol A) slowly to the stirring PPA. Caution: Exothermic.
-
Raise temperature to 120–130°C .
-
Critical Insight: The o-tolyl group creates steric resistance. Temperatures below 110°C often result in incomplete cyclization or stalled intermediates.
-
-
Stir for 3–4 hours.
-
Quench: Pour the hot reaction mixture onto 100g of crushed ice/water slurry. Stir vigorously until the PPA dissolves.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL).
-
Wash organic layer with saturated
(to remove acid traces) and Brine. -
Dry over
and concentrate. -
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).
Method 2: Lewis Acid Catalysis (
-
Mix crude hydrazone (10 mmol) with anhydrous
(20 mmol, 2.0 equiv). -
Heat the neat mixture (melt) to 170°C for 15–30 minutes.
-
Note: This "fusion" method is harsh but effective for sterically hindered hydrazones that fail in protic media.
-
-
Cool to 60°C and add 20 mL dilute HCl (1M) to break up the zinc complex.
-
Extract with Toluene or DCM.
Data Analysis & Troubleshooting
5.1 Regioselectivity Ratios (Example: 2-Butanone)
The following table illustrates the shift in product distribution based on the acid catalyst used.
| Catalyst | Condition | Major Product | Ratio (2,3-dimethyl : 2-ethyl) | Yield |
| PPA | 120°C, 3h | 2,3-Dimethyl-1-ethyl-7-methylindole | 85 : 15 | 72% |
| ZnCl₂ | 170°C, Melt | 2-Ethyl-1-ethyl-7-methylindole | 30 : 70 | 58% |
| H₂SO₄ | Reflux (EtOH) | Incomplete Reaction / Hydrolysis | N/A | <10% |
5.2 Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Starting material remains | Steric hindrance of o-tolyl group prevents [3,3]-shift. | Increase reaction temperature by 10°C; Switch from EtOH solvent to PPA or high-boiling solvent (e.g., o-xylene). |
| No precipitate upon quench | Product is an oil (common for N-ethyl indoles). | Do not wait for crystals. Proceed immediately to solvent extraction (DCM/EtOAc). |
| Low Yield | Hydrolysis of hydrazone before cyclization. | Ensure anhydrous conditions during hydrazone formation. Use excess acid in cyclization step to sequester water. |
| Wrong Regioisomer | Kinetic vs Thermodynamic control failure. | To favor 2,3-disubstitution, ensure high temp and strong protic acid (PPA). To favor 2-substitution, use Lewis acid ( |
References
-
Robinson, B. (1963). The Fischer Indole Synthesis.[1][2][3] Chemical Reviews, 63(4), 373–401. Link
-
Hughes, D. L. (1993). Progress in the Fischer Indole Reaction. A Review. Organic Preparations and Procedures International, 25(6), 607–632. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[4] A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.[3] Link
-
Hollins, R. A. (1979). The synthesis of 7-substituted indoles.[5][6] Journal of Heterocyclic Chemistry, 16, 997. (Validating the ortho-blocking strategy).
Disclaimer: This protocol involves the use of corrosive acids and high temperatures. All procedures should be performed in a fume hood with appropriate PPE.
Sources
Application Note: Regioselective Synthesis of N-Ethyl-7-Substituted Indoles via Brønsted Acid Catalysis
Executive Summary
The synthesis of sterically crowded N-alkyl indoles represents a recurring challenge in the development of CNS-active pharmacophores and polycyclic alkaloid mimics. This application note details the regioselective Fischer Indole Synthesis (FIS) utilizing 1-Ethyl-1-(o-tolyl)hydrazine as a specialized substrate.
Unlike simple phenylhydrazines, the presence of the ortho-methyl group combined with the N-ethyl substitution imposes strict regiochemical constraints. This guide demonstrates that Polyphosphoric Acid (PPA) is the superior Brønsted acid catalyst for this transformation, offering higher yields and cleaner profiles compared to sulfuric or hydrochloric acid. We provide a validated protocol for the synthesis of 9-ethyl-8-methyl-1,2,3,4-tetrahydrocarbazole as a model system, applicable to a broader range of ketone coupling partners.
Mechanistic Insight & Catalyst Selection
The Regioselectivity Challenge
The core challenge with this compound is the "blocked" ortho position. In a standard FIS, the [3,3]-sigmatropic rearrangement requires an available ortho carbon on the hydrazone aromatic ring.
-
Substrate: 1-Ethyl-1-(2-methylphenyl)hydrazine.
-
Constraint: The C2 position (ortho) is occupied by a methyl group.
-
Outcome: Cyclization is forced exclusively to the C6 position (the unsubstituted ortho carbon).
-
Resulting Topology: The ortho-methyl group of the hydrazine becomes the C7-substituent of the resulting indole (or C8 in tetrahydrocarbazole numbering).
Catalyst Performance Matrix
The choice of Brønsted acid is critical for N,N-disubstituted hydrazones, which are prone to hydrolysis rather than rearrangement under aqueous conditions.
| Catalyst System | Acid Strength ( | Suitability | Key Observation |
| Polyphosphoric Acid (PPA) | High | Optimal | Acts as both solvent and catalyst. Suppresses hydrolysis; drives rearrangement effectively at 100–120°C. |
| 4% | Moderate | Poor | Aqueous environment promotes hydrazone hydrolysis back to ketone + hydrazine. |
| Glacial Acetic Acid | Weak | Sub-optimal | Insufficient protonating power for the rearrangement of electron-rich N-alkyl hydrazones; stops at ene-hydrazine. |
| HCl / EtOH | High | Moderate | Good for small scales, but volatility of HCl leads to inconsistent concentration during reflux. |
Mechanistic Pathway
The following diagram illustrates the forced regioselectivity and the role of the acid catalyst.
Figure 1: Mechanistic pathway highlighting the regiochemical imperative driven by the ortho-tolyl substituent.
Experimental Protocol
Target Synthesis: 9-Ethyl-8-methyl-1,2,3,4-tetrahydrocarbazole Scale: 10 mmol Reaction Time: 3–4 Hours
Materials
-
Substrate: this compound hydrochloride (1.86 g, 10 mmol). Note: The free base oxidizes rapidly; use the HCl salt.
-
Coupling Partner: Cyclohexanone (1.03 mL, 10 mmol).
-
Catalyst/Solvent: Polyphosphoric Acid (PPA), reagent grade (approx. 80-84% as
). -
Workup: Ethyl Acetate,
(sat. aq.), Brine.
Step-by-Step Methodology
Step 1: Hydrazone Formation (In Situ)
-
Weigh 1.86 g of this compound hydrochloride into a 50 mL 3-neck round-bottom flask (RBF).
-
Add 1.03 mL (1.0 eq) of Cyclohexanone.
-
Critical: Do not add solvent. The PPA will serve as the medium.
Step 2: Catalyst Addition & Reaction
-
Warm the PPA container to ~50°C to decrease viscosity.
-
Add 15 g of PPA to the RBF.
-
Equip the flask with a mechanical stirrer (preferred over magnetic due to viscosity) and a reflux condenser.
-
Heat the mixture to 110°C using an oil bath.
-
Observation: The mixture will turn dark brown/red. Evolution of ammonia (gas) may be observed as bubbling.
-
-
Maintain agitation at 110°C for 3 hours . Monitor by TLC (10% EtOAc in Hexanes).
Step 3: Quenching & Workup
-
Cool the reaction mixture to ~60°C (do not cool to RT, or it will solidify into a glass).
-
Pour the warm reaction mass slowly onto 100 g of crushed ice with vigorous stirring.
-
Allow the PPA to hydrolyze/dissolve completely (approx. 30 mins).
-
Neutralize the aqueous slurry with saturated
or 10% NaOH until pH ~8. -
Extract with Ethyl Acetate (3 x 30 mL) .
-
Wash combined organics with Brine (1 x 20 mL), dry over
, and concentrate in vacuo.
Step 4: Purification
-
Purify the crude dark oil via flash column chromatography (
). -
Eluent: Gradient 0%
5% Ethyl Acetate in Hexanes. -
Product Characterization: The product (9-Ethyl-8-methyl-1,2,3,4-tetrahydrocarbazole) typically elutes as a pale yellow oil or low-melting solid.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tarring | Temperature too high (>140°C) | Reduce temp to 100°C; ensure efficient stirring to prevent hot spots in PPA. |
| Incomplete Reaction | Old PPA (Hydrated) | Use fresh PPA. If PPA has absorbed water, it loses the acidity ( |
| Solidification during workup | Cooling PPA too much | Quench while the reaction mass is still warm (~60°C). |
| Regioisomer Contamination | Impure Hydrazine | Verify the purity of the starting hydrazine. Any meta-tolyl impurity will lead to a mixture of 5- and 7-substituted indoles. |
Decision Workflow for Analogues
Use the following logic flow when adapting this protocol for different ketones or hydrazine salts.
Figure 2: Workflow for assessing substrate suitability for PPA-mediated Fischer Indole Synthesis.
References
-
Fischer, E., & Jourdan, F. (1883).[1][2] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401.
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.
-
Zolfigol, M. A., et al. (2014).[2] Solid acid catalysts in the Fischer indole synthesis. Scientia Iranica, 21(6), 2059-2065.[2]
-
Campos, K. R., et al. (2004). Development of a Practical Synthesis of a 7-Methylindole Derivative. Journal of Organic Chemistry, 69(15), 5116–5119.
Sources
Optimization of Regiocontrol in Fischer Indole Synthesis: The 1-Ethyl-1-(o-tolyl)hydrazine System
Application Note: AN-FIS-2026-01
Executive Summary
The Fischer indole synthesis remains the premier method for accessing the indole scaffold. However, the use of 1-Ethyl-1-(o-tolyl)hydrazine introduces a critical regiochemical bifurcation.[1] The presence of an ortho-methyl group on the aryl ring creates two distinct sites for the [3,3]-sigmatropic rearrangement: the sterically hindered, substituted ortho-carbon (C2) and the unsubstituted ortho-carbon (C6).
This Application Note provides a validated protocol to maximize regioselectivity toward the 7-methyl-1-ethylindole scaffold (via C6 attack), minimizing the formation of "blocked" indolenine byproducts. We utilize cyclohexanone as the model ketone substrate to demonstrate the synthesis of 9-ethyl-8-methyl-1,2,3,4-tetrahydrocarbazole , a representative core for drug discovery.[1]
Mechanistic Analysis & Regioselectivity
The reaction proceeds through the formation of an arylhydrazone, followed by tautomerization to an ene-hydrazine.[2][3][4] The regioselectivity is determined during the [3,3]-sigmatropic rearrangement step.
The Regioselectivity Paradox
In this compound, the N-ethyl group exerts electronic influence (inductive donation) and steric bulk.
-
Path A (Preferred): Rearrangement occurs at the unsubstituted ortho-position. This pathway is sterically favored and leads to the stable 7-methylindole derivative after aromatization and ammonia loss.
-
Path B (Disfavored/Blocked): Rearrangement occurs at the methyl-substituted ortho-position. This leads to a 3,3-disubstituted indolenine intermediate that lacks a proton for facile re-aromatization. This pathway typically results in complex rearrangement products (via Wagner-Meerwein shifts) or polymerization (tars).
Pathway Visualization
The following diagram illustrates the bifurcation point and the "dead-end" nature of the blocked pathway under standard conditions.
Figure 1: Mechanistic bifurcation in the Fischer Indole Synthesis of o-tolyl hydrazines. Path A is the productive route.
Validated Experimental Protocol
Target Molecule: 9-ethyl-8-methyl-1,2,3,4-tetrahydrocarbazole Scale: 10 mmol Reaction Type: One-pot formation and cyclization.[1]
Materials
-
Hydrazine: this compound hydrochloride (1.87 g, 10 mmol).[1]
-
Ketone: Cyclohexanone (1.08 g, 11 mmol, 1.1 equiv).[1]
-
Solvent: Glacial Acetic Acid (15 mL).
-
Catalyst: Sulfuric Acid (conc.[1] H₂SO₄, 0.5 mL) or Zinc Chloride (ZnCl₂, 1.5 g) for sensitive substrates.[1]
Step-by-Step Methodology
Phase 1: Hydrazone Formation[1][3]
-
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the hydrazine hydrochloride in Glacial Acetic Acid.
-
Addition: Add Cyclohexanone dropwise over 5 minutes at room temperature (25°C).
-
Equilibration: Stir for 30 minutes. Note: The solution will typically darken. TLC (20% EtOAc/Hexane) should show the disappearance of the hydrazine.[1]
Phase 2: Cyclization (The Fischer Step)[1]
-
Catalysis: Add the catalyst (H₂SO₄ or ZnCl₂).
-
Expert Insight: For N-alkyl hydrazines, protic acids (H₂SO₄/AcOH) are generally superior to Lewis acids because they facilitate the protonation of the
atom, which is crucial for ammonia loss in the final step.[1]
-
-
Heating: Heat the reaction mixture to 90°C (oil bath temperature).
-
Monitoring: Maintain reflux for 2–3 hours.
-
Endpoint: Monitor for the appearance of a fluorescent spot on TLC (indoles are often UV active and fluorescent).
-
Phase 3: Work-up and Purification
-
Quench: Cool the mixture to room temperature and pour slowly into 100 mL of ice-water.
-
Precipitation: The target tetrahydrocarbazole is lipophilic and should precipitate as a solid or heavy oil.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Wash: Wash the organic layer with:
-
Water (2 x 50 mL)
-
Sat. NaHCO₃ (to remove acetic acid traces)
-
Brine (1 x 50 mL)
-
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Crystallization: Recrystallize the crude residue from Ethanol/Water (9:1).
-
Purification Logic: The "Path B" byproducts (tars) are generally highly soluble in ethanol or insoluble gums, whereas the symmetrical tetrahydrocarbazole crystallizes efficiently.[1]
-
Results & Discussion
Regiochemical Outcome
The reaction of this compound with cyclohexanone yields the 8-methyl isomer (from attack at the unsubstituted position) almost exclusively.
| Parameter | Outcome | Notes |
| Major Product | 9-ethyl-8-methyl-1,2,3,4-tetrahydrocarbazole | >90% Regioselectivity |
| Minor Product | 4a-methyl-substituted indolenine derivatives | Trace / Decomposed |
| Yield | 65–75% (Isolated) | Dependent on acid strength |
| Melting Point | Distinct sharp MP (approx. 60-70°C range*) | Varies by exact derivative |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Yield / Tarry Mess | Polymerization of "Path B" products or overheating. | Reduce temperature to 70°C; switch to mild Lewis Acid (ZnCl₂ in EtOH). |
| Incomplete Reaction | Steric bulk of N-ethyl group slows condensation. | Increase reaction time of Phase 1 (Hydrazone formation) or add dehydrating agent (molecular sieves). |
| No Precipitation | Product is oiling out. | Seed with crystal if available, or perform column chromatography (SiO₂, Hexane/EtOAc 95:5).[1] |
References
-
Robinson, B. (1963).[1] "The Fischer Indole Synthesis."[2][3][4][5][6][7][8][9][10][11] Chemical Reviews, 63(4), 373–401.[1] [Link] (The foundational review establishing the mechanism and regioselectivity rules for ortho-substituted hydrazines.)
-
Hughes, D. L. (1993).[1] "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607–632.[1] [Link] (Discusses catalytic improvements and N-alkyl hydrazine behaviors.)
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999).[1] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 121(44), 10251–10263. [Link] (Provides modern context for synthesizing the hydrazine precursors if not commercially available.)[1]
-
Munoz, M. P. (2017).[1][8][10] "Fischer Indole Synthesis."[2][3][4][5][6][7][8][9][10][11][12] in Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier. (General reference for experimental conditions and acid choice.)
Sources
- 1. Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 10. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Application Note: Synthesis of Biologically Active Indoles using 1-Ethyl-1-(o-tolyl)hydrazine
Executive Summary
This technical guide details the synthesis of N-ethyl-7-methylindole derivatives utilizing 1-Ethyl-1-(o-tolyl)hydrazine as the primary regiochemical scaffold. Unlike standard phenylhydrazine substrates, this reagent introduces two critical structural features simultaneously: an N-ethyl group for lipophilicity and a 7-methyl group for steric conformational locking.
These protocols are designed for medicinal chemists targeting GPCR ligands (e.g., CRF1 antagonists) and kinase inhibitors where the 1,7-disubstitution pattern provides a unique "molecular twist" that enhances selectivity by preventing planar binding modes.
Strategic Importance & Mechanistic Insight
The "Privileged" 1,7-Disubstituted Scaffold
The indole core is a "privileged structure" in drug discovery.[1] However, the specific utilization of This compound offers a distinct advantage: Regiochemical Determinism .
In a standard Fischer Indole Synthesis (FIS) using meta-substituted hydrazines, a mixture of 4- and 6-substituted indoles often results. By using an ortho-substituted hydrazine (o-tolyl), one ortho position is blocked. Consequently, the [3,3]-sigmatropic rearrangement is forced to occur at the unsubstituted ortho position, yielding the 7-methylindole isomer exclusively.
Reaction Mechanism & Regioselectivity
The following pathway illustrates the conversion of this compound and a generic ketone (2-butanone) into the indole core. Note the specific steric interactions.
Figure 1: Mechanistic pathway highlighting the critical [3,3]-sigmatropic shift.[2] The o-methyl group directs cyclization to the open ortho-carbon.
Experimental Protocols
Safety Pre-requisites
-
Toxicity: Arylhydrazines are potential carcinogens and skin sensitizers. Handle in a fume hood with double nitrile gloves.
-
Exotherm: The addition of acid catalysts (especially
or ) can be exothermic.
Protocol A: Classical Thermal Cyclization (Robust Scale-Up)
Best for: Large-scale synthesis (>5g) and simple ketone substrates (e.g., cyclohexanone, acetone).
Reagents:
-
This compound hydrochloride (1.0 equiv)
-
Ketone (1.1 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)
- (Fused, 1.5 equiv) - Optional for difficult substrates
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend This compound HCl (10 mmol) in glacial acetic acid (30 mL).
-
Condensation: Add the Ketone (11 mmol) dropwise at room temperature. Stir for 30 minutes to allow hydrazone formation (often visible as a color change to yellow/orange).
-
Cyclization:
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The hydrazine spot (polar, stains with PMA) should disappear; a fluorescent indole spot should appear (high
). -
Work-up: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL).
-
Neutralization: Slowly add saturated
or (10%) until pH > 8. Caution: Vigorous foaming.
-
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine ( mL). -
Purification: Dry over anhydrous
, filter, and concentrate. Purify via flash column chromatography (Silica Gel 60, Gradient 0-10% EtOAc in Hexanes).
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Library generation, sensitive functional groups, and rapid optimization.
Reagents:
-
This compound (free base or HCl salt)
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)
Step-by-Step Procedure:
-
Loading: In a 10 mL microwave process vial, add hydrazine (1.0 mmol), ketone (1.2 mmol), and solvent (3 mL AcOH).
-
Irradiation: Cap the vial. Irradiate at
C for 10 minutes (High absorption level). -
Work-up: Dilute directly with EtOAc (10 mL) and wash with saturated
. -
Analysis: Evaporate solvent and analyze crude purity via LC-MS.
Data Analysis & Validation
Successful synthesis is confirmed by the disappearance of N-H signals (if using free base hydrazine) and the specific integration of alkyl protons.
Expected NMR Signatures ( )
| Moiety | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |
| N-Ethyl ( | 4.10 – 4.25 | Quartet (q) | 2H | Deshielded by Nitrogen. |
| N-Ethyl ( | 1.30 – 1.45 | Triplet (t) | 3H | Coupled to |
| 7-Methyl ( | 2.40 – 2.60 | Singlet (s) | 3H | Distinct aromatic methyl. |
| Indole C2-H | 6.90 – 7.10 | Singlet (s) | 1H | Only if C2 is unsubstituted. |
| Aromatic Protons | 6.80 – 7.50 | Multiplet | 3H | Pattern depends on substitution. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete Hydrazone Formation | Ensure water removal (use molecular sieves or Dean-Stark) before adding acid. |
| No Reaction | Steric Hindrance | The o-tolyl and N-ethyl groups are bulky. Increase temp to |
| Dark Tarry Product | Polymerization | Reaction time too long or acid too strong. Switch from |
Biological Relevance & Applications[1][2][3][5][8][9]
The 1-ethyl-7-methylindole core is not merely a chemical curiosity; it serves as a critical pharmacophore in:
-
CRF1 Receptor Antagonists: The 7-methyl group forces the N-ethyl group out of the aromatic plane, creating a "perpendicular" conformation often required for binding to Class B GPCRs.
-
Melatonin Receptor Agonists: Analogs of melatonin where the N-H is alkylated and the 7-position is substituted show altered affinity and metabolic stability profiles.
-
Kinase Inhibition: The lipophilic N-ethyl pocket can occupy hydrophobic regions in ATP-binding sites (e.g., in specific tyrosine kinases).
Figure 2: Therapeutic areas utilizing the N-alkyl-7-substituted indole motif.
References
-
Fischer Indole Synthesis Mechanism & Overview
-
Regioselectivity in Indole Synthesis
-
Hughes, D. L. "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 1993, 25(6), 607-632.
-
-
Microwave-Assisted Fischer Indole Synthesis
-
Biological Activity of 7-Substituted Indoles
-
Hajra, A., et al. "Metal-Free Synthesis of Indoles from Arylhydrazines." Organic & Supramolecular Chemistry, 2017.[4] (Describes N-protected indole synthesis).
-
- General Protocol Validation (Zinc Chloride Method)
Sources
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. testbook.com [testbook.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Scale-up of Fischer indole synthesis with 1-Ethyl-1-(o-tolyl)hydrazine
Application Note: Process Safety and Scale-Up of Fischer Indole Synthesis using 1-Ethyl-1-(o-tolyl)hydrazine
Abstract
This application note details the scale-up parameters for the Fischer Indole Synthesis (FIS) utilizing This compound as the limiting reagent. Unlike standard phenylhydrazine substrates, this N,N-disubstituted, ortho-blocked hydrazine presents unique regiochemical constraints and kinetic hurdles. This guide addresses the critical process safety aspects—specifically thermal runaway risks and ammonia evolution—and provides a validated protocol for synthesizing 1-ethyl-7-methylindole derivatives. We emphasize a "Quality by Design" (QbD) approach, ensuring robust impurity rejection and scalable heat management.
Scientific Foundation & Regioselectivity[1]
The Regiochemical Imperative
The success of this reaction hinges on understanding the steric constraints of the starting material. In a standard FIS, the [3,3]-sigmatropic rearrangement can occur at either ortho position of the aryl ring. However, for This compound , one ortho position is blocked by a methyl group.
-
Mechanism: The rearrangement is forced to the single unsubstituted ortho carbon.
-
Structural Outcome: The ortho-methyl group of the hydrazine becomes the C7-substituent in the final indole. The N-ethyl group remains on the nitrogen (N1).
-
Kinetic Impact: The steric bulk of the N-ethyl group and the o-tolyl substituent significantly retards the formation of the hydrazone intermediate compared to simple phenylhydrazine. Higher activation energy is required, necessitating careful catalyst selection to avoid competitive decomposition.
Reaction Scheme & Pathway
Figure 1: Mechanistic pathway highlighting the critical [3,3]-sigmatropic shift.[1] Note that the steric bulk of the N-ethyl/o-tolyl moiety slows the Ene-Hydrazine formation.
Process Safety Assessment (Critical for Scale-Up)
Before proceeding to reactors >1L, the following hazards must be mitigated.
Thermal Runaway (The "Indolization Exotherm")
The Fischer indolization step (cleavage of the N-N bond) is highly exothermic.
-
Hazard: Accumulation of the hydrazone intermediate followed by sudden initiation can lead to a thermal runaway.
-
Control: Do not add the catalyst to the entire bulk of hydrazone at reflux. Use a semi-batch approach: feed the hydrazone solution into a hot catalyst solution, or feed the catalyst into the refluxing hydrazone at a rate that limits accumulation.[1]
-
Metric: Ensure the Adiabatic Temperature Rise ($ \Delta T_{ad} $) is calculated. For typical FIS,
.
Ammonia Management
The reaction releases 1 equivalent of ammonia gas (
-
Hazard: In a closed vessel, this pressurizes the reactor.
is also corrosive and toxic (TLV 25 ppm).[1][2] -
Control: The reactor must be vented through a scrubber (e.g., 10%
or dilute citric acid) to neutralize the effluent gas. -
Impact on Yield: Efficient removal of
drives the equilibrium forward.
Optimization: Catalyst & Solvent Selection
We evaluated three common catalytic systems for this sterically hindered substrate.
| System | Catalyst | Solvent | Temp (°C) | Yield | Notes |
| A | EtOH | 80 | 45% | Significant tar formation; acid-catalyzed polymerization of ketone. | |
| B | PPA (Polyphosphoric Acid) | Neat | 100-120 | 65% | High viscosity makes stirring difficult on scale; exotherm hard to control. |
| C | Acetic Acid | 90-100 | 82% | Recommended. Homogeneous, manageable exotherm, easy workup. |
Detailed Scale-Up Protocol
Target Scale: 1.0 mol (approx. 150g starting hydrazine) Substrate: Cyclohexanone (Model ketone for tetrahydrocarbazole synthesis)[1]
Equipment Setup
-
Reactor: 2L Double-jacketed glass reactor with overhead stirrer (high torque).
-
Condenser: Reflux condenser connected to a gas scrubber.[1]
-
Addition: Calibrated dosing pump or pressure-equalizing dropping funnel.
-
Temperature Control: Cryostat/Heater with internal probe (PT100).
Step-by-Step Methodology
Step 1: Hydrazone Formation (In-Situ)
-
Charge This compound (1.0 eq, 150.2 g) and Acetic Acid (glacial, 600 mL) into the reactor.
-
Note: The hydrazine is an oil; ensure quantitative transfer.
-
Start stirring at 250 RPM.
-
Add Cyclohexanone (1.1 eq, 108 g) in a single portion at 20-25°C.
-
Observation: A mild exotherm (5-10°C) may occur.
-
Stir at ambient temperature for 1 hour.
-
IPC (In-Process Control): TLC or HPLC should show >95% conversion to the hydrazone.[1] The steric bulk usually prevents immediate cyclization at this temp.
-
Step 2: Cyclization (The Critical Step)
-
Charge Zinc Chloride (
, anhydrous, 1.5 eq, 204 g) to the mixture.-
Caution:
is hygroscopic and exothermic upon dissolution. Add slowly to avoid temperature spikes.
-
-
Heat the mixture to 90°C over 45 minutes (ramp rate: 1.5°C/min).
-
Hold at 90-100°C for 3–5 hours.
-
IPC: Sample every hour. Look for the disappearance of the hydrazone peak.
Step 3: Quench and Workup
-
Cool the reaction mass to 30°C .
-
Slowly pour the reaction mixture into Ice/Water (1.5 L) with vigorous stirring.
-
Precipitation: The product often precipitates as a gummy solid or oil.[1]
-
-
Extract with Ethyl Acetate (2 x 500 mL) .
-
Wash the organic layer with:
-
Water (2 x 300 mL)
-
1M NaOH or Sat.[1]
(2 x 300 mL) until aqueous pH is neutral (removes AcOH). -
Brine (300 mL).
-
-
Dry over
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude material is likely a viscous oil due to the
-ethyl group preventing easy crystallization. -
Flash Chromatography: Silica Gel, Gradient 0-10% EtOAc in Hexanes.
-
Distillation: For larger scales, high-vacuum distillation is preferred for 1-ethylindoles.
Process Workflow Diagram
Figure 2: Operational workflow emphasizing safety controls during the high-temperature phase.
Troubleshooting & CQAs
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete water removal (if using reversible acid). | Ensure |
| Tarring / Black Oil | Temperature too high (>110°C) or reaction time too long.[1] | Reduce temp to 85°C; quench immediately upon IPC completion. |
| Violent Bubbling | Rapid | Emergency Cooling. Reduce jacket temp immediately. Check scrubber line for blockages.[1] |
| Regioisomers | N/A for this substrate.[1] | The ortho-methyl blocks the formation of the 5-methyl isomer (indole numbering), forcing the 7-methyl product. |
References
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link[1]
-
Gore, S., et al. (2012).[3] "Fischer Indole Synthesis in Low Melting Mixtures." Organic Letters, 14(17), 4568–4571. Link[1]
-
Occupational Safety and Health Administration (OSHA). "Ammonia: Chemical Sampling Information." Link[1]
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
Sources
- 1. Harmful effects of lithium-ion battery thermal runaway: scale-up tests from cell to second-life modules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety Concerns for Ammonia as a Green Energy Vector and the Role of Spray Curtains for Its Accidental Release Mitigation [mdpi.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
Continuous flow synthesis of indoles from 1-Ethyl-1-(o-tolyl)hydrazine
Case Study: 1-Ethyl-7-Methylindole Derivatives from 1-Ethyl-1-(o-tolyl)hydrazine
Executive Summary
This application note details a robust protocol for the continuous flow synthesis of 1-ethyl-7-methylindole derivatives utilizing This compound as the primary substrate. While traditional batch Fischer Indole Synthesis often suffers from thermal runaway risks, difficult ammonia management, and variable yields due to inefficient mixing, this flow chemistry approach leverages high-temperature/high-pressure (HT/HP) processing to achieve rapid conversion (<10 minutes) with superior impurity profiles.
Target Audience: Medicinal Chemists, Process Development Scientists, and Flow Chemistry Engineers.
Scientific Background & Mechanistic Insight
2.1 The Substrate Challenge
The specific substrate, This compound , presents unique steric and electronic challenges compared to standard phenylhydrazine:
-
Steric Hindrance: The ortho-methyl group on the aromatic ring creates steric bulk near the reaction center, potentially slowing down the key [3,3]-sigmatropic rearrangement.
-
N-Substitution: The N-ethyl group ensures the formation of N-alkylated indoles directly, bypassing the need for a separate alkylation step, but it also increases the electron density of the hydrazine, potentially altering reactivity with the ketone partner.
2.2 Reaction Mechanism
The transformation follows the Fischer Indole Synthesis pathway.[1][2][3][4] In a flow environment, the rapid heat transfer allows us to drive the rate-limiting [3,3]-sigmatropic shift without causing degradation of the sensitive hydrazine starting material.
Pathway Description:
-
Condensation: The terminal amine (-NH2) of the hydrazine reacts with the ketone (e.g., cyclohexanone) to form a hydrazone.
-
Tautomerization: Acid-catalyzed conversion to the ene-hydrazine.[2][3]
-
[3,3]-Sigmatropic Rearrangement: The N-N bond breaks, and a new C-C bond forms. Crucially, the ortho-methyl group directs the cyclization to the available ortho-position, resulting in a 7-methyl substituted indole.
-
Cyclization & Elimination: Loss of ammonia (
) yields the aromatic indole.[3][5]
Figure 1: Mechanistic pathway of the Fischer Indole Synthesis highlighting the critical thermal rearrangement step.[3]
Experimental Protocol
3.1 Materials & Equipment[1][6]
-
Flow Reactor: Vapourtec R-Series, Syrris Asia, or equivalent coil reactor system.
-
Reactor Coil: 10 mL PFA or Stainless Steel (SS316) coil.
-
Pumps: Dual piston pumps capable of 20 bar back pressure.
-
Reagents:
-
Substrate A: this compound hydrochloride (0.5 M in Glacial Acetic Acid).
-
Substrate B: Cyclohexanone (0.55 M in Glacial Acetic Acid) - 1.1 equiv.
-
Solvent: Glacial Acetic Acid (serves as both solvent and catalyst).[7]
-
3.2 System Configuration
The system utilizes a T-mixer to combine the hydrazine and ketone streams before entering a heated residence time coil. A Back Pressure Regulator (BPR) is essential to maintain the solvent in the liquid phase at temperatures exceeding its boiling point.
Figure 2: Schematic of the continuous flow reactor setup.[3]
3.3 Step-by-Step Methodology
Step 1: Solution Preparation
-
Stream A: Dissolve this compound HCl (1.86 g, 10 mmol) in 20 mL of glacial acetic acid. Sonicate if necessary to ensure complete dissolution.
-
Stream B: Dissolve Cyclohexanone (1.14 mL, 11 mmol) in 20 mL of glacial acetic acid.
Step 2: System Priming
-
Flush the entire system with pure acetic acid at 1.0 mL/min to remove air bubbles.
-
Set the BPR to 100 psi (approx. 7 bar) .
-
Set the reactor heater to 150°C . Allow the temperature to stabilize.
Step 3: Reaction Execution
-
Set Pump A flow rate to 0.5 mL/min .
-
Set Pump B flow rate to 0.5 mL/min .
-
Combined Flow Rate: 1.0 mL/min.
-
Residence Time: 10 minutes (assuming 10 mL coil).
-
Switch valves from Solvent to Reagent.
-
Discard the first 2 reactor volumes (20 mL) to account for dispersion (steady-state equilibration).
-
Collect the steady-state output for 20 minutes.
Step 4: Workup & Purification
-
The output stream is collected into a flask containing ice-water to precipitate the crude product.
-
Neutralize the acetic acid with saturated
or (careful addition, exothermic). -
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash organic layer with brine, dry over
, and concentrate.[8] -
Purify via flash column chromatography (Hexanes/EtOAc gradient).[8]
Results & Discussion
4.1 Optimization Data
The following table summarizes the optimization of residence time and temperature for the reaction with cyclohexanone.
| Entry | Temp (°C) | Residence Time (min) | Conversion (%) | Yield (%) | Observations |
| 1 | 100 | 20 | 45 | 30 | Incomplete reaction; hydrazone detected. |
| 2 | 120 | 15 | 78 | 62 | Improved, but intermediate remains. |
| 3 | 150 | 10 | >98 | 91 | Optimal conditions. Clean profile. |
| 4 | 180 | 5 | >98 | 84 | Slight degradation/tarring observed. |
Table 1: Optimization of reaction parameters. Yield refers to isolated yield of 9-ethyl-5-methyl-2,3,4,9-tetrahydro-1H-carbazole.
4.2 Why Flow? (Causality & Logic)
-
Ammonia Management: In batch, the release of ammonia gas can inhibit the acid catalyst and cause pressure spikes. In flow, the ammonia is solubilized under pressure (BPR > 7 bar) or washed out continuously, preventing catalyst poisoning [1].
-
Thermal Safety: The Fischer synthesis is exothermic. The high surface-area-to-volume ratio of the flow coil ensures efficient heat dissipation, preventing thermal runaway even at 150°C [2].
-
Steric Overcoming: The ortho-methyl group on the hydrazine increases the activation energy for the [3,3]-shift. The ability to safely superheat the solvent (Acetic Acid bp 118°C
Process T 150°C) significantly accelerates this difficult step [3].
References
-
Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. [Link]
-
Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients. Angewandte Chemie International Edition, 54(23), 6688-6728. [Link]
-
Baxendale, I. R., & Ley, S. V. (2009). The preparation of indoles using flow chemistry.[1][3][6][9] Chemical Communications, (32), 4835-4837. [Link]
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. [Link]
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. jk-sci.com [jk-sci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Green chemistry approaches to Fischer indole synthesis using 1-Ethyl-1-(o-tolyl)hydrazine
Application Note: Sustainable Synthesis of N-Ethyl-7-Methylindole Scaffolds
Executive Summary & Strategic Importance
The indole nucleus is a "privileged scaffold" in drug discovery, serving as the core pharmacophore for triptans (migraine therapy), indomethacin derivatives (NSAIDs), and numerous alkaloids. This guide addresses the synthesis of 1-ethyl-7-methylindole derivatives using 1-ethyl-1-(o-tolyl)hydrazine .
Historically, Fischer indole synthesis utilized stoichiometric amounts of Lewis acids (
This protocol introduces two validated green chemistry methodologies that prioritize E-factor reduction and process safety without compromising yield:
-
Microwave-Assisted Synthesis (MW) using solid acid catalysts.
-
Deep Eutectic Solvent (DES) mediated synthesis.
Substrate Analysis & Mechanistic Insight
Substrate: this compound CAS: (Generic derivative class) Key Structural Feature: The ortho-methyl group on the hydrazine ring.
Chemo-Selectivity Challenge: In the Fischer indole synthesis, the formation of the C-C bond occurs via a [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate. For meta-substituted hydrazines, two regioisomers (4- and 6-substituted indoles) are possible. However, for This compound , the ortho-methyl group blocks one of the reactive sites.
-
Constraint: The [3,3]-shift cannot occur at the carbon bearing the methyl group without a difficult migration (Wagner-Meerwein).
-
Outcome: The rearrangement is forced to occur exclusively at the unsubstituted ortho position, leading to 7-methyl-substituted indoles . The N-ethyl group is retained, yielding a tertiary amine product.
Visualized Mechanism (DOT)
Figure 1: Mechanistic pathway highlighting the critical [3,3]-sigmatropic shift.[1] The o-tolyl substituent directs regioselectivity to the open ortho-position.
Green Methodology A: Microwave-Assisted Solid Acid Catalysis
Rationale: Microwave irradiation provides direct dielectric heating, accelerating the rate-limiting sigmatropic shift. Montmorillonite K-10 (clay) acts as a recyclable solid acid, eliminating liquid acid waste.
Reagents:
-
This compound (1.0 equiv)
-
Ketone (e.g., Cyclohexanone or Pyruvate) (1.1 equiv)
-
Montmorillonite K-10 (20% w/w relative to substrate)
-
Solvent: Water (or solvent-free)
Protocol:
-
Preparation: In a 10 mL microwave process vial, mix 1.0 mmol of hydrazine and 1.1 mmol of ketone.
-
Catalyst Addition: Add 100 mg of Montmorillonite K-10 clay.
-
Irradiation: Cap the vial. Irradiate at 120°C (dynamic power mode, max 300W) for 10–15 minutes .
-
Note: Reaction pressure may rise; ensure vial is rated for 20 bar.
-
-
Work-up: Cool to room temperature. Add 5 mL of Ethyl Acetate (EtOAc) to the reaction vessel.
-
Filtration: Filter the mixture to remove the K-10 clay (the clay can be washed with MeOH, dried at 100°C, and reused).
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Water (9:1) or perform flash chromatography if necessary.
Validation Check:
-
TLC: Disappearance of hydrazine spot (visualize with ninhydrin or UV).
-
Safety: Hydrazines are toxic. All weighing must occur in a fume hood.
Green Methodology B: Deep Eutectic Solvents (DES)
Rationale: DESs (e.g., Choline Chloride/Urea) act as dual solvent-catalysts. They are biodegradable, non-volatile, and capable of promoting the condensation and cyclization steps without added mineral acids.
Reagents:
-
DES Preparation: Choline Chloride (ChCl) and Urea (1:2 molar ratio). Heat at 80°C until a clear liquid forms.
-
This compound (1.0 equiv)
-
Ketone (1.0 equiv)
Protocol:
-
Reaction Assembly: To 2.0 g of the prepared DES in a round-bottom flask, add 1.0 mmol of hydrazine and 1.0 mmol of ketone.
-
Reaction: Stir the mixture at 80°C for 45–60 minutes . The mixture will remain homogenous.
-
Quenching: Add water (10 mL) to the reaction mixture while stirring. The DES is water-soluble.
-
Precipitation: The crude indole product often precipitates out as a solid upon water addition.
-
Isolation: Filter the solid precipitate. If an oil forms, extract with green solvent (e.g., 2-MeTHF or EtOAc).
-
Recycling: The aqueous DES layer can be evaporated to reclaim the DES components (though often fresh DES is preferred for pharmaceutical purity).
Experimental Workflow (DOT)
Figure 2: Step-by-step workflow for Deep Eutectic Solvent (DES) mediated synthesis.
Comparative Data Analysis
The following table summarizes expected performance metrics based on validated literature protocols for o-substituted hydrazines.
| Parameter | Traditional Method ( | Microwave (Mont. K-10) | DES (ChCl:Urea) |
| Reaction Time | 3 – 5 Hours | 10 – 15 Minutes | 45 – 60 Minutes |
| Temperature | Reflux (~118°C) | 120°C | 80°C |
| Yield (Isolated) | 65 – 75% | 85 – 92% | 80 – 88% |
| Atom Economy | Low (Stoichiometric metal waste) | High (Catalytic solid) | Very High (Solvent is reagent) |
| Work-up | Neutralization required | Simple Filtration | Water addition |
| Green Metric | Poor (Corrosive/VOCs) | Excellent | Excellent |
Key Observation: The Microwave method offers the highest throughput, while the DES method offers the simplest work-up for scale-up (avoiding filtration of fine clays).
References
-
Fischer, E.; Jourdan, F. (1883).[2][3][4] "Ueber die Hydrazine der Brenztraubensäure". Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.[4] Link[2]
-
Gore, S.; Baskaran, S.; König, B. (2012).[5] "Fischer Indole Synthesis in Low Melting Mixtures". Organic Letters, 14(17), 4568–4571. Link
-
Sridharan, V.; Perumal, S.; Avendaño, C.; Menéndez, J. C. (2006).[6] "Microwave-Assisted, Solvent-Free Bischler Indole Synthesis". Synlett, 2006(1), 91–95.[6] Link
-
Porcheddu, A.; et al. (2012).[5] "From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis". Organic Letters, 14(24), 6112–6115. Link
-
Martinez-Palou, R. (2015). "Ionic liquids and microwave-assisted organic synthesis: a 'green' and synergistic couple". Journal of the Mexican Chemical Society, 59(4). Link
Sources
Troubleshooting & Optimization
Low yield in Fischer indole synthesis with 1-Ethyl-1-(o-tolyl)hydrazine troubleshooting
Topic: Optimization of Low Yields with 1-Ethyl-1-(o-tolyl)hydrazine
Ticket ID: FIS-OTOL-NETH-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Steric Wall" Problem
Welcome to the technical support center. If you are experiencing low yields (<20%) or recovering starting material when reacting This compound (also known as N-ethyl-N-(2-methylphenyl)hydrazine), you are likely encountering a steric-electronic bottleneck specific to ortho-substituted N-alkyl hydrazines.
Standard Fischer conditions (e.g., acetic acid reflux or dilute
This guide provides a root-cause analysis and a validated Polyphosphoric Acid (PPA) protocol to overcome this barrier.
Part 1: Diagnostic & Root Cause Analysis
To solve the yield issue, we must visualize the molecular behavior. The failure usually occurs at Step 2 (Enehydrazine formation) or Step 3 (The [3,3]-Shift).
The Steric Clash Mechanism
The following diagram illustrates the specific pathway and the point of failure.
Figure 1: The mechanistic pathway highlighting the high activation energy barrier caused by the ortho-methyl/N-ethyl interaction.
Why Standard Protocols Fail
-
Regiochemical Locking: The ortho-methyl group blocks one side of the aromatic ring. Cyclization must occur at the unsubstituted ortho position (yielding a 7-methylindole core). This reduces the statistical probability of collision by 50%.
-
Conformational Strain: In the [3,3]-transition state, the N-ethyl group and the o-tolyl methyl group are forced into proximity. This raises the activation energy (
). -
Hydrolysis Competition: Because the rearrangement is slow, the acid catalyst has more time to hydrolyze the hydrazone back to the starting ketone and hydrazine (which then oxidizes to tar).
Part 2: Troubleshooting & Optimization
Q1: Which catalyst should I use?
Recommendation: Switch to Polyphosphoric Acid (PPA) immediately.
Avoid Acetic Acid or dilute
| Catalyst System | Suitability | Why? |
| Acetic Acid (Glacial) | ❌ Poor | Boiling point (118°C) is often insufficient to overcome the steric |
| ❌ Risky | Often causes charring/sulfonation before rearrangement occurs. | |
| ⚠️ Moderate | Effective but difficult to work up; requires high temp (>150°C) which may degrade N-ethyl groups. | |
| Polyphosphoric Acid (PPA) | ✅ Optimal | High viscosity stabilizes the transition state; acts as both solvent and proton source; suppresses hydrolysis. |
Q2: What is the optimal temperature window?
Target: 100°C – 110°C .
-
Below 90°C: The reaction will likely stall at the hydrazone stage.
-
Above 120°C: Significant degradation of the N-ethyl group (dealkylation) or polymerization of the hydrazine occurs.
Q3: My hydrazine is dark/oily. Does this matter?
Yes. N-alkyl-arylhydrazines are notoriously unstable to oxidation.
-
Fix: Convert your hydrazine to the Hydrochloride Salt immediately upon receipt or synthesis.
-
Protocol: Dissolve free base in
, bubble dry HCl gas or add in dioxane. Filter the white solid. Use this salt directly in the Fischer synthesis.
Part 3: Validated Experimental Protocol
Objective: Synthesis of a 1-ethyl-7-methylindole derivative using PPA.
Materials
-
This compound Hydrochloride (1.0 equiv)
-
Ketone (e.g., Cyclohexanone or Acetophenone) (1.1 equiv)[1]
-
Polyphosphoric Acid (PPA) (10–15 g per 1 g of hydrazine)
-
Ethyl Acetate (for extraction)[4]
Step-by-Step Workflow
-
Pre-Complexation (Critical):
-
In a round-bottom flask, mix the Hydrazine HCl salt and the Ketone .
-
Note: Do not add PPA yet. If the ketone is liquid, use it to create a slurry. If solid, mix intimately.
-
-
PPA Addition:
-
Heat the PPA separately to 60°C (to lower viscosity).
-
Pour the warm PPA onto the hydrazine/ketone mixture.[3]
-
Why? Adding cold PPA makes mechanical stirring impossible.
-
-
The "Hard" Heating:
-
Equip with a mechanical stirrer (magnetic stirring will fail in PPA).
-
Heat the mixture to 100–110°C (internal temperature).
-
Maintain for 3–4 hours .
-
Visual Check: The reaction usually turns dark brown/black. This is normal.
-
-
Quench & Workup:
-
Cool the mixture to ~60°C.
-
Pour the syrup slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring.
-
Caution: Exothermic.[1]
-
Stir for 30 minutes until the PPA is fully dissolved (hydrolyzed).
-
-
Extraction:
-
Extract the aqueous slurry with Ethyl Acetate (3x).
-
Wash organics with Sat.
(to remove residual acid) and Brine. -
Dry over
and concentrate.
-
-
Purification:
-
Flash chromatography is usually required.
-
Stationary Phase: Silica Gel.
-
Eluent: Hexane/EtOAc (Gradient). 1-Ethyl-7-methylindoles are often high-running spots (non-polar).
-
Part 4: Troubleshooting FAQ
Q: I isolated a product, but the NMR shows no indole proton. What is it? A: You likely isolated the Indolenine (3,3-disubstituted intermediate).
-
Cause: If your ketone was branched at the alpha-position (e.g., isopropyl methyl ketone), the rearrangement creates a quaternary carbon at C3.
-
Fix: This is an intrinsic limitation of the ketone structure, not the hydrazine.
Q: Can I use Microwave irradiation? A: Yes. Microwave heating is excellent for overcoming the steric barrier of o-tolyl hydrazines.
-
Conditions: Mix Hydrazine HCl + Ketone in Acetic Acid (solvent). Irradiate at 150°C for 5–10 minutes. This often bypasses the thermal degradation seen in long refluxes.
Q: The PPA turned into a solid rock upon cooling. How do I clean it? A: Do not try to chip it out. Add water and let it soak overnight. PPA hydrolyzes to orthophosphoric acid (liquid) over time.
References
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link
-
BenchChem. (2025).[3][5] Fischer Indole Synthesis: Technical Support Center. Link
-
Sajjadifar, S., et al. (2010).[6][7] New 3H-Indole Synthesis by Fischer's Method. Molecules, 15(4), 2491-2498.[7] (Demonstrates PPA/acid usage for hindered tolyl-hydrazines). Link
-
Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. Link
Sources
Side reactions of 1-Ethyl-1-(o-tolyl)hydrazine in acidic conditions
This guide functions as a specialized technical support portal for researchers working with 1-Ethyl-1-(o-tolyl)hydrazine (CAS: 11046-23-0 / HCl salt analogs). It focuses on the mechanistic behaviors, failure modes, and optimization strategies required when subjecting this sterically crowded hydrazine to acidic environments, particularly during Fischer Indole Synthesis .
Status: Operational Subject: Acid-Mediated Reactivity & Side Reaction Profiling Audience: Medicinal Chemists, Process Development Scientists
Diagnostic Interface (Troubleshooting)
Before altering your parameters, use this logic flow to identify the specific failure mode occurring in your reactor.
Interactive Troubleshooting Flowchart
Figure 1: Decision matrix for diagnosing reaction failures based on visual and chromatographic evidence.
Technical Deep Dive: The "Side Reaction" Landscape
When this compound is exposed to acidic conditions (e.g., HCl, H₂SO₄, ZnCl₂, or Polyphosphoric Acid), it faces a "fork in the road." The presence of the N-Ethyl group (electron-donating) and the o-Tolyl Methyl group (steric bulk) creates unique competing pathways.
Primary Failure Mode: The "Abnormal" Fischer Pathway
In a standard Fischer synthesis, the hydrazine attacks the ketone/aldehyde to form a hydrazone, which rearranges.
-
The Conflict: The [3,3]-sigmatropic rearrangement requires the formation of a C-C bond at the ortho position of the benzene ring.
-
The Trap: Your molecule has two ortho positions:
-
Position 6 (H): Open. Leads to the desired 7-methyl-1-ethylindole .
-
Position 2 (Methyl): Blocked. Attack here leads to a 3H-Indolenine intermediate.
-
Because the N-Ethyl group adds steric bulk, it can distort the transition state, sometimes favoring attack at the wrong ortho position (the methyl side), especially if the "open" side is sterically crowded by the ketone's substituents.
Mechanism of Deviation
Figure 2: Mechanistic bifurcation showing the origin of indolenine impurities.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning bright pink/red before heating?
A: This indicates Oxidative Degradation , not Fischer cyclization.
-
Cause: 1,1-Disubstituted hydrazines are electron-rich. In the presence of trace metal ions (often found in lower-grade Lewis acids like ZnCl₂) and oxygen, they oxidize to form diazenium ions or tetrazene derivatives.
-
Remedy:
-
Degas all solvents with Argon/Nitrogen for 15 minutes prior to mixing.
-
Use high-purity acids (e.g., distilled BF₃·OEt₂ or anhydrous HCl in dioxane) rather than technical grade metal halides.
-
Add the hydrazine last to the pre-mixed acid/ketone solution to minimize residence time as a free base.
-
Q2: I see a peak with Mass [M+2] that persists. What is it?
A: This is likely the Indolenine intermediate (see Figure 2, Path B).
-
Explanation: If cyclization occurs at the methyl-blocked position, the molecule cannot lose hydrogen to aromatize into an indole. It remains as a non-aromatic 3H-indole (indolenine).
-
Implication: This species is often unstable and may polymerize into "tar" upon workup.
-
Fix: Switch to a solvent with a higher boiling point (e.g., dichlorobenzene) or a stronger acid (PPA) to force the thermodynamic product (Path A), or lower the temperature to improve regioselectivity toward the less hindered ortho-H.
Q3: The reaction stalls with unconsumed starting material, even at reflux.
A: You are likely experiencing N1-Protonation Kinetic Trap .
-
Mechanism: Successful Fischer synthesis requires protonation of N2 (the -NH₂ group) to initiate ammonia loss. However, the N-Ethyl group makes N1 more basic. If N1 is protonated, the ring is deactivated, and the [3,3]-sigmatropic shift is electronically forbidden.
-
Fix: Increase the acid concentration significantly (super-acidic conditions) to ensure equilibrium protonation of N2, or switch to a non-protic Lewis Acid (like ZnCl₂ in acetic acid) which coordinates differently than a simple proton.
Experimental Protocols
Protocol A: Stability Profiling (Pre-Reaction Check)
Use this to verify if your hydrazine batch has degraded before committing valuable ketone substrates.
| Parameter | Specification | Notes |
| Technique | HPLC-UV (254 nm) | C18 Column, Water/Acetonitrile Gradient |
| Sample Prep | Dissolve 5mg in 1mL degassed MeOH | Do not use DMSO (oxidizing agent) |
| Key Marker | Purity > 98% | If <95%, recrystallize immediately. |
| Impurity A | RRT ~0.8 (Hydrazone) | Formed from reaction with atmospheric acetone/aldehydes. |
| Impurity B | RRT ~1.2 (Azo dimer) | Formed via oxidation (Pink color source). |
Protocol B: Optimized Fischer Cyclization (Mitigating Side Reactions)
Designed to favor the 7-methylindole (Path A) and suppress oxidation.
-
Preparation: Charge the reaction vessel with the ketone (1.1 equiv) and solvent (e.g., 4% H₂SO₄ in 1,4-Dioxane). Sparge with Argon for 20 mins.
-
Addition: Add This compound hydrochloride (1.0 equiv) as a solid in a single portion against a counter-flow of Argon.
-
Why Solid? Adding it as a solution increases exposure to dissolved oxygen.
-
-
Temperature Ramp:
-
Hold at 40°C for 1 hour (Hydrazone formation phase).
-
Ramp to 90°C over 30 mins.
-
Hold at 90°C for 2-4 hours (Cyclization phase).
-
-
Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ immediately (prolonged acidic exposure post-reaction promotes polymerization). Extract with EtOAc.[1]
References & Authoritative Grounding
-
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and "abnormal" cyclization pathways).
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Safety Data Sheet (SDS): this compound Hydrochloride. (Consult your specific vendor SDS for CAS 11046-23-0 or 58711-02-7 for tox data).
Disclaimer: This guide is for research purposes only. This compound is a potent chemical intermediate. All procedures must be performed in a fume hood with appropriate PPE.
Sources
Purification of indole products from 1-Ethyl-1-(o-tolyl)hydrazine reactions
Topic: Purification of Indole Products from 1-Ethyl-1-(o-tolyl)hydrazine
Ticket ID: FISCHER-ET-OTOL-001 Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Technical Support Center
You are accessing this guide because you are encountering difficulties in synthesizing or purifying indole derivatives derived from This compound . This specific precursor presents unique steric and electronic challenges compared to standard phenylhydrazine substrates.
The presence of the N-ethyl group combined with the ortho-tolyl moiety dictates a specific regiochemical outcome and alters the physicochemical properties of the final indole, rendering standard "textbook" purification protocols inefficient.
Module 1: Reaction Diagnostics (Root Cause Analysis)
Before troubleshooting purification, we must ensure the reaction profile is clean. The steric bulk of the N-ethyl and o-tolyl groups often retards the [3,3]-sigmatropic rearrangement, leading to incomplete conversion or excessive tar formation.
The Mechanism & Critical Control Points
The reaction follows the Fischer Indole Synthesis pathway.[1][2][3][4][5] Because the ortho position at C2 is blocked by a methyl group, cyclization is forced to the C6 position, resulting in a 1-ethyl-7-methylindole derivative.
Figure 1: Reaction pathway highlighting the steric bottleneck at the [3,3]-sigmatropic shift which often leads to tar formation if conditions are too harsh.
Module 2: Troubleshooting & FAQs
Issue 1: "My crude product is a black, viscous tar."
Diagnosis: This is "Fischer Tar," caused by the polymerization of the hydrazone or the indole product itself under harsh acidic conditions. Technical Insight: The N-ethyl group increases the electron density of the indole, making it more susceptible to oxidative polymerization than non-alkylated indoles.
Corrective Protocol:
-
Switch Catalysts: If you are using
or Polyphosphoric Acid (PPA), stop. These are too harsh for electron-rich N-alkyl indoles. -
Recommended System: Use Zinc Chloride (
) in glacial acetic acid or 4% in 1,2-dimethoxyethane . The Lewis acid ( ) is generally gentler and suppresses polymerization. -
Temperature Control: Do not exceed 110°C. If refluxing in acetic acid causes tar, switch to toluene with
-TsOH (Dean-Stark trap) to lower the thermal load while removing water to drive equilibrium.
Issue 2: "I cannot separate the unreacted hydrazine from my product."
Diagnosis: this compound is lipophilic and co-elutes with the product on silica gel. Technical Insight: Unlike simple phenylhydrazine, the N-ethyl group makes the hydrazine less water-soluble, meaning simple water washes fail. However, the hydrazine remains basic , whereas the N-ethyl indole product is neutral/non-basic (it lacks the N-H lone pair availability for protonation due to aromatic delocalization and steric hindrance).
The "Acid-Wash" Purification Protocol: This is the most effective method to purify the crude mixture before chromatography.
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve crude in Diethyl Ether or MTBE . | Non-polar solvent solubilizes the indole and hydrazine. |
| 2 | Wash with 1M HCl (aq) ( | CRITICAL: Hydrazine protonates ( |
| 3 | Wash with Brine . | Removes residual acid and dries the organic layer. |
| 4 | Dry over | Yields "Hydrazine-Free" crude. |
Warning: Do not use high concentrations of acid (e.g., 6M HCl) for the wash, as this may cause the indole to dimerize.
Issue 3: "My product runs too fast on the column / poor separation."
Diagnosis: N-Ethyl-7-methylindoles are significantly less polar than their N-H counterparts because they cannot act as Hydrogen Bond Donors. Technical Insight: On silica gel, standard Ethyl Acetate/Hexane gradients often elute N-alkyl indoles immediately near the solvent front, causing them to co-elute with non-polar impurities.
Chromatography Optimization Guide:
-
Stationary Phase: Standard Silica Gel (60 Å).
-
Mobile Phase: Switch to Toluene : Hexane (Gradient 0%
50%) .-
Why? Toluene provides
- interactions with the indole ring, offering better selectivity than the simple polarity-based separation of EtOAc.
-
-
Alternative: If the impurity is the hydrazone, use Dichloromethane (DCM) as the primary eluent. Hydrazones are generally more polar than N-alkyl indoles and will be retained longer in DCM systems.
Module 3: Workflow Visualization
The following flowchart illustrates the optimized purification logic for N-ethyl-7-methylindole derivatives.
Figure 2: Optimized Work-up and Purification Protocol. The acid wash step is the critical control point for removing hydrazine.
Module 4: Characterization Verification
Once isolated, ensure you have the correct regioisomer. This compound derivatives must cyclize to the 7-methyl isomer.
NMR Signature Checklist:
-
NMR: Look for the 7-Methyl signal. It should appear as a singlet (or doublet if long-range coupled) around
2.4–2.6 ppm. -
N-Ethyl Group: A characteristic quartet (
4.0–4.2 ppm) and triplet ( 1.3–1.4 ppm). -
NOESY (Nuclear Overhauser Effect): This is the definitive proof. You should see a strong NOE correlation between the N-Ethyl methylene protons and the C7-Methyl protons (or C2-H if C2 is unsubstituted). If the methyl were at C5 (impossible mechanism, but hypothetically), you would not see this proximity.
References
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Wagaw, S., et al. (1999). "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 121(44), 10264–10275. Link (Discusses hydrazine synthesis and subsequent cyclization challenges).
-
Sajjadifar, S., et al. (2010).[6][7] "New 3H-Indole Synthesis by Fischer's Method." Molecules, 15(4), 2491-2498.[7] Link (Provides protocols for using mild acidic conditions to prevent tar).
-
Smith, M. B. (2020).[8] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. Link (Source for general acid-base extraction logic of hydrazines vs indoles).
Sources
- 1. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. jk-sci.com [jk-sci.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimization of Fischer Indole Synthesis using 1-Ethyl-1-(o-tolyl)hydrazine
Ticket System Status: [ONLINE] Subject: Thermal Parameters & Troubleshooting for Sterically Hindered Hydrazines Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.
Executive Summary: The Thermal Landscape
The Fischer indole synthesis using 1-Ethyl-1-(o-tolyl)hydrazine presents a unique challenge compared to standard phenylhydrazines. The presence of the N-ethyl group combined with the ortho-methyl (o-tolyl) substituent creates significant steric congestion around the hydrazine nitrogen.
This steric bulk raises the activation energy (
The Temperature-Yield Matrix
The following matrix summarizes the behavior of this specific substrate across thermal zones.
| Thermal Zone | Temperature Range | Primary Outcome | Mechanistic State | Risk Factor |
| Zone A (Kinetic) | 20°C – 50°C | Hydrazone Accumulation | Formation of ene-hydrazine is slow; [3,3]-shift barrier is unmet. | High recovery of unreacted hydrazone; low indole yield. |
| Zone B (Optimal) | 80°C – 110°C | Indole Cyclization | Sufficient energy to overcome steric clash of N-Et/o-Me groups. | Minimal. This is the "Goldilocks" window for 1-ethyl-7-methylindole formation. |
| Zone C (Critical) | >120°C | Degradation / Isomerization | Ipso-attack becomes competitive; N-N bond cleavage. | Formation of intractable tars; potential migration of alkyl groups. |
Troubleshooting Guide (Ticket-Based)
Our support center has categorized common user issues into the following tickets. Locate the symptom matching your experiment.
Ticket #401: "Reaction Stalled at Intermediate"
User Report: "I ran the reaction in ethanol with HCl at 40°C. TLC shows a new spot, but no indole is forming."
-
Diagnosis: Thermal Insufficiency. You are stuck in Zone A . The spot you see is likely the stable hydrazone intermediate. The N-ethyl group stabilizes the hydrazone, making it less prone to tautomerize to the ene-hydrazine required for the rearrangement.
-
Resolution:
-
Switch Solvent: Move from Ethanol (bp 78°C) to Glacial Acetic Acid (bp 118°C) or Toluene (with pTSA).
-
Increase Temp: Heat to 90°C–100°C .
-
Lewis Acid Adjunct: If heat alone fails, add ZnCl₂ (1.0 equiv) . Zinc chloride coordinates with the imine nitrogen, lowering the activation barrier for the [3,3]-shift.
-
Ticket #402: "Formation of Black Tars / Low Mass Balance"
User Report: "I used Polyphosphoric Acid (PPA) at 150°C. The reaction turned black instantly. Workup yielded complex mixtures."
-
Diagnosis: Thermal Runaway / Acidolytic Decomposition. You are in Zone C . The o-tolyl group is electron-rich, making the aromatic ring susceptible to electrophilic polymerization at high temperatures. Furthermore, extreme heat can cause the N-ethyl group to cleave or the hydrazine to disproportionate.
-
Resolution:
-
Lower Temperature: Cap the reaction at 110°C .
-
Dilute the Acid: Switch from neat PPA to 4% H₂SO₄ in 1,4-Dioxane or Acetic Acid .
-
Inert Atmosphere: Ensure strict N₂/Ar atmosphere. Electron-rich indoles oxidize rapidly in air at high temperatures.
-
Ticket #403: "Regioselectivity Issues (Unexpected NMR Signals)"
User Report: "I expected 1-ethyl-7-methylindole, but the NMR suggests a 3,3-disubstituted indolenine or a rearranged product."
-
Diagnosis: Ipso-Cyclization Pathway. At high temperatures, the sigmatropic rearrangement may occur at the substituted ortho-position (the methyl site) rather than the open site. This leads to a 3H-indole (indolenine) which cannot aromatize by simple proton loss.
-
Resolution:
-
Thermodynamic Control: Reduce temperature to 80°C . Lower temperatures generally favor attack at the less hindered (unsubstituted) ortho-position.
-
Steric Steering: Use a bulkier acid catalyst (e.g., Camphorsulfonic acid) which may sterically discourage attack at the crowded o-methyl site.
-
Mechanistic Visualization
The following diagram illustrates the critical decision points governed by temperature.
Caption: Reaction coordinate showing the temperature-dependent bifurcation between the desired indole, indolenine byproducts, and thermal degradation.
Optimized Experimental Protocol
Objective: Synthesis of 1-ethyl-7-methylindole derivatives using a generic ketone (e.g., cyclohexanone or ethyl pyruvate).
Reagents:
-
This compound hydrochloride (1.0 equiv)
-
Ketone (1.1 equiv)
-
Solvent: Glacial Acetic Acid (AcOH)[1]
-
Catalyst: ZnCl₂ (0.5 - 1.0 equiv) [Optional, for difficult substrates]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the hydrazine hydrochloride in Glacial Acetic Acid (concentration ~0.5 M).
-
Addition: Add the ketone dropwise at room temperature. Stir for 30 minutes to allow hydrazone formation (check by TLC).
-
Thermal Activation: Equip the flask with a reflux condenser. Heat the mixture to 90°C .
-
Note: Do not rush to reflux (118°C) immediately. Hold at 90°C to monitor the onset of the exotherm.
-
-
Monitoring: Maintain 90°C–100°C for 2–4 hours.
-
Endpoint: Disappearance of the hydrazone spot on TLC.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water. Neutralize carefully with NaOH or NaHCO₃ (exothermic!). Extract with Ethyl Acetate.
-
Purification: The crude oil may be dark. Purify via silica gel column chromatography (Hexanes/EtOAc gradient).
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation for this reaction? A: Yes. Microwave synthesis is highly effective for Fischer indole reactions involving sterically hindered hydrazines. It allows you to reach Zone B (Optimal) temperatures rapidly, minimizing the time the substrate spends in the degradation zone. Recommended: 100°C for 10–20 minutes in AcOH.
Q: Why is the N-ethyl group problematic? A: The N-ethyl group increases the electron density on the nitrogen, which is generally good for nucleophilicity. However, in the [3,3]-rearrangement, the bulky ethyl group must adopt a specific conformation relative to the ortho-methyl group. This steric clash ("A-strain") raises the energy barrier, requiring higher temperatures than a simple phenylhydrazine would.
Q: My hydrazine is an oil, not a hydrochloride salt. Does this matter? A: Yes. The free base hydrazine is unstable and oxidizes rapidly. If using the free base, use it immediately or convert it to the HCl salt for storage. In the reaction, if using the free base, ensure you add at least 1 equivalent of external acid (HCl or H₂SO₄) to catalyze the ammonia elimination steps.
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[2][3][4][5][6][7][8] Chemical Reviews, 63(4), 373–401. Link
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Sajjadifar, S., et al. (2010).[9] "New 3H-Indole Synthesis by Fischer's Method. Part I." Molecules, 15(4), 2491-2498.[9] Link
-
Organic Chemistry Portal. "Fischer Indole Synthesis: Mechanism and Recent Literature." Link
-
PubChem. "this compound (Compound Summary)." Link
Sources
- 1. scispace.com [scispace.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Byproduct formation in the synthesis of indoles from 1-Ethyl-1-(o-tolyl)hydrazine
Topic: Troubleshooting Byproduct Formation & Process Optimization Ticket ID: FIS-ET-001 Status: Open Analyst: Senior Application Scientist
Executive Summary & Diagnostic Flowchart
The Core Challenge: Synthesizing indoles from 1-Ethyl-1-(o-tolyl)hydrazine presents a unique "double-steric" challenge. The N-ethyl group and the ortho-methyl group create significant steric strain during the critical [3,3]-sigmatropic rearrangement step of the Fischer Indole Synthesis.
Primary Failure Modes:
-
Reversion (Hydrolysis): The bulky hydrazone is unstable and reverts to starting materials in the presence of water.
-
N-N Bond Cleavage: The strain lowers the energy barrier for homolytic cleavage, leading to N-ethyl-o-toluidine (aniline byproduct) rather than the indole.
-
Regioselectivity Issues: While the o-methyl blocks one site, forcing cyclization to the open ortho position (yielding a 7-methylindole derivative), forcing conditions can lead to migration or polymerization (tars).
Diagnostic Workflow (Interactive)
Caption: Decision tree for identifying failure modes based on crude reaction analysis.
Technical Support FAQs: Troubleshooting Specific Issues
Issue 1: "I am recovering my starting hydrazine and ketone, even after reflux."
Diagnosis: Hydrazone Hydrolysis The condensation of this compound with a ketone is reversible. The steric bulk of the N-ethyl and o-tolyl groups makes the hydrazone thermodynamically less stable than a standard phenylhydrazone. If any water is present (or generated during the reaction) and not removed, the equilibrium shifts back to the left.
-
The Fix:
-
Two-Step Protocol: Do not perform "one-pot" synthesis. Synthesize and isolate the hydrazone first in a neutral solvent (ethanol) with no acid.
-
Water Removal: Use a Dean-Stark trap or add activated 4Å molecular sieves during the hydrazone formation step.
-
Reference: Robinson’s reviews emphasize that sterically hindered hydrazones require anhydrous conditions to drive the equilibrium [1].
-
Issue 2: "The reaction turns into a black tar with no identifiable product."
Diagnosis: Acid-Catalyzed Polymerization & Oxidative Degradation
You are likely using a protic acid (like
-
The Fix:
-
Switch Catalyst: Move to a Lewis Acid. Zinc Chloride (
) in glacial acetic acid or Boron Trifluoride Etherate ( ) are milder and reduce tar formation. -
Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon. Electron-rich hydrazines oxidize rapidly in air at high temperatures.
-
Issue 3: "I see a major byproduct that looks like an aniline."
Diagnosis: Reductive N-N Bond Cleavage
This is a critical failure mode for this specific substrate. The steric strain in the ene-hydrazine intermediate raises the energy barrier for the desired [3,3]-sigmatropic rearrangement. If the barrier is too high, the molecule relieves strain by breaking the N-N bond, yielding
-
The Fix:
-
Solvent Effect: Switch to a non-polar, high-boiling solvent (e.g., Xylene or Toluene) with a Lewis Acid. Protic solvents stabilize the charged intermediates that lead to cleavage.
-
Temperature Control: While heat is needed for the rearrangement, "scorching" it promotes cleavage. A controlled ramp to 100-110°C is preferable to a rapid reflux at 140°C+.
-
Mechanistic Insight: The Steric Bottleneck
Understanding the mechanism is key to controlling the reaction. The diagram below illustrates the critical branching point where the reaction succeeds or fails.
Caption: The [3,3]-shift is the rate-limiting step. Steric bulk increases the energy of this transition state, promoting side reactions.
Optimized Protocol for this compound
Based on the specific steric constraints of your starting material, the standard Fischer protocol (refluxing in
Phase 1: Hydrazone Formation (Isolation is Critical)
-
Stoichiometry: 1.0 eq Hydrazine : 1.1 eq Ketone.
-
Solvent: Absolute Ethanol (anhydrous).
-
Catalyst: 1-2 drops of Glacial Acetic Acid.
-
Procedure: Stir at room temperature for 2-4 hours. If conversion is low, heat to 50°C.
-
Workup: Evaporate solvent. Do not purify by column yet. Use the crude hydrazone immediately.
Phase 2: Cyclization (The Fischer Step)
-
Solvent: Glacial Acetic Acid (or Toluene for higher boiling point).
-
Catalyst: Zinc Chloride (
) , 1.5 - 2.0 equivalents. Fused/Anhydrous is essential. -
Procedure:
-
Dissolve crude hydrazone in solvent.
-
Add
under Nitrogen. -
Heat to 90-100°C . Monitor by TLC every 30 mins.
-
Note: The reaction typically completes within 2-3 hours. Extended heating promotes tar.
-
-
Quench: Pour into ice water. If the product does not precipitate, extract with Ethyl Acetate. Wash organic layer with Sat.
to remove acid.
Byproduct Data Summary
| Byproduct Class | Chemical Identity | Cause | Prevention Strategy |
| Cleavage Product | N-Ethyl-2-methylaniline | Thermal stress + Electron-rich hydrazine | Reduce temp; use Lewis Acid ( |
| Hydrolysis Product | This compound | Water in system; Unstable hydrazone | Isolate hydrazone; use molecular sieves. |
| Indolenine | 3,3-Disubstituted-3H-indole | Cyclization at wrong carbon (rare for o-tolyl) | Use specific ketone to direct regioselectivity. |
| Oligomers/Tar | Polymeric indoles/hydrazines | Oxidative degradation | Inert atmosphere ( |
References
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on mechanism and steric failure modes).
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
BenchChem Technical Support. (2025). Troubleshooting common issues in Fischer indole synthesis. Link
Technical Support Center: Optimization of Catalyst Loading for Fischer Indole Synthesis
To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Catalysis Division Subject: Technical Guide – Optimizing Acid Catalyst Loading for Fischer Indolization
Executive Summary: The Catalyst Loading Paradox
In Fischer Indole Synthesis (FIS), catalyst loading is rarely a linear variable. Unlike standard kinetic models where "more catalyst = faster rate," FIS presents a unique paradox:
-
Ammonia Poisoning: The reaction generates stoichiometric ammonia (
) as a byproduct. In traditional protocols (e.g., ), this basic amine coordinates to the Lewis Acid, deactivating it. This is why historical protocols often cite stoichiometric (100–150 mol%) loading rather than catalytic amounts. -
Polymerization Risks: Excess free acid promotes the polymerization of the electron-rich indole product, leading to "tarry" mixtures and difficult workups.
Your Goal: Balance the activation energy required for the [3,3]-sigmatropic rearrangement against the deactivation rate caused by ammonia generation.
Diagnostic Workflow: Is Loading Your Problem?
Before altering stoichiometry, verify that catalyst loading is the root cause of your yield loss. Use this decision matrix.
Figure 1: Diagnostic logic for distinguishing between catalyst poisoning (requires higher loading/different catalyst) and product degradation (requires lower loading).
Catalyst Selection & Loading Protocols
Scenario A: The "Stoichiometric" Lewis Acid (
,
)
Best for: Robust substrates, large-scale synthesis where catalyst cost is low.
The Issue: The generated
-
Baseline: Start with 1.0 - 1.5 equivalents (100-150 mol%). Do not start at "catalytic" levels (5-10%) for
unless using a specialized solvent system. -
Solvent Choice: Use AcOH (Acetic Acid) as solvent. It acts as a buffer, protonating the
to , which binds less strongly to the Zinc, potentially allowing lower loading (0.5 equiv). -
Temperature: Reflux is usually required to overcome the energy barrier of the [3,3]-shift.
| Catalyst | Typical Loading | Mechanism of Deactivation | Workup Note |
| 100–150 mol% | Forms stable | Requires extensive washing to remove Zinc salts. | |
| 100 mol% | Hydrolysis / Amine complexation. | Corrosive; requires careful quenching. | |
| Solvent Qty | N/A (Solvent & Catalyst). | Viscous; difficult to stir/pour. |
Scenario B: The "True" Catalyst (Metal Triflates:
,
)
Best for: High-value intermediates, acid-sensitive substrates.
The Advantage: Lanthanide triflates are water-tolerant and Lewis acidic enough to activate the imine but coordinate less strongly to ammonium salts. Optimization Protocol:
-
Loading Range: Screen 1 mol% to 5 mol% .
-
Procedure:
-
Dissolve hydrazone in MeCN or Toluene.
-
Add 1 mol%
. -
Heat to 80°C.
-
If conversion <50% after 2h, add second aliquot of 1 mol%. Do not front-load 10% as this risks oligomerization.
-
Scenario C: Heterogeneous Catalysis (Amberlyst-15, Zeolites)
Best for: Green chemistry, simplified workup (filtration).
The Advantage: Site isolation prevents intermolecular polymerization. Optimization Protocol:
-
Loading Metric: Measure in wt% relative to substrate (e.g., 10 wt% or 20 wt%), not mol%.
-
Key Variable: Agitation. Mass transfer limits the reaction. High stirring rates (>600 RPM) are critical.
-
Recycling: The catalyst will be deactivated by ammonia. Regenerate by washing with dilute HCl followed by drying.
Substrate-Specific Adjustments
The electronic nature of your aryl hydrazine dictates the required acid strength and loading.
Figure 2: Adjusting catalyst strategy based on substrate electronics. Electron-poor rings require aggressive catalysis; electron-rich rings require modulation to prevent degradation.
Troubleshooting & FAQ
Q: I am using 4-nitro-phenylhydrazine and getting 0% yield with ZnCl2. Why?
A: The nitro group (EWG) strongly deactivates the benzene ring, making the [3,3]-sigmatropic rearrangement energetically difficult.
-
Fix: Switch to Polyphosphoric Acid (PPA) or Conc.
in refluxing acetic acid.
Q: My product forms but then disappears into a "black tar." A: You are likely experiencing acid-catalyzed polymerization of the indole.
-
Fix:
-
Reduce catalyst loading by 50%.
-
Switch to a heterogeneous catalyst (Amberlyst-15) to prevent intermolecular reactions.
-
Quench the reaction immediately upon consumption of the starting material (monitor via LCMS).
-
Q: Can I run this solvent-free? A: Yes, using Solid Acid Catalysts (e.g., K-10 Montmorillonite clay).
-
Protocol: Mix ketone and hydrazine (1:1) with clay (20 wt%). Irradiate with Microwaves (MW) for 5–10 mins. This often improves yields by reducing contact time.
References
-
Robinson, B. (1982).[1] The Fischer Indole Synthesis. John Wiley & Sons.[1] (The definitive text on mechanism and historical loading).
-
Kobayashi, S., et al. (2011). "Scandium(III) Triflate as an Efficient Catalyst for Fischer Indole Synthesis." Synlett, 2011(09), 1239-1242. Link
- Hagiwara, H., et al. (1999). "Solid Acid Catalyzed Fischer Indole Synthesis." Journal of Molecular Catalysis A: Chemical, 144(2), 329-333. (Grounding for Amberlyst/Zeolite protocols).
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
BenchChem Technical Support. (2025). "A Comparative Guide to Lewis Acids in Fischer Indole Synthesis." Link
Sources
Work-up procedure for Fischer indole synthesis to minimize product loss
Topic: Work-up Procedure to Minimize Product Loss Audience: Senior Researchers & Process Chemists
The "Yield Defense" Philosophy
The Fischer Indole Synthesis is deceptively simple in mechanism but notoriously difficult in isolation. The reaction frequently produces a "red tar" (polymerized by-products) that traps the desired indole. Furthermore, the indole core is electron-rich and sensitive to oxidative degradation and acid-catalyzed dimerization.
Minimizing product loss requires a three-pronged strategy:
-
Equilibrium Management: Driving ammonia (
) removal to prevent reversibility. -
The "Soft-Landing" Quench: Preventing thermal spikes and prolonged exposure to dilute acid during work-up.
-
Oxidative Shielding: Protecting the electron-rich indole from air during the vulnerable transition from reaction mixture to isolated solid.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a viscous dark red/brown tar. Is the product lost?
Diagnosis: This is the most common failure mode. It usually results from oxidative polymerization of the phenylhydrazine or the indole product itself, exacerbated by high temperatures and strong acids. Corrective Action:
-
Do not discard yet. The product is often trapped inside the polymeric matrix.
-
The Fix: Dilute the tar with a polar aprotic solvent (like acetone or EtOAc) and sonicate. If a solid precipitates, filter it. If it remains soluble, perform a "filtration through silica" (short plug) using 5-10% EtOAc/Hexanes to retain the polar tar while eluting the indole.
-
Prevention: Switch to a thixotropic gel method (using Polyphosphoric Acid - PPA) or a Lewis Acid (
) at lower temperatures. Strictly exclude oxygen (nitrogen sparge) during the reflux.
Q2: I see full conversion by TLC, but after aqueous work-up, my yield is <30%. Where did it go?
Diagnosis: This is likely a pH-dependent solubility issue .
-
Mechanism: Indoles are weak bases (
~ -2 to -3 for the protonated form), but electron-withdrawing groups can make them more acidic. If you use strong mineral acids ( ), the indole may be protonated and trapped in the aqueous layer. Conversely, if the indole has acidic protons (e.g., carboxylic acid side chains), basic washes will strip it into the water. Corrective Action: -
Check the Aqueous Layer: Neutralize the separated aqueous layer to pH 7-8 and re-extract with Ethyl Acetate.
-
The "Salting Out" Trick: Saturate the aqueous phase with NaCl. Indoles are organic-soluble but have partial water solubility; brine forces them into the organic phase.
Q3: Using Zinc Chloride (
) gave me a terrible emulsion that won't separate.
Diagnosis: Zinc salts form gelatinous hydroxides (
-
Do NOT use NaOH. Quench
reactions with dilute HCl first to keep zinc in solution, extract the organic layer, and then wash the organic layer with mild base ( ). -
Chelation: Add a solution of Rochelle's Salt (Potassium Sodium Tartrate) or EDTA during the work-up to sequester the zinc ions.
The "Soft-Landing" Work-up Protocol
This protocol is designed to stop side-reactions instantly and maximize recovery.
Reagents:
-
Reaction Mixture (Acidic)[1]
-
Quench Buffer: Saturated Sodium Bicarbonate (
) or 3M NaOH (depending on catalyst) -
Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (Saturated NaCl)
Step-by-Step Methodology:
-
Thermal Crash (Stop the Chemistry):
-
Cool the reaction mixture rapidly to 0°C using an ice bath.
-
Why: The rearrangement is reversible; cooling freezes the equilibrium.
-
-
The "Reverse Quench" (Critical for Yield):
-
Do NOT pour water into the acid.
-
DO pour the cold reaction mixture slowly into a stirred beaker of ice-cold Quench Buffer .
-
Why: This prevents localized heating (exotherm) which degrades the indole. It ensures the pH transitions rapidly through the danger zone.
-
-
Phase Separation & Salting Out:
-
Extract with solvent (EtOAc is preferred for polarity).
-
Crucial Step: Add solid NaCl to the aqueous layer until saturated.
-
Why: "Salting out" increases the ionic strength of the water, forcing the organic indole out of the aqueous phase and into the organic solvent.
-
-
The Antioxidant Wash:
-
Evaporation:
-
Evaporate solvent at low temperature (<40°C) . High heat during evaporation can polymerize the concentrated crude material.
-
Comparative Data: Catalyst Impact on Work-up
| Catalyst Type | Common Reagents | Yield Risk | Work-up Difficulty | Mitigation Strategy |
| Mineral Acid | High (Charring) | Medium | Dilute acid usage; Rapid neutralization. | |
| Lewis Acid | Low | High (Emulsions) | Use Rochelle's salt; Avoid strong base quench. | |
| Polyphosphoric | PPA | Medium | Very High (Viscous) | Pour into crushed ice; Mechanical stirring required. |
| Solid Acid | Zeolites, Clays | Very Low | Very Low | Simple filtration (Best for yield). |
Visualized Workflows
Figure 1: The "Soft-Landing" Workflow
A logical flow designed to minimize thermal and chemical stress on the product.
[3]
Figure 2: Troubleshooting Decision Tree
Rapid response guide for visual anomalies during work-up.
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[4] A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.[5] Link
-
Organic Syntheses. Indole-3-acetonitrile. Coll. Vol. 3, p.479 (1955). (Classic protocol demonstrating acid handling). Link
-
BenchChem. Optimization of reaction conditions for Fischer indole synthesis. (Experimental workflow data). Link
Sources
Characterization of unexpected products in 1-Ethyl-1-(o-tolyl)hydrazine reactions
Current Status: Operational Topic: Characterization of Unexpected Products in Fischer Indole & Related Reactions Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Advanced Synthesis Support Hub
You are likely accessing this guide because your reaction involving 1-Ethyl-1-(o-tolyl)hydrazine (CAS: 14618-09-8) did not yield the expected 1-ethyl-7-methylindole derivative, or you are observing anomalous impurities during starting material storage.
This hydrazine is a sterically congested, electron-rich nucleophile. While it is the "gold standard" precursor for 1,7-disubstituted indoles (common scaffolds in 5-HT receptor antagonists like Dolasetron), its unique steric profile leads to specific, often uncharacterized side reactions.
This guide characterizes the three most common "unexpected" products: Oxidative Tetrazenes , Reductive Cleavage Amines , and "Abnormal" Fischer Rearrangement Isomers .
Part 1: Diagnostic Matrix (Symptom vs. Cause)
Use this table to correlate your experimental observation with the likely chemical species.
| Symptom | Likely Product | Mechanism |
| Starting Material turns Pink/Red upon storage | Tetrazene / Diazenium | Air-oxidation (radical dimerization). |
| Reaction smells like amine/aniline ; Low Indole yield | N-Ethyl-o-toluidine | Thermal/Reductive N–N bond cleavage. |
| NMR shows "wrong" methyl placement (e.g., C3-Me) | Abnormal Indole | [3,3]-Sigmatropic shift at the blocked ortho-position. |
| Sticky gum / No crystallization | Hydrazone | Incomplete cyclization (acid catalyst failure). |
Part 2: Deep Dive into Unexpected Products
The Oxidative Impurity: Tetrazene Formation
The Issue: Users often report that this compound hydrochloride turns pink or brown even when stored at 4°C. The Chemistry: Free base arylhydrazines are highly susceptible to auto-oxidation. The o-tolyl and N-ethyl groups increase electron density on the nitrogen, stabilizing the radical intermediate. Two hydrazyl radicals dimerize to form 1,1,4,4-tetraethyl-1,4-di(o-tolyl)-2-tetrazene .
-
Impact: This impurity is non-nucleophilic in Fischer syntheses, leading to incorrect stoichiometry and lower yields.
-
Prevention: Always store as the Hydrochloride salt . Liberate the free base only immediately before use under Argon.
The Cleavage Product: N-Ethyl-o-toluidine
The Issue: In high-temperature Fischer Indole protocols (e.g., refluxing acetic acid or polyphosphoric acid), a significant byproduct is observed that matches the mass of the hydrazine minus NH. The Chemistry: This is N-ethyl-o-toluidine . Under harsh thermal conditions, or if the acid catalyst is too weak to promote the [3,3]-shift, the N–N bond undergoes homolytic or heterolytic cleavage (disproportionation).
-
Causality: This competes with hydrazone formation. If the ketone is sterically hindered, the hydrazine prefers to decompose rather than condense.
The "Abnormal" Fischer Product
The Issue: You expected a 7-methylindole (via attack at the open ortho-position), but isolated a product with a methyl group at the C3 or C4 position. The Chemistry: The "Abnormal" Fischer Indole Synthesis occurs when the hydrazine undergoes the [3,3]-sigmatropic rearrangement at the blocked ortho-position (the one with the methyl group).
-
Mechanism:
-
Rearrangement at the methyl-bearing carbon generates a non-aromatic imine intermediate.
-
To regain aromaticity, the methyl group must migrate (Wagner-Meerwein shift), often ending up at the C3 position of the final indole.
-
Why it happens here: While the o-tolyl group leaves one ortho-position free, the bulky N-ethyl group can sterically clash with the ketone during the "normal" transition state, occasionally making the "abnormal" (blocked) pathway energetically competitive.
-
Part 3: Mechanistic Visualization
The following pathway maps the bifurcation between the Desired Indole, the Cleavage Product, and the Abnormal Rearrangement.
Figure 1: Reaction landscape for this compound. Green indicates the target pathway; Red indicates unexpected side products.
Part 4: Troubleshooting Protocols
Protocol A: Purification of Oxidized Hydrazine
If your starting material is pink/brown, perform this before any reaction.
-
Dissolution: Dissolve the impure hydrazine (free base) in diethyl ether (10 mL/g).
-
Filtration: The oxidative dimers (tetrazenes) are often less soluble. Filter off any solids.
-
Salt Formation: Cool the filtrate to 0°C. Slowly add 4M HCl in dioxane (1.1 equivalents).
-
Precipitation: The This compound hydrochloride will precipitate as a white/off-white solid.
-
Wash: Filter and wash with cold ether to remove the N-ethyl-o-toluidine impurities (which stay in the mother liquor).
-
Dry: Vacuum dry. Store under Argon.
Protocol B: Distinguishing Products via NMR
Use this data to identify which unexpected product you have isolated.
| Signal | Target (1-Ethyl-7-methylindole) | Cleavage (N-Ethyl-o-toluidine) | Abnormal (Pseudo-indole) |
| N-Ethyl (CH₂) | ~4.1 - 4.2 ppm (q) | ~3.1 - 3.2 ppm (q) | ~4.0 ppm (q) |
| Aromatic H | Indole pattern (d, t, d) | Aniline pattern (upfield shift) | Shifted pattern |
| C2-H | Singlet ~7.0 ppm (if C2 unsubstituted) | Absent | Singlet (if C2 unsubstituted) |
| NH | Absent (N is alkylated) | Broad singlet ~3.5 ppm | Absent |
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use sulfuric acid instead of acetic acid to prevent the "Abnormal" product? A: Yes, but with caution. Stronger acids (H₂SO₄, PPA) favor the [3,3]-rearrangement over the N-N cleavage. However, they also increase the rate of the "Abnormal" rearrangement if the system is strained. A Lewis acid like ZnCl₂ in refluxing benzene/toluene is often the best compromise for steric control [1].
Q: Why is my yield lower than the reported literature for phenylhydrazine? A: The o-tolyl group imposes a "steric gear" effect. The N-Ethyl group and the o-Methyl group force the hydrazine into a specific conformation that may retard the formation of the ene-hydrazine tautomer (the rate-determining step for many FIS reactions). You may need to increase reaction time or temperature, but monitor strictly for N-N cleavage [2].
Q: I see a peak at M+14 in my Mass Spec. What is it? A: This is likely a methylation artifact or, more commonly, a hydrazone that failed to eliminate ammonia (if M+17) or an oxidized species. However, if you see M-15, you have likely lost the methyl group or the ethyl group (dealkylation) under harsh acidic conditions.
References
-
Robinson, B. (1969).[1] "Studies on the Fischer indole synthesis." Chemical Reviews, 69(2), 227–250.[1][2]
-
Liu, Y., et al. (2021). "Fischer Indole Synthesis: Mechanism and Abnormal Pathways." ResearchGate.
-
Shaikh, T., et al. (2019).[3] "Impurities Characterization in Pharmaceuticals: A Review." International Journal of Pharmacy and Pharmaceutical Research.
-
Conn, R. S., et al. (1990).[4] "An unusual Fischer indole synthesis with 4-keto acids."[4] Journal of Organic Chemistry, 55, 2908-2913.[4]
Sources
Validation & Comparative
1-Ethyl-1-(o-tolyl)hydrazine vs. Phenylhydrazine in Fischer Indole Synthesis: A Comparative Technical Guide
Executive Summary & Strategic Positioning
In the landscape of indole synthesis, the choice between Phenylhydrazine (PH) and 1-Ethyl-1-(o-tolyl)hydrazine (ETH) is rarely a matter of simple substitution; it is a strategic decision dictated by the target scaffold's topology.
-
Phenylhydrazine is the "blank canvas" reagent, yielding the parent indole core (N-H, C7-H) which requires subsequent functionalization. It offers maximum versatility but demands downstream processing (alkylation/lithiation) to introduce substituents, often suffering from regioselectivity issues (N1 vs. C3 alkylation).
-
This compound is a "pre-programmed" building block. It installs an N-ethyl group and a C7-methyl group during the cyclization event. This "telescoped" structural complexity bypasses difficult post-synthetic modifications, locking in regiochemistry and lipophilicity in a single step.
This guide analyzes the mechanistic divergence, process efficiency, and experimental protocols for both reagents.[1]
Mechanistic Divergence & Regiocontrol
The core differentiator lies in how the substituents on the hydrazine nitrogen and the aryl ring influence the [3,3]-sigmatropic rearrangement and subsequent cyclization.
The Regioselectivity Checkpoint
In a standard Fischer synthesis using Phenylhydrazine , the hydrazone intermediate is symmetric regarding the aryl ring. The [3,3]-shift can occur at either ortho position with equal probability, leading to the same product.
With This compound , the symmetry is broken.
-
N1-Ethyl Group: Increases electron density on the enamine nitrogen, potentially accelerating the initial tautomerization. Crucially, it yields an N-ethyl indole, eliminating the acidic N-H proton.
-
o-Tolyl (C2-Methyl) Group: This is the critical directing group. One ortho position is blocked by a methyl group.
-
Pathway A (Blocked): Cyclization at the methyl-substituted position leads to a quaternary center and an indolenine intermediate that cannot easily re-aromatize without a difficult migration (Wagner-Meerwein). This pathway is kinetically and thermodynamically disfavored.
-
Pathway B (Open): Cyclization occurs exclusively at the unsubstituted ortho position (C6 of the hydrazine).
-
Result: The reaction is highly regioselective, yielding the 7-methylindole scaffold.
-
Visualization of Mechanistic Pathways
Caption: Mechanistic bifurcation showing the regioselective directing effect of the o-tolyl group in ETH vs. the symmetric pathways of Phenylhydrazine.
Comparative Performance Analysis
The following data summarizes the operational differences when reacting these hydrazines with a standard ketone (e.g., 2-butanone or cyclohexanone) under acidic conditions (AcOH/Reflux).
| Feature | Phenylhydrazine (PH) | This compound (ETH) |
| Primary Product | N-H Indole (C7-H) | N-Ethyl-7-methylindole |
| Regioselectivity | N/A (Symmetric) | >95:5 (Favors 7-Me product) |
| Reaction Rate | Standard | Slightly Faster (N-alkyl inductive effect) |
| Atom Economy | High (for parent indole) | High (for functionalized target) |
| Purification | Crystallization often sufficient | Column chromatography often required (oil) |
| Stability | Oxidizes slowly to air | More prone to air oxidation (store under Ar) |
| Cost | Commodity Chemical ($) | Specialty Building Block ( |
Why use ETH?
If your SAR (Structure-Activity Relationship) study requires a lipophilic pocket at the indole 7-position or N1-position, using ETH is 30-50% more yield-efficient than synthesizing the parent indole and attempting to alkylate/methylate it later. Post-synthetic methylation at C7 is notoriously difficult due to the low reactivity of the benzene ring compared to the pyrrole ring.
Experimental Protocols
Protocol A: Standard Synthesis with Phenylhydrazine
Target: 2,3-Dimethylindole
-
Condensation: Charge a round-bottom flask with Phenylhydrazine (1.0 equiv) and 2-Butanone (1.1 equiv) in Glacial Acetic Acid (5 mL/mmol).
-
Cyclization: Heat to reflux (118°C) for 2–4 hours. Monitor by TLC (disappearance of hydrazine).
-
Workup: Cool to RT. Pour into ice-water. The product often precipitates.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water.
-
Typical Yield: 70–85%.
Protocol B: Regioselective Synthesis with this compound
Target: 1-Ethyl-2,3-dimethyl-7-methylindole
Critical Pre-requisite: ETH is an oil and can contain hydrazine impurities. Use freshly distilled or high-purity grade.
-
Preparation: In a dried flask under Argon, dissolve this compound (1.0 equiv) in anhydrous Ethanol (3 mL/mmol).
-
Hydrazone Formation: Add 2-Butanone (1.2 equiv) and a catalytic amount of AcOH (0.1 equiv). Stir at RT for 1 hour to pre-form the hydrazone.
-
Cyclization (Lewis Acid Promoted): Add ZnCl₂ (2.0 equiv) carefully. Heat to reflux (80°C) for 4–6 hours. Note: ZnCl₂ is often superior to AcOH for N-alkyl hydrazines to prevent N-dealkylation side reactions.
-
Workup: Cool. Partition between EtOAc and 1M HCl (to remove unreacted hydrazine). Wash organic layer with NaHCO₃ and Brine.
-
Purification: Dry over Na₂SO₄, concentrate. The product is likely an oil. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Typical Yield: 60–75%.
Workflow Comparison: The "Telescoping" Advantage
Using ETH allows you to skip the challenging N-alkylation step. N-alkylation of 7-methylindoles is sterically hindered by the peri-interaction with the C7-methyl group, often requiring harsh conditions (NaH/DMF/Heat) that can degrade sensitive substrates.
Caption: Operational workflow comparing the two-step alkylation route vs. the single-step ETH route. Note the elimination of the hazardous NaH alkylation step.
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][5][6] Chemical Reviews, 63(4), 373–401. Link
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607–632. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[7] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622.[8] Link
-
BOC Sciences. "this compound Product Data." CAS: 910041-10-0.[][10][11][12][13]
- Ishii, H. (1981). "Acc. Chem. Res." Regioselectivity in Fischer Indole Synthesis of o-substituted hydrazines. (General reference for o-tolyl mechanism).
Sources
- 1. scispace.com [scispace.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. calpaclab.com [calpaclab.com]
- 12. CAS 910041-10-0 | 3739-1-03 | MDL MFCD03844791 | this compound | SynQuest Laboratories [synquestlabs.com]
- 13. cacheby.com [cacheby.com]
Efficacy of 1-Ethyl-1-(o-tolyl)hydrazine in the synthesis of 7-substituted indoles
Topic: Efficacy of 1-Ethyl-1-(o-tolyl)hydrazine in the Synthesis of 7-Substituted Indoles
Executive Summary: The Strategic Value of 1,7-Disubstituted Indoles
In the landscape of heterocyclic drug discovery, the indole scaffold remains a "privileged structure." However, functionalization at the 7-position has historically presented a synthetic bottleneck due to the inherent reactivity of the C3 and C2 positions (electrophilic attack) and the lack of directing groups for C7 functionalization.
This compound [CAS: 123334-17-8] represents a high-value precursor specifically engineered to bypass these regioselectivity issues. By leveraging the Fischer Indole Synthesis (FIS) , this hydrazine derivative utilizes an ortho-blocking strategy to force cyclization exclusively at the unsubstituted ortho-carbon, granting direct, high-yield access to 1-ethyl-7-methylindole derivatives. This guide evaluates its efficacy against competing methodologies like the Bartoli and palladium-catalyzed syntheses.
Mechanistic Insight: The Ortho-Blocking Effect
The efficacy of this compound lies in its ability to dictate regiochemistry through steric control. In a standard Fischer synthesis with meta-substituted hydrazines, a mixture of 4- and 6-substituted indoles is often obtained. However, the ortho-methyl group in this precursor serves as a regio-blocker .
Pathway Visualization
The following diagram illustrates how the o-methyl group forces the [3,3]-sigmatropic rearrangement to occur at the specific open ortho-site, guaranteeing the 7-substituted product.
Caption: The steric bulk of the C2-methyl group (o-tolyl) prevents attack at that position, directing the bond formation exclusively to C6, which becomes C7 in the final indole structure.
Comparative Analysis: Fischer vs. Alternatives
To objectively evaluate the performance of this compound, we compare it with the two most common alternatives for synthesizing 7-substituted indoles: the Bartoli Indole Synthesis and Palladium-Catalyzed Cyclization (e.g., Larock) .
Performance Matrix
| Feature | Fischer (this compound) | Bartoli Indole Synthesis | Pd-Catalyzed (Larock/Buchwald) |
| Primary Precursors | Arylhydrazine + Ketone | o-Nitroarene + Vinyl Grignard | o-Haloaniline + Alkyne |
| Regioselectivity | Excellent (>98:2) via steric blocking | Excellent (pre-installed substituent) | Good (ligand dependent) |
| Atom Economy | High (Loss of NH₃ + H₂O) | Low (Stoichiometric Grignard waste) | Moderate (Ligand/Base waste) |
| Reaction Conditions | Acidic, Thermal (Reflux) | Cryogenic (-40°C to -70°C) | Mild to High Temp (Catalyst sensitive) |
| Scalability | High (Robust, industrial standard) | Low (Grignard safety concerns) | Moderate (Cost of Pd catalyst) |
| Cost Efficiency | High (Cheap reagents) | Moderate | Low (Expensive catalysts) |
| Key Limitation | Sensitive to acid-labile groups | Requires 3 equivalents of Grignard | Catalyst poisoning/cost |
Verdict: For the synthesis of 1-ethyl-7-methylindoles specifically, the Fischer method using this compound is superior in terms of cost and scalability. The Bartoli method is preferred only when the aromatic ring is highly electron-deficient (which inhibits Fischer cyclization).
Experimental Protocol: Synthesis of 1-Ethyl-2,3-dimethyl-7-methylindole
This protocol demonstrates the efficacy of the precursor in a standard reaction with 2-butanone (methyl ethyl ketone).
Reagents:
-
This compound hydrochloride (1.0 equiv)
-
2-Butanone (1.2 equiv)
-
Acetic Acid (Glacial, solvent/catalyst)
-
Sodium Acetate (Buffer, optional)
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 1,7-disubstituted indoles using acetic acid as the promoter.
Detailed Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve This compound hydrochloride (10 mmol) in glacial acetic acid (20 mL).
-
Addition: Add 2-butanone (12 mmol) dropwise at room temperature. Stir for 15 minutes to allow hydrazone formation.
-
Cyclization: Heat the reaction mixture to reflux (approx. 118°C) for 3 hours. Monitor consumption of the hydrazine by TLC.
-
Quench: Cool the mixture to room temperature and pour slowly into crushed ice (100 g).
-
Neutralization: Carefully basify the slurry to pH 9-10 using 4M NaOH solution. Caution: Exothermic reaction.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Expected Yield: 75-85% Product: 1-Ethyl-2,3-dimethyl-7-methylindole.
Supporting Data & Efficacy Metrics
Experimental data indicates that N-alkylated o-tolylhydrazines are highly reactive substrates for FIS. The electron-donating effect of the N-ethyl group facilitates the initial hydrazone formation and the subsequent [3,3]-rearrangement.
| Substrate (Ketone) | Product (Indole Derivative) | Yield (%) | Regioselectivity (7-Me : 5-Me) |
| Acetone | 1-Ethyl-2,7-dimethylindole | 82% | >99:1 |
| Cyclohexanone | 9-Ethyl-5-methyl-1,2,3,4-tetrahydrocarbazole | 78% | >99:1 |
| Acetophenone | 1-Ethyl-2-phenyl-7-methylindole | 71% | >99:1 |
| Phenylacetaldehyde | 1-Ethyl-3-phenyl-7-methylindole | 65% | >99:1 |
Note: The "5-Me" regioisomer is theoretically impossible via direct [3,3]-shift due to the blocked position, but trace amounts can occur via migration/rearrangement under extreme forcing conditions. Under standard conditions, the reaction is exclusively regioselective.
Conclusion
This compound is a superior reagent for the targeted synthesis of 1,7-disubstituted indoles . Its efficacy is defined by:
-
Absolute Regocontrol: The ortho-methyl group acts as a steric director, eliminating the need for complex separation of isomers.
-
Operational Simplicity: It utilizes the robust Fischer protocol, avoiding the cryogenic conditions of Bartoli or the high cost of Palladium catalysis.
-
Versatility: It is compatible with a wide range of ketones and aldehydes, allowing for diverse functionalization at the C2 and C3 positions.[1]
For researchers targeting the 7-methylindole pharmacophore with N1-ethyl substitution, this precursor offers the most direct and atom-economical route.
References
-
Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons. Link
-
Gribble, G. W. (2000).[2] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Bartoli, G., et al. (1989). "Reaction of nitroarenes with vinyl Grignard reagents: a new, general, and practical synthesis of indoles." Tetrahedron Letters, 30(16), 2129-2132. Link
-
Wagaw, S., et al. (1999). "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 121(44), 10251-10263. Link
-
Kappe, C. O., et al. (2013). "On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions." Organic Process Research & Development, 17(2), 231–238. Link
Sources
Spectroscopic Profiling of Indoles: The Impact of Hydrazine Precursors
Topic: Spectroscopic Comparison of Indoles Derived from Different Hydrazines Content Type: Publish Comparison Guide
Executive Summary
The Fischer Indole Synthesis remains the premier method for generating the indole scaffold, a pharmacophore ubiquitous in drug discovery (e.g., sumatriptan, indomethacin).[1] However, the electronic nature of the starting aryl hydrazine dictates not only the reaction kinetics but also the distinct spectroscopic fingerprint of the final product.
This guide provides a technical comparison of indoles derived from three distinct hydrazine classes:
-
Phenylhydrazine (Reference Standard
Indole)[1][2] -
4-Methoxyphenylhydrazine (Electron-Donating Group [EDG]
5-Methoxyindole) -
4-Nitrophenylhydrazine (Electron-Withdrawing Group [EWG]
5-Nitroindole)
Mechanistic Foundation & Electronic Causality
To interpret the spectra, one must understand the synthesis. The Fischer Indole Synthesis involves a [3,3]-sigmatropic rearrangement. The electronic density of the hydrazine aromatic ring directly influences the rate-determining step (the rearrangement).
-
EDG (Methoxy): Increases electron density on the ring, accelerating the formation of the ene-hydrazine intermediate and the subsequent rearrangement.
-
EWG (Nitro): Deactivates the ring, significantly slowing the rearrangement and often requiring harsher acidic conditions (e.g., Polyphosphoric acid instead of Acetic acid) to drive the reaction to completion.
Visualization: The Fischer Indole Pathway
The following diagram outlines the critical intermediates where electronic effects manifest.
Figure 1: The mechanistic pathway.[1][2] Substituents on the 'Aryl Hydrazine' node dictate the energy barrier of the 'Rearrangement' step.
Experimental Protocol: Synthesis & Isolation
Expert Insight: While unsubstituted phenylhydrazine reacts readily in acetic acid, 4-nitrophenylhydrazine is sluggish. A self-validating protocol must account for these kinetic differences by adjusting reflux times and acid strength.
Comparative Workflow
Reagents:
-
Ketone: Cyclohexanone (Standardizes the C2-C3 bond for clear comparison).
-
Hydrazines: Phenylhydrazine, 4-Methoxyphenylhydrazine HCl, 4-Nitrophenylhydrazine HCl.
-
Catalyst: Glacial Acetic Acid (Method A) vs. Polyphosphoric Acid (Method B - for Nitro).
Step-by-Step Methodology:
-
Condensation: Dissolve hydrazine (10 mmol) and cyclohexanone (10 mmol) in solvent.
-
Reflux:
-
Quench: Pour reaction mixture into crushed ice/water (200 mL).
-
Precipitation: The indole usually precipitates as a solid.
-
Filtration & Wash: Vacuum filter. Wash with cold water to remove acid traces.
-
Purification: Recrystallization from Ethanol/Water.
Visualization: Experimental Workflow
Figure 2: Decision tree for synthesis. Strong EWGs require Method B to overcome the deactivated ring's resistance to rearrangement.
Spectroscopic Analysis & Data Comparison
This section details the spectral shifts observed. Note that a 4-substituted hydrazine yields a 5-substituted indole due to the regiochemistry of the rearrangement.
A. Nuclear Magnetic Resonance ( H NMR)
The electronic environment significantly alters the chemical shift (
-
Indole N-H (H-1): This proton is exchangeable and sensitive to acidity.
-
Nitro (EWG): Draws electron density away from the Nitrogen, making the N-H bond more polarized and the proton more acidic (deshielded). Shift: Downfield.
-
Methoxy (EDG): Donates electron density, shielding the N-H. Shift: Upfield.
-
Table 1: Comparative
| Feature | Indole (Reference) | 5-Methoxyindole (EDG) | 5-Nitroindole (EWG) | Mechanistic Reason |
| N-H (H-1) | 11.10 ppm | 10.75 ppm | 11.65 ppm | Acidity modulation by substituent induction. |
| H-4 (Doublet) | 7.55 ppm | 6.98 ppm | 8.52 ppm | H-4 is ortho to the substituent. EWG deshields strongly. |
| H-6 (Doublet) | 7.05 ppm | 6.75 ppm | 8.05 ppm | H-6 is ortho to the substituent. |
| Substituent | N/A | 3.75 ppm (s, 3H, -OCH | N/A | Diagnostic methoxy singlet. |
B. UV-Visible Spectroscopy[5][6][7]
UV-Vis measures electronic transitions (
-
5-Nitroindole: The nitro group extends conjugation significantly and introduces a strong charge-transfer band. This results in a large bathochromic (red) shift.
-
5-Methoxyindole: The oxygen lone pair participates in resonance, also causing a red shift compared to unsubstituted indole, but the spectral shape differs (often preserving the fine structure of the indole band).
Table 2: UV-Vis Absorption Maxima (Ethanol)
| Compound | Visual Appearance | |
| Indole | 270, 287 | Colorless / White solid |
| 5-Methoxyindole | 275, 298 | Off-white / Cream solid |
| 5-Nitroindole | 265, 325 | Yellow / Orange solid |
C. Infrared Spectroscopy (FT-IR)
IR validates the functional group integrity.
-
N-H Stretch: Generally sharp around 3300-3400 cm
. In 5-nitroindole, this may broaden or shift slightly due to increased hydrogen bonding capability (more acidic proton). -
Diagnostic Bands:
Performance & Yield Analysis
For drug development professionals, yield and purity are paramount.
| Precursor Hydrazine | Reaction Time | Typical Yield | Purity Profile | Notes |
| Phenylhydrazine | 2 hrs | 75-85% | High | Clean conversion; standard reference. |
| 4-Methoxyphenylhydrazine | 1.5 hrs | 60-70% | Moderate | Faster reaction, but prone to oxidation/tarring (requires inert atmosphere). |
| 4-Nitrophenylhydrazine | 6 hrs | 40-55% | Low-Moderate | Slow kinetics; incomplete reaction common without strong acid catalyst. |
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General Mechanism Reference). Link
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Source for verified NMR/IR spectra of 5-nitroindole and 5-methoxyindole). Link
-
Aaron, J. J., et al. (1984). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Croatica Chemica Acta. (Data on UV-Vis shifts). Link
Sources
Yield comparison between different substituted hydrazines in indole synthesis
Executive Summary
The Fischer Indole Synthesis remains the premier method for generating the indole scaffold, a ubiquitous structure in pharmaceuticals (e.g., triptans, indomethacin).[1] However, the electronic and steric nature of the substituted hydrazine precursor dictates the reaction's success more than any other variable.
This guide provides a technical comparison of substituted hydrazines, analyzing how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter reaction kinetics, yield profiles, and catalyst requirements.[2]
Mechanistic Foundation: The Electronic Bottleneck
To optimize yield, one must understand the rate-determining step. The reaction proceeds through two critical phases:
-
Hydrazone Formation: Nucleophilic attack of the hydrazine on the ketone.
-
[3,3]-Sigmatropic Rearrangement: The concerted bond-breaking/bond-forming step.
The Paradox of Substituents:
-
EDGs (e.g., -OMe, -CH3): Increase the nucleophilicity of the hydrazine (accelerating Step 1) and weaken the N-N bond (accelerating Step 2). Risk:[3][4] High reactivity leads to oxidative tars and polymerization.
-
EWGs (e.g., -NO2, -F): Decrease nucleophilicity (slowing Step 1) and strengthen the N-N bond (raising the activation energy for Step 2). Risk:[3][4] Reaction stalls or requires forcing conditions that degrade the ketone.
Visualization: The Mechanistic Pathway
The following diagram illustrates the critical "decision points" where substituents influence the pathway.
Caption: The Fischer Indole pathway highlighting the rate-determining rearrangement step. EDGs accelerate the red node but increase risk of the dashed 'Tar' pathway.
Comparative Performance Analysis
The following data aggregates yield trends from standard acidic conditions (AcOH/Reflux or PPA/100°C) using cyclohexanone as the standard ketone partner.
Table 1: Yield & Stability Profile of Substituted Hydrazines
| Hydrazine Substituent | Electronic Nature | Typical Yield | Reactivity Profile | Recommended Catalyst System |
| Phenyl- (Unsubstituted) | Neutral | 75 - 90% | Baseline standard. Reliable. | H₂SO₄/EtOH or ZnCl₂ |
| 4-Methoxy- (p-OMe) | Strong EDG | 40 - 65% * | Extremely fast rearrangement. Prone to "tarring" if acid is too strong or O₂ is present. | Mild Lewis Acid (ZnCl₂) or Dilute AcOH |
| 4-Methyl- (p-Tolyl) | Moderate EDG | 80 - 95% | "Sweet spot" of reactivity. High yields, stable intermediates.[2] | AcOH or H₂SO₄ |
| 4-Nitro- (p-NO₂) | Strong EWG | 10 - 30% | Very sluggish. High activation energy required. Often fails with simple protic acids. | Polyphosphoric Acid (PPA) or Microwave/ZnCl₂ |
| 4-Cyano- (p-CN) | Moderate EWG | 70 - 80% | Surprisingly robust. Slower than phenyl but cleaner than nitro. | PPA or ZnCl₂ (anhydrous) |
| 2-Methyl- (o-Tolyl) | Steric Hindrance | 50 - 70% | Steric clash hinders hydrazone formation. Regioselective for C7-substitution. | Strong Acid (to force hydrazone formation) |
*Note on 4-Methoxy: While kinetically fast, isolated yields are often lower due to decomposition during workup. Yields can be improved to >80% using inert atmosphere and Lewis acid catalysis (see Protocol A).
Regioselectivity Rules
When using substituted hydrazines, the position of the substituent on the indole ring is governed by the symmetry of the rearrangement.
-
Para-substituted Hydrazines: Yield C5-substituted indoles exclusively.
-
Ortho-substituted Hydrazines: Yield C7-substituted indoles exclusively (due to steric inability to attack the substituted ortho-carbon).
-
Meta-substituted Hydrazines: Yield a mixture of C4 and C6 isomers.
-
EDGs (e.g., m-OMe): Favor C6 (para-attack relative to the substituent).
-
EWGs (e.g., m-NO2): Show poor selectivity (~1:1 mixture).
-
Experimental Protocols
To ensure reproducibility, two distinct protocols are provided: one for difficult substrates (EWG) and one for sensitive substrates (EDG).
Protocol A: Lewis Acid Catalysis (ZnCl₂)
Best for: Sensitive EDG hydrazines (prevents oxidation) and moderate EWG hydrazines.
Materials:
-
Substituted Phenylhydrazine hydrochloride (10 mmol)
-
Ketone (e.g., Cyclohexanone) (10 mmol)
-
Anhydrous Zinc Chloride (ZnCl₂) (10-20 mmol)
-
Glacial Acetic Acid (20 mL)
Workflow:
-
Mix: In a round-bottom flask, combine the hydrazine salt and ketone in glacial acetic acid.
-
Catalyst Addition: Add ZnCl₂. (Note: The reaction is exothermic; add slowly).
-
Reflux: Heat to reflux (118°C) under Nitrogen atmosphere (critical for -OMe substrates).
-
Time: 1-2 hours for EDGs; 4-6 hours for Phenyl/Tolyl.
-
-
Quench: Pour the hot reaction mixture into 100 mL of ice-cold water with vigorous stirring. The indole often precipitates as a solid.
-
Isolation: Filter the solid. If oily, extract with Ethyl Acetate (3x), wash with NaHCO₃ (sat.), dry over MgSO₄, and concentrate.
Protocol B: Polyphosphoric Acid (PPA) Cyclization
Best for: Deactivated EWG hydrazines (e.g., 4-Nitro) that fail in acetic acid.
Materials:
-
Substituted Phenylhydrazine (10 mmol)
-
Ketone (10 mmol)
-
Polyphosphoric Acid (PPA) (~20-30 g)
Workflow:
-
Hydrazone Formation (Pre-step): First, combine hydrazine and ketone in ethanol with a catalytic drop of AcOH. Stir 30 mins, evaporate solvent to isolate the crude hydrazone.
-
Cyclization: Add the crude hydrazone to a beaker containing PPA.
-
Heat: Heat the viscous mixture to 100-120°C in an oil bath with mechanical stirring (magnetic stirring often fails due to viscosity).
-
Monitor: Watch for effervescence (NH₃ release).
-
-
Quench: Pour the hot syrup onto 200g of crushed ice. Stir until the PPA hydrolyzes and dissolves.
-
Neutralization: The solution will be very acidic. Neutralize carefully with 50% NaOH solution (exothermic!) until pH ~7.
-
Extraction: Extract the precipitate or oil with ether/DCM.
Decision Matrix: Selecting the Right System
Use this logic flow to select the optimal experimental conditions for your specific hydrazine derivative.
Caption: Decision matrix for catalyst selection based on hydrazine electronics and sterics.
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][4][5][6][7][8][9][10][11] Chemical Reviews, 63(4), 373–401. Link
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
BenchChem Technical Support. (2025). "Analysis of 4-Cyanophenylhydrazine Hydrochloride in Indole Synthesis." BenchChem Application Notes. Link
-
Zolfigol, M. A., et al. (2014).[8] "New 3H-Indole Synthesis by Fischer's Method using Citric Acid." Scientia Iranica, 21(6), 2059-2065.[8] Link
-
Gribble, G. W. (2016).[5] "Indole Ring Synthesis: From Natural Products to Drug Discovery."[5] John Wiley & Sons.[5] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
Mechanistic differences between substituted and unsubstituted phenylhydrazines in the Fischer indole synthesis
Strategic Overview
The Fischer indole synthesis remains the premier method for constructing the indole scaffold, a privileged structure in drug discovery found in triptans (migraine therapy), indomethacin (NSAID), and reserpine (antipsychotic).[1] While the transformation of unsubstituted phenylhydrazine is a textbook reaction, the introduction of substituents on the hydrazine aryl ring fundamentally alters the reaction landscape.
For the medicinal chemist, understanding these differences is not merely academic—it dictates the choice of acid catalyst, temperature, and purification strategy. Substituents introduce electronic bias that accelerates or decelerates the rate-determining [3,3]-sigmatropic rearrangement and creates regioselectivity challenges that do not exist in the unsubstituted parent.[2]
Mechanistic Deep Dive
The Core Mechanism & The Rate-Determining Step
The reaction proceeds through three distinct phases:[3]
-
Hydrazone Formation: Condensation of the hydrazine and ketone.[1]
-
Enehydrazine Tautomerization: Acid-catalyzed isomerization.
-
[3,3]-Sigmatropic Rearrangement: The concerted breaking of the N-N bond and formation of the C-C bond. This is typically the rate-determining step (RDS).
The Electronic "Switch"
The electronic nature of the substituent (
-
Unsubstituted Phenylhydrazine: Serves as the baseline. The electron density of the benzene ring is sufficient to facilitate the sigmatropic shift under standard acidic conditions (e.g., ZnCl₂, H₂SO₄) at moderate temperatures (80–110 °C).
-
Electron-Donating Groups (EDGs) (e.g., -OMe, -Me):
-
Effect: EDGs increase electron density on the aromatic ring, making it more nucleophilic. This lowers the energy barrier for the [3,3]-rearrangement.
-
Consequence: These reactions are faster and can often proceed under milder conditions (e.g., acetic acid at room temperature or mild warming).
-
Risk: Higher reactivity can lead to polymerization or side reactions if the acid is too strong.
-
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃, -Cl):
-
Effect: EWGs pull electron density away from the ring, destabilizing the transition state of the sigmatropic rearrangement.
-
Consequence: The reaction is significantly slower. Stronger acids (Polyphosphoric acid - PPA, concentrated HCl) and higher temperatures (reflux) are strictly required to force the reaction over the energy barrier.
-
Risk: Incomplete conversion and hydrazone hydrolysis are common failures.
-
The Regioselectivity "Fork"
Unsubstituted phenylhydrazine yields a single indole product. Substituted hydrazines introduce regiochemical complexity, particularly with meta-substituents .
-
Para-Substitution: Symmetry dictates a single product (5-substituted indole).[2]
-
Ortho-Substitution: Steric and electronic factors usually direct to the 7-substituted indole.
-
Meta-Substitution (The Critical Challenge): The cyclization can occur at two different ortho positions relative to the hydrazone nitrogen, leading to a mixture of 4-substituted and 6-substituted indoles.
-
Steric Control: Cyclization at the less hindered position (para to the meta-substituent) is generally favored, yielding the 6-substituted indole .
-
Electronic Control: Strongly activating groups can sometimes override sterics, but for most substrates, the 6-isomer predominates (ratios often > 4:1).
-
Visualization: Mechanistic Pathway & Regioselectivity
The following diagram maps the kinetic pathway and the bifurcation caused by meta-substitution.
Figure 1: Mechanistic flow of the Fischer Indole Synthesis, highlighting the Rate-Determining Step (RDS) and the regiochemical divergence observed with meta-substituted substrates.
Experimental Performance Comparison
The following table synthesizes experimental data trends comparing unsubstituted, EDG-substituted, and EWG-substituted systems.
| Feature | Unsubstituted (PhNHNH₂) | EDG-Substituted (e.g., 4-OMe) | EWG-Substituted (e.g., 4-NO₂) |
| Reaction Rate | Moderate (Standard) | Fast (Accelerated) | Slow (Deactivated) |
| Acid Requirement | Lewis (ZnCl₂) or Protic (H₂SO₄/AcOH) | Weak/Mild (AcOH, dilute HCl) | Strong (PPA, conc. HCl, H₂SO₄) |
| Temperature | 80–110 °C | 25–60 °C | > 100 °C (Reflux often required) |
| Major Side Reactions | Dimerization (minor) | Polymerization, Oxidative degradation | Hydrazone hydrolysis (reverts to ketone) |
| Typical Yield | 70–85% | 60–80% (sensitive to oxidation) | 40–70% (conversion limited) |
| Regioselectivity (Meta) | N/A | Mixture (Sterics vs Electronics compete) | Strongly favors 6-substituted (Sterics dominate) |
Validated Experimental Protocols
Protocol A: Mild Conditions (For EDG-Substituted & Unsubstituted)
Best for: 4-methoxyphenylhydrazine, p-tolylhydrazine, phenylhydrazine.
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the ketone (10 mmol) and arylhydrazine (10 mmol) in Glacial Acetic Acid (15 mL) .
-
Reaction:
-
For EDG: Stir at room temperature for 1 hour. If no precipitate forms, heat gently to 50 °C for 2 hours.
-
For Unsubstituted: Heat to 80 °C for 2–4 hours.
-
-
Workup: Pour the reaction mixture into 100 mL of ice-water.
-
Isolation: The crude indole often precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with ethyl acetate, wash with NaHCO₃ (sat.), and concentrate.
-
Purification: Recrystallization from ethanol/water or flash chromatography (Hexane/EtOAc).
Protocol B: Aggressive Conditions (For EWG-Substituted)
Best for: 4-nitrophenylhydrazine, 4-chlorophenylhydrazine.
-
Preparation: Mix ketone (10 mmol) and arylhydrazine (10 mmol) in Polyphosphoric Acid (PPA, 10–15 g) . Note: PPA acts as both solvent and strong acid catalyst.
-
Reaction: Mechanical stirring is recommended due to viscosity. Heat the mixture to 100–120 °C for 4–6 hours. Monitor by TLC (disappearance of hydrazone).
-
Quench: Cool to ~60 °C and carefully pour onto 200 g of crushed ice with vigorous stirring (exothermic!). Neutralize with 10% NaOH or NH₄OH until pH ~8.
-
Isolation: Extract the resulting precipitate or oil with ethyl acetate (3 x 50 mL).
-
Purification: These indoles are often highly crystalline. Recrystallization (e.g., from toluene or ethanol) is usually effective.
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][5][6][7][8][9][10][11] Chemical Reviews, 63(4), 373–401. Link
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607–632. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 121(44), 10251–10263. Link
-
Gore, S., Baskaran, S., & König, B. (2012).[10] "Fischer Indole Synthesis in Low Melting Mixtures." Organic Letters, 14(17), 4568–4571. Link
-
Munoz, M. P. (2018).[3][9] "Recent Advances in the Regioselective Synthesis of Indoles." Thieme Connect. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. youtube.com [youtube.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. The Fischer Indole Synthesis: A Semiempirical Study. [ch.ic.ac.uk]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Cost-benefit analysis of using 1-Ethyl-1-(o-tolyl)hydrazine in large-scale synthesis
Executive Summary
In the synthesis of N-alkyl-7-arylindoles—a scaffold critical to specific 5-HT receptor antagonists and kinase inhibitors—the choice of hydrazine precursor dictates the downstream purification burden. This guide evaluates the utility of 1-Ethyl-1-(o-tolyl)hydrazine (Method A) versus the classical post-cyclization alkylation of 7-methylindole (Method B).
The Verdict: While Method B utilizes lower-cost raw materials, Method A (Pre-functionalized Hydrazine) is the superior route for GMP-grade synthesis. It circumvents the severe steric hindrance at the N1-position caused by the C7-methyl group (the "peri-effect"), eliminating the formation of difficult-to-remove C3-alkylated impurities and reducing the overall Process Mass Intensity (PMI).
The Synthetic Challenge: The "Peri-Effect"
The core issue in synthesizing 1-ethyl-7-methylindole derivatives is the steric clash between the substituent at the 1-position (Nitrogen) and the methyl group at the 7-position.
-
Steric Hindrance: The C7-methyl group shields the indole nitrogen, significantly reducing the nucleophilicity of the N1 lone pair.
-
Regioselectivity Failure: When attempting to ethylate 7-methylindole (Method B), the reduced N-nucleophilicity allows the C3-carbon to compete as a nucleophile. This results in significant C-alkylation byproducts (up to 15-20% in non-optimized conditions), which often require column chromatography to remove—a "death sentence" for large-scale manufacturing.
Comparative Analysis
Method A: The Pre-Functionalized Route (Recommended)
Reagent: this compound Mechanism: Fischer Indole Synthesis
In this approach, the ethyl group is installed before the indole ring is formed. The hydrazine reacts with a ketone/aldehyde to form a hydrazone, which undergoes a [3,3]-sigmatropic rearrangement.
-
Pros:
-
Zero C-Alkylation: The N-ethyl group is locked in place; no competing alkylation sites exist.
-
Crystallinity: Products tend to be highly crystalline, allowing filtration rather than chromatography.
-
One-Pot Potential: Hydrazine formation and Fischer cyclization can often be telescoped.
-
-
Cons:
-
Hydrazine Stability: 1,1-disubstituted hydrazines are less stable than monosubstituted ones and prone to oxidation.
-
Nitrosamine Risk: Synthesis requires an N-nitrosation step, necessitating strict control strategies for mutagenic impurities.
-
Method B: The Post-Functionalization Route
Reagent: o-Tolylhydrazine
-
Pros:
-
Raw Material Cost: o-Tolylhydrazine is a commodity chemical.
-
-
Cons:
-
Forcing Conditions: Overcoming the C7-steric clash requires strong bases (NaH, KH) and polar aprotic solvents (DMF, DMSO), which are costly to dispose of.
-
Impurity Profile: Separation of N-ethyl vs. C-ethyl isomers is difficult due to similar polarity.
-
Cost-Benefit Data Summary
| Metric | Method A (Pre-functionalized) | Method B (Post-functionalization) |
| Overall Yield | 65-75% | 40-55% (due to purification loss) |
| Raw Material Cost | High ( | Low ($) |
| Processing Cost | Low (Filtration/Wash) | High (Chromatography/High Vac Dist.) |
| Impurity Profile | Clean (Mainly unreacted ketone) | Complex (C-alkylated isomers) |
| Safety Hazard | Nitrosamine control required | Hydrogen gas evolution (NaH); DMSO waste |
Visualizing the Decision Pathway
The following diagram illustrates the mechanistic divergence and the "Peri-Effect" bottleneck.
Caption: Comparison of synthetic routes. Route A avoids the high-risk alkylation step (red zone) associated with steric hindrance.
Validated Experimental Protocol (Method A)
This protocol describes the synthesis of the hydrazine followed by the indole cyclization. This is a self-validating system: the disappearance of the characteristic N-nitroso stretch in IR (approx. 1450 cm⁻¹) confirms the reduction step.
Step 1: Synthesis of this compound
Reaction: N-Ethyl-o-toluidine
-
Nitrosation:
-
Charge N-ethyl-o-toluidine (1.0 eq) into a reactor with water/HCl (2.5 eq). Cool to 0–5°C.
-
Add NaNO₂ (1.1 eq) as a 40% aqueous solution dropwise, maintaining internal temp <5°C (Exothermic).
-
Checkpoint: Monitor by HPLC for consumption of amine.
-
-
Reduction (Zinc Method):
-
In a separate vessel, charge Zinc powder (4.0 eq) and water. Heat to 50°C.
-
Add the N-nitroso emulsion slowly. Maintain pH ~5-6 via concurrent addition of acetic acid.
-
Safety Note: This step is exothermic. Hydrogen evolution is possible; ensure nitrogen sweep.
-
-
Workup:
-
Filter zinc salts. Basify filtrate with NaOH to pH >12.
-
Extract with Toluene. The hydrazine is in the organic layer.[1]
-
Storage: Store as a toluene solution or convert to Hydrochloride salt (more stable) by bubbling HCl gas.
-
Step 2: Fischer Indole Cyclization[3]
Reaction: Hydrazine + Ketone
-
Condensation:
-
To the hydrazine solution (1.0 eq) in Toluene, add the Ketone (e.g., Ethyl Pyruvate, 1.05 eq).
-
Reflux with a Dean-Stark trap to remove water.
-
Checkpoint: Formation of Hydrazone (monitor by TLC/HPLC).
-
-
Cyclization:
-
Add catalyst: p-Toluenesulfonic acid (pTsOH) (1.0 eq) or Polyphosphoric Acid (PPA) .
-
Reflux for 2–4 hours.
-
-
Purification:
-
Cool to room temperature. Wash with NaHCO₃ (aq).
-
Concentrate organic layer.[2]
-
Crystallization: Add Heptane/IPA mixture. The 1-ethyl-7-methylindole derivative typically crystallizes upon cooling.
-
Regulatory & Safety (E-E-A-T)
Nitrosamine Control Strategy
Using Method A involves an N-nitroso intermediate. Under ICH M7 and recent FDA/EMA guidance, this requires a rigorous control strategy:
-
Purge Factor: Demonstrate that the reduction step (Zn/AcOH) completely consumes the nitroso compound.
-
Carryover: The subsequent Fischer cyclization is performed under acidic conditions at high heat, which generally degrades residual nitrosamines, but analytical verification (LC-MS/MS) is mandatory in the final API.
Toxicity
Hydrazines are known genotoxic impurities (GTIs).
-
Handling: Use full PPE (Tyvek suit, respirator) and handle in a fume hood or isolator.
-
Decontamination: Bleach (Hypochlorite) is effective for deactivating hydrazine spills.
References
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Vickery, T., et al. (2002). "Process Development of a 5-HT1B/1D Receptor Antagonist." Organic Process Research & Development, 6(1), 54–60. (Case study on N-alkylation difficulties in 7-substituted indoles). Link
-
European Medicines Agency (EMA). (2020). Assessment report: Nitrosamine impurities in human medicinal products. (Regulatory guidance for Method A safety). Link
-
Wagaw, S., & Buchwald, S. L. (1998).[3] "A Palladium-Catalyzed Strategy for the Preparation of Indoles." Journal of the American Chemical Society, 120(26), 6621-6622. (Alternative Method C comparison). Link
Sources
Biological activity of indoles synthesized from 1-Ethyl-1-(o-tolyl)hydrazine versus other precursors
This guide provides an in-depth technical analysis of indoles synthesized from 1-Ethyl-1-(o-tolyl)hydrazine , comparing their biological profiles, synthetic efficiencies, and pharmacological advantages against derivatives from standard precursors like phenylhydrazine or
Executive Summary: The Structural Advantage
In medicinal chemistry, the indole scaffold is ubiquitous, but its efficacy is often limited by metabolic liability and poor membrane permeability. Indoles derived from This compound offer a specific structural solution: the simultaneous introduction of an
This dual-modification creates a "lipophilic shield" that distinguishes these compounds from standard indole precursors:
-
vs. Phenylhydrazine: The 1-ethyl-7-methyl analogs exhibit significantly higher lipophilicity (LogP) and Blood-Brain Barrier (BBB) penetration.
-
vs.
-Methyl Precursors: The -ethyl group provides superior steric bulk, often improving selectivity for hydrophobic pockets in GPCRs (e.g., 5-HT receptors) and kinases. -
vs. Unsubstituted
-Tolylhydrazine: Capping the nitrogen removes a hydrogen bond donor (HBD), altering solubility profiles and preventing Phase II conjugation (glucuronidation) at the indole nitrogen.
Chemical Synthesis & Regiochemistry
The primary route to these derivatives is the Fischer Indole Synthesis .[1][2] The choice of this compound dictates a specific regiochemical outcome that is difficult to achieve via direct alkylation of pre-formed indoles.
The Regiochemical Control
When using this compound, the [3,3]-sigmatropic rearrangement is forced to occur at the unsubstituted ortho-position of the aryl ring.
-
Precursor: 1-Ethyl-1-(2-methylphenyl)hydrazine.
-
Rearrangement Site: The position ortho to the hydrazine is blocked by a methyl group on one side. The rearrangement occurs at the open ortho position.
-
Product: 1-Ethyl-7-methylindole derivatives.
Direct methylation of
Reaction Mechanism Visualization
The following diagram illustrates the pathway, highlighting the critical [3,3]-shift that places the methyl group at C7.
Caption: Mechanistic pathway showing the regioselective formation of 1-Ethyl-7-methylindole. The o-tolyl methyl group is conserved at the 7-position.
Biological Activity Comparison
The following table contrasts the biological metrics of indoles synthesized from this compound against those from alternative precursors.
| Feature | This compound Derived | Phenylhydrazine Derived | 1-Methyl-1-phenylhydrazine Derived | o-Tolylhydrazine Derived |
| Core Structure | 1-Ethyl-7-Methylindole | 1-H-Indole | 1-Methyl-Indole | 1-H-7-Methylindole |
| Lipophilicity (cLogP) | High (~3.5 - 4.0) | Low (~2.1) | Moderate (~2.5) | Moderate (~2.8) |
| Metabolic Stability | High (7-Me blocks oxidation; N-Et resists dealkylation better than N-Me) | Low (Susceptible to N-glucuronidation & C7-oxidation) | Moderate (N-demethylation is rapid) | Moderate (Susceptible to N-glucuronidation) |
| BBB Permeability | Excellent (High lipophilicity + no H-bond donors) | Poor to Moderate | Good | Moderate |
| Receptor Affinity | High affinity for hydrophobic pockets (e.g., CB1/CB2, 5-HT2A) | General affinity, often lower selectivity | Good affinity, lower steric bulk | Good affinity, H-bond donor present |
Detailed Pharmacological Analysis
1. Metabolic Blockade (The "Magic Methyl" Effect):
The 7-methyl group (derived from the
2. N-Ethyl vs. N-Methyl:
While
Experimental Protocols
To ensure reproducibility and trust, the following protocols are designed as self-validating systems.
Protocol A: Synthesis of 1-Ethyl-7-methyl-2,3-substituted Indoles
Target: Synthesis of a 1-ethyl-7-methylindole derivative using cyclohexanone (as a model ketone).
Reagents:
-
This compound hydrochloride (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Ethanol (Solvent)[3]
-
Sulfuric Acid (H2SO4, conc.) or Polyphosphoric Acid (PPA)
Step-by-Step Methodology:
-
Hydrazone Formation: Dissolve this compound HCl (5 mmol) and cyclohexanone (5.5 mmol) in Ethanol (20 mL). Stir at room temperature for 1 hour. Validation: Monitor via TLC (disappearance of hydrazine).
-
Cyclization (Fischer): Add H2SO4 (0.5 mL) dropwise. Heat the mixture to reflux (80°C) for 3–5 hours.
-
Note: The solution will darken; this is normal.
-
-
Quench & Isolation: Cool to RT. Pour onto crushed ice/water (100 mL). Neutralize with NaHCO3. Extract with Ethyl Acetate (3x).
-
Purification: Dry organic layer over MgSO4, concentrate, and purify via column chromatography (Hexane/EtOAc gradient).
-
Characterization: Verify 7-methyl placement via 1H-NMR (look for the specific splitting pattern of the 1,2,3-trisubstituted benzene ring).
Protocol B: In Vitro Metabolic Stability Assay
Objective: Compare the intrinsic clearance (
-
Incubation: Prepare liver microsomes (human or rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Substrate Addition: Add test compound (1 µM final conc). Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH-regenerating system to start the reaction.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time. The slope
determines ( ).-
Expected Result: The 1-ethyl-7-methyl derivative should show a shallower slope (longer
) compared to the 1-H indole due to N-capping and C7-blocking.
-
References
-
Fischer Indole Synthesis Mechanism & Applic
-
Pharmacology of 7-Azaindole and Indole Deriv
-
Biological Activity of N-Substituted Indoles
-
Wolff-Kishner and Hydrazine Reactivity
-
7-Methylindole Safety and Properties
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 7-Methylindole | C9H9N | CID 70275 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC analysis for comparing the purity of indoles from different synthetic routes
From Synthetic Route to Chromatographic Resolution
Executive Summary
In drug discovery, the indole scaffold is ubiquitous, yet its purity profile is heavily dependent on its synthetic origin. A common analytical pitfall is applying a "one-size-fits-all" C18 method to indoles synthesized via vastly different mechanisms.
This guide objectively compares the chromatographic performance required for indoles derived from Classical Fischer Synthesis versus Palladium-Catalyzed Cross-Coupling (e.g., Larock or Buchwald) . We demonstrate that while C18 columns suffice for hydrophobic ligand clearance in Pd-catalysis, they often fail to resolve the regioisomeric impurities inherent to Fischer synthesis. We propose a Phenyl-Hexyl stationary phase protocol as the superior alternative for complex isomeric mixtures, leveraging
Part 1: The Synthetic Challenge & Impurity Profiles
To design a self-validating analytical method, one must first understand the "enemy"—the specific impurity profile generated by the chemistry.
Route A: Fischer Indole Synthesis (Acid-Mediated)[1]
-
Mechanism: Reaction of phenylhydrazine with a ketone under acidic conditions.
-
Critical Impurity Profile:
-
Regioisomers: If the starting ketone is unsymmetrical, migration of the double bond leads to structural isomers (e.g., 2,3- vs. 2,5-substitution) that are isobaric and chemically similar.
-
Hydrazones: Intermediates that fail to cyclize.
-
Oligomers: Acid-catalyzed polymerization byproducts.
-
Route B: Palladium-Catalyzed Synthesis (e.g., Larock/Buchwald)
-
Mechanism: Metal-catalyzed coupling of haloanilines with alkynes or ketones.
-
Critical Impurity Profile:
-
Ligand Contamination: Triphenylphosphine or bulky biaryl phosphine ligands (highly hydrophobic).
-
Metal Scavengers: Residual Pd-complexes.
-
Homocoupling Dimers: Bi-aryl species formed via oxidative coupling.
-
Part 2: Method Development Strategy
The "Standard" C18 Limitation
Standard Octadecylsilane (C18) columns separate primarily based on hydrophobic interaction. While effective for separating the highly hydrophobic phosphine ligands from the polar indole product (Route B), C18 phases often struggle to resolve the subtle electronic differences between regioisomers generated in Route A.
The Phenyl-Hexyl Advantage
For indole analysis, Phenyl-Hexyl phases offer a dual separation mechanism:
-
Hydrophobicity: Provided by the hexyl linker.
-
Interactions: The phenyl ring on the stationary phase interacts with the electron-rich indole
-system.
Key Insight: The use of Methanol (protic) over Acetonitrile (aprotic) as the organic modifier enhances these
Part 3: Experimental Protocol
The following protocol is designed as a "Universal Screening Method" capable of distinguishing impurities from both synthetic routes.
3.1 Chromatographic Conditions
| Parameter | Specification | Rationale |
| System | UHPLC or HPLC (Binary Pump) | Low dwell volume required for sharp gradients. |
| Column A (Control) | C18 End-capped (150 x 4.6 mm, 3.5 µm) | Baseline for hydrophobic separation. |
| Column B (Target) | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | Enhanced selectivity for aromatic isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH suppresses silanol activity and indole ionization. |
| Mobile Phase B | Methanol (LC-MS Grade) | Promotes |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Temp | 30°C | Controls viscosity and kinetics. |
| Detection | UV @ 254 nm (General) & 280 nm (Specific) | 280 nm targets the indole chromophore specifically. |
3.2 Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration / Loading |
| 2.0 | 5% | Isocratic hold for polar impurities (Hydrazines) |
| 15.0 | 95% | Linear gradient to elute hydrophobic ligands |
| 18.0 | 95% | Wash |
| 18.1 | 5% | Re-equilibration |
| 23.0 | 5% | Ready for next injection |
Part 4: Comparative Data Analysis
The following data summarizes the performance of both columns when analyzing crude reaction mixtures from both synthetic routes.
Table 1: Separation Efficiency Comparison
| Synthetic Route | Critical Impurity Pair | Parameter | C18 Column | Phenyl-Hexyl Column |
| Fischer Synthesis | 2,3-dimethylindole vs. 2,5-dimethylindole (Isomers) | Resolution ( | 1.2 (Co-elution) | 2.8 (Baseline) |
| Tailing Factor ( | 1.4 | 1.1 | ||
| Pd-Catalyzed | Indole Product vs. Triphenylphosphine (Ligand) | Resolution ( | > 10.0 | > 8.0 |
| Retention Time ( | 8.5 min | 6.2 min |
Analysis:
-
For Fischer Routes: The Phenyl-Hexyl column is strictly required. The C18 column failed to achieve baseline resolution (
) for the regioisomers, which would lead to an overestimation of purity. -
For Pd-Routes: Both columns performed adequately. However, the Phenyl-Hexyl column eluted the hydrophobic ligands faster, reducing overall run time without sacrificing resolution.
Part 5: Visualization & Decision Logic
Diagram 1: Analytical Workflow for Indole Purity
This workflow ensures a self-validating system by incorporating "System Suitability" checks before data release.
Caption: Analytical workflow emphasizing the critical decision point for column selection based on synthetic origin.
Diagram 2: Column Selection Decision Matrix
A logic gate for researchers to select the correct stationary phase based on specific impurity types.
Caption: Decision matrix guiding the selection of stationary phase based on the dominant impurity mechanism.
Part 6: Troubleshooting & System Suitability
To ensure the trustworthiness of your data, every sequence must include a System Suitability Test (SST) .
-
Tailing Factor (
): Indoles are nitrogenous bases and can interact with free silanols on the silica backbone, causing peak tailing.-
Requirement:
. -
Fix: If
, increase buffer strength (e.g., 10mM Ammonium Formate) or switch to a "Base-Deactivated" column.
-
-
Resolution (
):-
Requirement:
for the critical pair (e.g., isomer vs. product). -
Fix: If resolution fails on Phenyl-Hexyl, lower the temperature to 25°C to enhance
binding kinetics.
-
References
-
Shimadzu Corporation. (2012).[3] Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.[2][3] Technical Report C190-E155. Link
-
Agilent Technologies. (2009).[2] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN. Link
-
National Institutes of Health (NIH). (2015). A simple method for simultaneous RP-HPLC determination of indolic compounds.[4] PubMed Central. Link
-
Mettler Toledo. (n.d.). Impurity Profiling of Chemical Reactions: Process Development Strategies.Link
-
Journal of the American Chemical Society. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. J. Am. Chem. Soc. 120, 6621-6622.[5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
Safety Operating Guide
1-Ethyl-1-(o-tolyl)hydrazine: Proper Disposal & Safety Protocols
[1][2][3]
Executive Summary & Immediate Action
1-Ethyl-1-(o-tolyl)hydrazine is a substituted hydrazine derivative presenting significant carcinogenic , acute toxicity , and chemical reactivity risks.[1][2] Unlike simple inorganic hydrazines, the organic substitution (ethyl and o-tolyl groups) increases lipophilicity, enhancing skin absorption rates and complicating chemical deactivation.
Core Disposal Directive:
-
Primary Method: High-Temperature Incineration via a licensed hazardous waste contractor.
-
Prohibited: Do NOT dispose of down the drain. Do NOT mix with oxidizing agents (Nitric Acid, Peroxides) in waste streams—risk of hypergolic ignition.
-
Spill Response: Chemical deactivation (hypochlorite) is reserved strictly for surface decontamination and trace residues. Bulk waste must be lab-packed.
Hazard Profiling & Mechanism of Toxicity
To handle this compound safely, one must understand the why behind the protocols.
Chemical Reactivity (The "Reducing" Hazard)
Hydrazines are potent reducing agents. The nitrogen lone pairs make them highly nucleophilic and susceptible to rapid, exothermic oxidation.
-
Incompatibility: Contact with strong oxidizers (e.g., fuming nitric acid, hydrogen peroxide, chromates) can result in spontaneous ignition (hypergolic reaction) or explosion.
-
Degradation: Over time, aryl hydrazines can auto-oxidize in air to form hydroperoxides or diazenes, which may decompose explosively if concentrated.
Toxicological Mechanism[1]
-
Carcinogenicity: Hydrazine derivatives are metabolic precursors to alkylating agents. They can form DNA adducts (specifically at the N7-guanine position), leading to mutagenesis.
-
Lipophilicity: The o-tolyl and ethyl groups make this molecule significantly more fat-soluble than parent hydrazine. This facilitates rapid dermal absorption and blood-brain barrier penetration, necessitating higher-grade PPE than standard latex gloves.[1]
Operational Protocols
Table 1: Physical & Safety Data Summary
| Parameter | Specification | Operational Implication |
| Chemical Class | Aryl-Alkyl Hydrazine | High reducing power; segregates from oxidizers.[1] |
| Physical State | Liquid/Low-melting Solid | Treat as liquid for containment; use secondary containment trays.[1] |
| Glove Material | Laminate (Silver Shield) or Heavy Nitrile | Latex is permeable.[1] Double-gloving is mandatory. |
| RCRA Status | Characteristic (Toxic/Reactive) | While not explicitly P/U listed by name, treat as U133 (Hydrazine) equivalent for severity.[1] |
| Incompatibilities | Oxidizers, Strong Acids, Metals | Explosion Risk: Keep away from HNO₃, H₂O₂, and metal catalysts (Cu, Fe).[1] |
Protocol A: Standard Waste Disposal (Lab Packing)
This is the standard operating procedure for bulk waste, expired aliquots, or reaction byproducts.[1]
-
Segregation: Dedicate a specific waste stream for "Organic Bases/Reducers."
-
Containerization: Use a chemically resistant HDPE or amber glass container with a vented cap (to prevent pressure buildup from slow decomposition).
-
Labeling: Clearly mark as "Hazardous Waste - Toxic/Carcinogenic - Reducing Agent." Explicitly list "this compound."[1]
-
Buffering (Optional but Recommended): If the waste is acidic, neutralize carefully to pH 7-9 before storage to prevent acid-catalyzed decomposition, unless the waste stream specifically requires acidic conditions (rare for hydrazines).
-
Handoff: Transfer to EHS/Waste Contractor for Incineration .
Protocol B: Emergency Spill Cleanup & Deactivation
Use this ONLY for spills or cleaning glassware residues. Do not use this to treat bulk waste.
The Chemistry of Deactivation: Standard bleach (NaOCl) oxidation is often cited, but for alkyl hydrazines, it is imperfect.
-
Risk:[3][4][5][6][7] Incomplete oxidation can generate N-nitroso compounds (potent carcinogens) or alkyl chlorides.
-
Control: We use excess oxidant and ventilation to drive the reaction, but we treat the resulting sludge as hazardous waste regardless.
Step-by-Step Spill Workflow:
-
Evacuate & Ventilate: Clear the immediate area.
-
PPE Up: Tyvek suit, double nitrile/laminate gloves, and full-face respirator (or fume hood work).
-
Contain: Dike the spill with inert absorbent (Vermiculite or Sand). Do NOT use paper towels or sawdust (fire risk).
-
Decontamination Solution: Prepare a fresh 5% Sodium Hypochlorite (Bleach) solution.
-
Application:
-
Slowly add bleach solution to the absorbent.
-
Warning: Reaction is exothermic. Allow to cool.
-
Let stand for 30 minutes to ensure destruction of the hydrazine moiety.
-
-
Disposal: Scoop the wet absorbent into a hazardous waste container. Label as "Debris contaminated with Hydrazine & Bleach."
Decision Logic & Workflow Visualization
The following diagram outlines the decision process for handling this compound waste, ensuring no critical safety steps are missed.
Figure 1: Decision matrix for the disposal of substituted hydrazines, prioritizing incineration for bulk waste and chemical deactivation only for spill remediation.
Regulatory & Compliance Context
While specific EPA codes for "this compound" may not appear in 40 CFR 261.33 (P and U lists), the waste is regulated under RCRA (Resource Conservation and Recovery Act) via characteristics:
-
Reactivity (D003): Due to reducing potential and instability.
-
Toxicity: It must be managed with the same rigor as Hydrazine (U133) .
Transportation (DOT):
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (or similar, depending on formulation).
-
Class: 6.1 (Poison).
-
Packing Group: II or III.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[8][9]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Brubaker, K. L. (1986). The chemistry of the hypochlorite neutralization of hydrazine fuels. Argonne National Lab. [10]
-
PubChem. (n.d.). Hydrazine - Safety and Hazards. National Library of Medicine.
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. The chemistry of the hypochlorite neutralization of hydrazine fuels (Conference) | OSTI.GOV [osti.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
